Product packaging for 2-Methyloctanoic acid(Cat. No.:CAS No. 3004-93-1)

2-Methyloctanoic acid

Cat. No.: B036649
CAS No.: 3004-93-1
M. Wt: 158.24 g/mol
InChI Key: YSEQNZOXHCKLOG-UHFFFAOYSA-N
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Description

2-Methyloctanoic acid is a branched-chain fatty acid of significant interest in various research fields due to its unique structural properties and biological activity. In flavor and fragrance research, it serves as a key analytical standard and a compound of interest for its role in contributing to the characteristic waxy, cheesy, and fermented notes found in food products like cheeses and ruminant fats. Its mechanism in this context involves interaction with specific olfactory and taste receptors, making it a valuable tool for sensory science and the development of authentic food flavorings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B036649 2-Methyloctanoic acid CAS No. 3004-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyloctanoic acid
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InChI

InChI=1S/C9H18O2/c1-3-4-5-6-7-8(2)9(10)11/h8H,3-7H2,1-2H3,(H,10,11)
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InChI Key

YSEQNZOXHCKLOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H18O2
Source PubChem
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DSSTOX Substance ID

DTXSID80863074
Record name 2-Methyloctanoic acid
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Molecular Weight

158.24 g/mol
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CAS No.

3004-93-1
Record name 2-Methyloctanoic acid
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Record name 2-Methyloctanoic acid
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Record name Octanoic acid, 2-methyl-
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Record name 2-METHYLOCTANOIC ACID
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Foundational & Exploratory

2-Methyloctanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical and physical properties, synthesis, spectral characteristics, and biological significance of 2-Methyloctanoic acid. The information is intended to support research, scientific discovery, and drug development endeavors.

Core Chemical Properties and Data

This compound, a branched-chain fatty acid, possesses a unique molecular structure that influences its physical and chemical behavior. It is a colorless to pale yellow liquid at room temperature.[1]

PropertyValueSource(s)
Molecular Formula C₉H₁₈O₂[2][3][4]
Molecular Weight 158.24 g/mol [2][3][4]
CAS Number 3004-93-1[2][4]
IUPAC Name This compound[2]
Synonyms α-Methylcaprylic acid[4]
Boiling Point 253.00 to 254.00 °C @ 760.00 mm Hg (estimated)[1]
Density 0.9113 g/cm³ (rough estimate)[3]
Refractive Index 1.4159 (estimate)[3]
Water Solubility 195.5 mg/L @ 25 °C (estimated)[1]
LogP (o/w) 3.089 (estimated)[1]

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound. Below is a summary of expected spectral features.

Spectroscopy Expected Peaks and Interpretation
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the different types of protons. The carboxylic acid proton (-COOH) will appear as a broad singlet at a downfield chemical shift, typically between 10-13 ppm. The proton at the chiral center (C2) will be a multiplet due to coupling with the adjacent methyl and methylene (B1212753) protons. The terminal methyl group of the hexyl chain will appear as a triplet, while the methyl group at C2 will be a doublet. The methylene groups of the alkyl chain will appear as a complex series of multiplets in the upfield region of the spectrum.
¹³C NMR The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will have the most downfield chemical shift, typically in the range of 175-185 ppm. The chiral carbon (C2) will appear in the aliphatic region, and the remaining carbons of the alkyl chain and the methyl group will have characteristic shifts in the upfield region.
IR Spectroscopy The infrared spectrum is characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer.[5][6] A strong, sharp absorption peak corresponding to the C=O (carbonyl) stretch is expected between 1700-1725 cm⁻¹.[5][7] C-H stretching vibrations from the alkyl chain and methyl groups will be observed in the 2850-3000 cm⁻¹ region.[6]
Mass Spectrometry The mass spectrum of this compound will show a molecular ion peak (M+) corresponding to its molecular weight. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of the corresponding alcohol, 2-methyloctanol.

Protocol: Oxidation of (-)-2-Methyloctanol to (+)-2-Methyloctanoic Acid [2][8]

  • Emulsion Formation: In a reaction vessel, combine 21.2 g (147 mmol) of (-)-2-methyloctanol with 330 ml of water and 46.4 g of concentrated sulfuric acid. Stir the mixture vigorously to form an emulsion.

  • Oxidation: Slowly add 63.4 g (401 mmol) of potassium permanganate (B83412) dropwise to the emulsion over a period of approximately 7 hours. Maintain the reaction temperature between 21-28 °C during the addition.

  • Quenching: After the addition is complete, pour the reaction mixture into 270 ml of ice water. Add 52 g of sodium bisulfite to quench the excess potassium permanganate.

  • Acidification and Extraction: Adjust the pH of the mixture to ≤ 1 with hydrochloric acid. Extract the product with diethyl ether. Following the ether extraction, perform a further extraction with a 10% aqueous solution of sodium hydroxide (B78521).

  • Isolation: Acidify the sodium hydroxide extract to pH ≤ 1 with hydrochloric acid. Extract the product again, this time with chloroform (B151607).

  • Purification: Wash the chloroform extract with water, dry it over anhydrous magnesium sulfate, and then concentrate it under reduced pressure. The crude product is then purified by distillation under reduced pressure (0.28 mmHg, 91°-94° C) to yield (+)-2-methyl octanoic acid.

G cluster_reactants Reactants cluster_process Process cluster_products Product (-)-2-Methyloctanol (-)-2-Methyloctanol Emulsification Emulsification (-)-2-Methyloctanol->Emulsification Potassium Permanganate Potassium Permanganate Oxidation Oxidation Potassium Permanganate->Oxidation Sulfuric Acid Sulfuric Acid Sulfuric Acid->Emulsification Emulsification->Oxidation Quenching Quenching Oxidation->Quenching Acidification & Extraction Acidification & Extraction Quenching->Acidification & Extraction Isolation & Purification Isolation & Purification Acidification & Extraction->Isolation & Purification (+)-2-Methyloctanoic Acid (+)-2-Methyloctanoic Acid Isolation & Purification->(+)-2-Methyloctanoic Acid

Synthesis workflow for this compound.

Biological Activity and Drug Development

Catabolism of this compound

This compound is metabolized in the body through oxidation. Studies have shown that it is readily oxidized in the mitochondria of liver cells to propionic acid and carbon dioxide.[9][10] This process is less efficient in the mitochondria of the adrenal glands and kidneys and occurs poorly in the heart, spleen, and brown fat.[9][10] Interestingly, the addition of carnitine does not stimulate the oxidation of this compound, which is typically involved in the transport of long-chain fatty acids into the mitochondria.[9][10]

G This compound This compound Mitochondria (Liver) Mitochondria (Liver) This compound->Mitochondria (Liver) Oxidation Oxidation Mitochondria (Liver)->Oxidation Propionic Acid Propionic Acid Oxidation->Propionic Acid Carbon Dioxide Carbon Dioxide Oxidation->Carbon Dioxide

Catabolic pathway of this compound.
Role in Drug Development: Connection to Gabapentinoids

A significant area of interest for this compound in drug development is its structural relationship to the gabapentinoid class of drugs. For instance, the investigational drug PD-0299685, developed for conditions like insomnia and neuropathic pain, is a derivative of this compound, specifically (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid.

Gabapentinoids exert their therapeutic effects by binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2][3][8] This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[2] This mechanism of action is central to their efficacy in treating epilepsy and various neuropathic pain conditions.[7][8] The development of drugs targeting VGCCs is an active area of research for pain management.[11][12][13]

G Gabapentinoid (e.g., PD-0299685) Gabapentinoid (e.g., PD-0299685) α2δ-1 subunit of VGCC α2δ-1 subunit of VGCC Gabapentinoid (e.g., PD-0299685)->α2δ-1 subunit of VGCC Binds to Calcium Influx Calcium Influx α2δ-1 subunit of VGCC->Calcium Influx Inhibits Release of Excitatory Neurotransmitters Release of Excitatory Neurotransmitters Calcium Influx->Release of Excitatory Neurotransmitters Reduces Therapeutic Effect (Analgesia, etc.) Therapeutic Effect (Analgesia, etc.) Release of Excitatory Neurotransmitters->Therapeutic Effect (Analgesia, etc.) Leads to

Mechanism of action for Gabapentinoids.

References

An In-depth Technical Guide to 2-Methyloctanoic Acid (CAS 3004-93-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-methyloctanoic acid (CAS 3004-93-1), a branched-chain fatty acid with emerging significance in various scientific fields. This document consolidates its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, insights into its biological activities, and its applications, particularly as an intermediate in drug development.

Core Chemical and Physical Properties

This compound, also known as 2-methylcaprylic acid, is a chiral, medium-chain fatty acid. Its branched structure imparts distinct physical properties compared to its straight-chain isomer, octanoic acid. It is a colorless to pale yellow liquid with a characteristic fatty odor, and is soluble in organic solvents with limited solubility in water.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 3004-93-1
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
Boiling Point 253.00 to 254.00 °C (estimated)
Density 0.9113 g/cm³ (rough estimate)
Refractive Index 1.4159 (estimate)
pKa 4.82 ± 0.21 (Predicted)
logP (o/w) 3.089 (estimated)
Water Solubility 195.5 mg/L @ 25 °C (estimated)
Appearance Colorless to pale yellow liquid
Odor Fatty, waxy

Spectroscopic and Analytical Data

Characterization of this compound is crucial for its identification and quality control. While publicly available raw spectra are limited, data from various sources and analysis of its structural analogue, 2-methylpropanoic acid, allow for a detailed prediction of its spectral features.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR - COOH proton: A broad singlet typically downfield (>10 ppm).- CH proton at C2: A multiplet.- CH₃ protons at C2: A doublet.- CH₂ and CH₃ protons of the hexyl chain: A series of multiplets and a triplet in the upfield region.
¹³C NMR - Carbonyl carbon (C1): Expected in the range of 175-185 ppm.- Methine carbon (C2): Expected around 40-50 ppm.- Methyl carbon at C2: Expected in the range of 15-25 ppm.- Hexyl chain carbons: A series of peaks between 14-40 ppm.
Infrared (IR) - O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.- C-H stretch (alkane): Sharp peaks just below 3000 cm⁻¹.- C=O stretch (carbonyl): A strong, sharp peak around 1700-1725 cm⁻¹.
Mass Spec (MS) - Molecular Ion Peak (M⁺): m/z = 158.- Key Fragmentation Patterns: Loss of the carboxyl group, and cleavage along the alkyl chain.

Note: The predicted NMR and IR data are based on the analysis of similar structures like 2-methylpropanoic acid.

Experimental Protocols

Synthesis of (+)-2-Methyloctanoic Acid

A detailed method for the synthesis of the dextrorotatory enantiomer involves the oxidation of (-)-2-methyloctanol.

Materials:

Procedure:

  • Create an emulsion by adding 21.2 g (147 mmol) of (-)-2-methyloctanol and 46.4 g of concentrated sulfuric acid to 330 ml of water with stirring.

  • Slowly add 63.4 g (401 mmol) of potassium permanganate dropwise over approximately 7.3 hours, maintaining the reaction temperature between 21-28°C.

  • Pour the reaction mixture into 270 ml of ice water and add 52 g of sodium bisulfite to quench the excess permanganate.

  • Acidify the mixture to a pH of not more than 1 with hydrochloric acid.

  • Extract the product with diethyl ether.

  • Perform a further extraction with a 10% aqueous solution of sodium hydroxide.

  • Acidify the aqueous extract to a pH of not more than 1 with hydrochloric acid.

  • Extract the final product with chloroform.

  • Wash the chloroform extract with water, dry over magnesium sulfate, and concentrate.

  • Purify the crude product by distillation under reduced pressure (0.28 mmHg, 91°-94° C) to yield (+)-2-methyloctanoic acid.

Synthesis_Workflow cluster_start Starting Material cluster_oxidation Oxidation cluster_extraction Extraction & Purification cluster_purification Final Purification cluster_end Final Product start (-)-2-Methyloctanol oxidation Oxidation with KMnO4 in H2SO4/H2O start->oxidation 1. quench Quench with NaHSO3 oxidation->quench 2. acidify1 Acidify (HCl, pH < 1) quench->acidify1 3. extract_ether Extract with Diethyl Ether acidify1->extract_ether 4. extract_naoh Extract with 10% NaOH (aq) extract_ether->extract_naoh 5. acidify2 Acidify (HCl, pH < 1) extract_naoh->acidify2 6. extract_chloroform Extract with Chloroform acidify2->extract_chloroform 7. dry Dry (MgSO4) & Concentrate extract_chloroform->dry 8. distillation Reduced Pressure Distillation dry->distillation 9. end (+)-2-Methyloctanoic Acid distillation->end 10.

Caption: Synthesis workflow for (+)-2-Methyloctanoic Acid.

Analytical Methods

GC-MS is a standard method for the analysis of fatty acids, often requiring derivatization to enhance volatility.

Sample Preparation (Derivatization to Methyl Ester):

  • Accurately weigh a sample of this compound.

  • Add a solution of BF₃-Methanol (12-14%).

  • Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.

  • Cool the reaction mixture and add water and a non-polar solvent (e.g., hexane).

  • Vortex and allow the layers to separate.

  • Inject an aliquot of the organic layer into the GC-MS.

Typical GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injector Temperature: 250-280°C.

  • Oven Program: Start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C).

  • MS Detector: Electron Ionization (EI) at 70 eV.

HPLC can be used for the analysis of underivatized fatty acids, although sensitivity may be lower compared to GC-MS.

Typical HPLC Conditions:

  • Column: Reversed-phase C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with a low concentration of a modifier like formic acid or trifluoroacetic acid.

  • Detector: UV detector at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD).

Biological Activity

While specific studies on the biological activity of this compound are limited, extensive research on medium-chain fatty acids (MCFAs) and branched-chain fatty acids (BCFAs) provides a strong basis for its potential effects, particularly its antimicrobial properties.

Antimicrobial Activity

MCFAs are known to possess broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. The primary mechanism of action is the disruption of the cell membrane.

General Mechanism of Action:

  • The lipophilic carbon chain of the fatty acid intercalates into the lipid bilayer of the microbial cell membrane.

  • This disrupts the membrane's structure and integrity, leading to increased permeability.

  • The loss of the proton motive force and the leakage of essential intracellular components, such as ions and metabolites, ultimately results in cell death.

Gram-positive bacteria are generally more susceptible to MCFAs than Gram-negative bacteria, due to the protective outer membrane of the latter.

Antimicrobial_Mechanism cluster_membrane Bacterial Cell Membrane membrane Lipid Bilayer acid This compound intercalation Intercalation into Lipid Bilayer acid->intercalation disruption Membrane Disruption & Increased Permeability intercalation->disruption leakage Leakage of Intracellular Components disruption->leakage death Cell Death leakage->death

Caption: Mechanism of antimicrobial action of MCFAs.

Applications in Drug Development

This compound and its precursors are valuable intermediates in the synthesis of complex pharmaceutical compounds. A notable example is its structural relation to the gabapentinoid drug candidate, PD-0299685, also known as (3S,5R)-3-(aminomethyl)-5-methyloctanoic acid.

Intermediate in the Synthesis of PD-0299685

PD-0299685 was investigated for the treatment of insomnia and other neurological conditions. The synthesis of this molecule highlights the importance of chiral building blocks derived from compounds structurally similar to this compound. A key starting material in one of the developed synthetic routes is (R)-2-methylpentanol, which establishes the stereocenter that corresponds to the 5-methyl group in the final product. This underscores the utility of chiral methyl-branched alkanols and their corresponding acids in the synthesis of complex drug molecules.

PD_0299685_Synthesis start (R)-2-Methylpentanol activation Activation (e.g., Mesylation) start->activation coupling Coupling with 4,4,4-trimethoxybutyronitrile activation->coupling hydrolysis Diastereoselective Enzymatic Hydrolysis coupling->hydrolysis Key Chiral Resolution Step reduction Reduction of Nitrile hydrolysis->reduction final (3S,5R)-3-(aminomethyl)- 5-methyloctanoic acid (PD-0299685) reduction->final

Caption: Simplified synthetic relationship to PD-0299685.

Safety and Handling

This compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound (CAS 3004-93-1) is a versatile branched-chain fatty acid with significant potential for researchers in chemistry and drug development. Its distinct physicochemical properties, coupled with its role as a chiral building block and its potential antimicrobial activity, make it a compound of considerable interest. This guide has provided a comprehensive overview of its key characteristics and methodologies to facilitate its use in a research and development setting. Further investigation into its specific biological activities and applications is warranted and is expected to unveil new opportunities for this valuable molecule.

An In-depth Technical Guide to the Molecular Structure and Properties of 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloctanoic acid, a branched-chain fatty acid (BCFA), is a molecule of increasing interest in various scientific fields, from flavor and fragrance chemistry to pharmacology and metabolomics. Its unique structural properties, arising from the methyl branch at the alpha-position, confer distinct physical, chemical, and biological characteristics compared to its linear counterpart, nonanoic acid. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and analytical methodologies related to this compound. Furthermore, it delves into its known biological activities and potential signaling pathways, offering a valuable resource for researchers and professionals in drug development and related disciplines.

Molecular Structure and Physicochemical Properties

This compound is a saturated fatty acid with a nine-carbon backbone, featuring a methyl group at the second carbon atom (alpha-position). This chiral center gives rise to two enantiomers: (R)-2-methyloctanoic acid and (S)-2-methyloctanoic acid.

Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below. It is important to note that some of the listed values are estimates and may vary depending on the experimental conditions and the isomeric form.

PropertyValueReference(s)
Chemical Formula C₉H₁₈O₂[1]
Molecular Weight 158.24 g/mol [2]
IUPAC Name This compound[1]
CAS Number 3004-93-1[2]
SMILES CCCCCCC(C)C(=O)O[1]
InChIKey YSEQNZOXHCKLOG-UHFFFAOYSA-N[1]
Density ~0.911 g/cm³ (estimate)[2]
Boiling Point ~246-254 °C at 760 mmHg (estimate)[2]
Melting Point Not available
Refractive Index ~1.416 (estimate)[2]
pKa ~4.8 (estimate)
Solubility Soluble in alcohol; sparingly soluble in water
Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and quantification of this compound.

Spectroscopic DataKey FeaturesReference(s)
Mass Spectrometry (MS) In Gas Chromatography-Mass Spectrometry (GC-MS), the methyl ester derivative is often analyzed. Characteristic fragments arise from cleavage at the carbonyl group and along the alkyl chain.[1]
Infrared (IR) Spectroscopy A broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR: A characteristic doublet for the alpha-methyl protons, a multiplet for the alpha-proton, and signals corresponding to the other alkyl chain protons. ¹³C NMR: A distinct signal for the carbonyl carbon, the alpha-carbon, the alpha-methyl carbon, and the carbons of the hexyl chain.[1]

Experimental Protocols

Synthesis of (+)-2-Methyloctanoic Acid

This protocol describes the synthesis of (+)-2-methyloctanoic acid via the oxidation of (-)-2-methyloctanol.[3][4]

Materials:

Procedure:

  • In a suitable reaction vessel, create an emulsion by stirring 21.2 g (147 mmol) of (-)-2-methyloctanol with 330 ml of water and 46.4 g of concentrated sulfuric acid.

  • Slowly add 63.4 g (401 mmol) of potassium permanganate dropwise to the emulsion over approximately 7 hours, while maintaining the reaction temperature between 21-28 °C.

  • After the addition is complete, pour the reaction mixture into 270 ml of ice water.

  • Add 51.5 g of sodium hydrogen sulfite to the mixture to quench the excess potassium permanganate.

  • Acidify the mixture to a pH of not more than 1 with concentrated hydrochloric acid.

  • Extract the product from the aqueous layer first with diethyl ether and then with a 10% aqueous solution of sodium hydroxide.

  • Acidify the sodium hydroxide extract with hydrochloric acid to a pH of not more than 1.

  • Extract the product from the acidified aqueous layer with chloroform.

  • Wash the chloroform extract with water, dry it over magnesium sulfate, and filter.

  • Concentrate the filtrate and distill the residue under reduced pressure (0.28 mmHg, 91-94 °C) to obtain (+)-2-methyloctanoic acid.

General Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), which typically requires derivatization to increase volatility.[5]

Materials:

  • Sample containing this compound

  • Internal standard

  • Ethyl acetate (B1210297)

  • Nitrogen gas

  • Silylating reagent (e.g., BSTFA + 1% TMCS)

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 300 µL sample, add a known amount of an appropriate internal standard.

    • Add 1.5 mL of ethyl acetate and vortex vigorously for 2 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer to a clean tube.

    • Repeat the extraction with another 1.5 mL of ethyl acetate and combine the organic layers.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • To the dried residue, add 50 µL of a silylating reagent (e.g., BSTFA with 1% TMCS).

    • Seal the vial and vortex for 30 seconds.

    • Incubate the mixture at 60°C for 30 minutes.

    • Cool the sample to room temperature before injection into the GC-MS.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Oven Temperature Program: An appropriate temperature gradient to separate the analyte from other components.

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Biological Activity and Signaling Pathways

Branched-chain fatty acids like this compound are known to possess a range of biological activities. They can influence cellular metabolism and signaling, and exhibit antimicrobial properties.

Metabolic and Signaling Roles

The metabolic fate and signaling roles of this compound are not as extensively studied as those of other fatty acids. However, based on research on related BCFAs, several potential pathways can be inferred. BCFAs are known to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.[6][7] Activation of PPARα can lead to a decrease in triglyceride synthesis.[7] Furthermore, some BCFAs have been shown to influence the expression of genes involved in fatty acid synthesis, such as Fatty Acid Synthase (FASN), and inflammatory markers like C-reactive protein (CRP).[8] There is also evidence suggesting the involvement of the MAPK/NFκB signaling pathway in the anti-inflammatory effects of certain BCFAs.[8] The catabolism of this compound has been shown to occur in liver mitochondria, yielding propionic acid and carbon dioxide.[9]

Antimicrobial Activity

Medium-chain fatty acids, including branched-chain variants, are recognized for their antimicrobial properties. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane's integrity.[10][11] This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Visualizations

Molecular Structure

2-Methyloctanoic_Acid_Structure cluster_0 This compound C1 CH₃ C2 CH C2->C1 C9 C C3 CH₂ C3->C2 C4 CH₂ C4->C3 C5 CH₂ C5->C4 C6 CH₂ C6->C5 C7 CH₂ C7->C6 C8 CH₃ C8->C7 O1 O C9->O1 = O2 OH C9->O2

Caption: 2D chemical structure of this compound.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow start Start: (-)-2-methyloctanol oxidation Oxidation (KMnO₄, H₂SO₄) start->oxidation quench Quenching (NaHSO₃) oxidation->quench acidification1 Acidification (HCl) quench->acidification1 extraction1 Extraction (Diethyl Ether) acidification1->extraction1 extraction2 Extraction (10% NaOH) extraction1->extraction2 acidification2 Acidification (HCl) extraction2->acidification2 extraction3 Extraction (Chloroform) acidification2->extraction3 drying Drying (MgSO₄) extraction3->drying distillation Purification (Vacuum Distillation) drying->distillation product Product: (+)-2-Methyloctanoic Acid distillation->product

Caption: Experimental workflow for the synthesis and purification of (+)-2-Methyloctanoic acid.

Potential Signaling Pathway

BCFA_Signaling_Pathway BCFA This compound (BCFA) PPARa PPARα BCFA->PPARa Activates MAPK MAPK BCFA->MAPK May influence FASN FASN Gene Expression PPARa->FASN Downregulates NFkB NFκB MAPK->NFkB Activates CRP CRP Gene Expression NFkB->CRP Upregulates Lipid Triglyceride Synthesis FASN->Lipid Decreases Inflammation Inflammation CRP->Inflammation Promotes

Caption: A potential signaling pathway for branched-chain fatty acids (BCFAs) like this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 2-methyloctanoic acid, a branched-chain fatty acid of interest in various fields of chemical and pharmaceutical research. This document details several effective methodologies, including classical organic reactions and modern asymmetric approaches, to facilitate its preparation in a laboratory setting. For each method, detailed experimental protocols are provided, along with a summary of quantitative data and visual representations of the reaction pathways and workflows.

Overview of Synthetic Strategies

The synthesis of this compound can be accomplished through several distinct chemical transformations. The choice of method often depends on the desired scale, required stereochemical purity, and the availability of starting materials. The core strategies discussed in this guide are:

  • Oxidation of 2-Methyloctanol: A straightforward approach involving the oxidation of the corresponding primary alcohol.

  • Malonic Ester Synthesis: A classic and versatile method for the preparation of substituted carboxylic acids.

  • Grignard Reagent Carboxylation: A reliable method for forming carboxylic acids by the reaction of a Grignar reagent with carbon dioxide.

  • Alkylation of Octanoic Acid Dianion: A direct approach involving the deprotonation of octanoic acid followed by methylation.

  • Asymmetric Synthesis via Chiral Auxiliaries: An advanced method for the enantioselective synthesis of specific stereoisomers of this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures for each of the aforementioned synthetic routes. All quantitative data, including reactant quantities, yields, and key physical properties, are summarized in the subsequent tables for ease of comparison.

Oxidation of (-)-2-Methyloctanol to (+)-2-Methyloctanoic Acid

This method outlines the synthesis of (+)-2-methyloctanoic acid through the oxidation of (-)-2-methyloctanol using potassium permanganate (B83412).[1][2]

Experimental Protocol:

  • In a suitable reaction vessel, an emulsion is prepared by adding 21.2 g (147 mmol) of (-)-2-methyloctanol to a stirred mixture of 330 ml of water and 46.4 g of concentrated sulfuric acid.

  • To this vigorously stirred emulsion, 63.4 g (401 mmol) of potassium permanganate is added dropwise over a period of 7 hours, while maintaining the reaction temperature between 21-28 °C.

  • After the addition is complete, the reaction mixture is worked up by the addition of 51.5 g of sodium hydrogen sulfite, 70 ml of ice water, and 200 ml of ether. The entire mixture is then poured into 270 ml of ice water.

  • The layers are separated, and the aqueous layer is extracted with ether.

  • The combined ether extracts are then extracted with a 10% aqueous solution of sodium hydroxide.

  • The alkaline aqueous layer is cooled with ice and acidified to a pH of not more than 1 with concentrated sulfuric acid.

  • The acidified aqueous layer is then extracted with chloroform (B151607).

  • The chloroform extract is washed with water, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to yield (+)-2-methyloctanoic acid.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
(-)-2-MethyloctanolC₉H₂₀O144.2521.2 g147
Potassium PermanganateKMnO₄158.0363.4 g401
Concentrated Sulfuric AcidH₂SO₄98.0846.4 g-
(+)-2-Methyloctanoic AcidC₉H₁₈O₂158.2416.5 g104

Table 1: Quantitative data for the oxidation of (-)-2-methyloctanol.

ParameterValueReference
Yield71%[1]
Physical AppearanceColorless, transparent liquid[1]
Boiling Point91-94 °C at 0.28 mmHg[2]

Table 2: Experimental results for the oxidation of (-)-2-methyloctanol.

Malonic Ester Synthesis of this compound

The malonic ester synthesis is a versatile method for preparing carboxylic acids. This procedure involves the alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.[3][4][5]

Experimental Protocol:

  • Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Alkylation (Step 1): To the resulting solution of the malonate enolate, add one equivalent of hexyl bromide dropwise and reflux the mixture until the alkylation is complete (monitored by TLC).

  • Alkylation (Step 2): Cool the reaction mixture and add a second equivalent of sodium ethoxide, followed by the dropwise addition of one equivalent of methyl iodide. Reflux the mixture until the second alkylation is complete.

  • Hydrolysis and Decarboxylation: Cool the reaction mixture and add a concentrated solution of sodium hydroxide. Reflux the mixture to hydrolyze the ester groups.

  • After hydrolysis, cool the mixture and acidify with concentrated hydrochloric acid.

  • Heat the acidified solution to effect decarboxylation, which will be evident by the evolution of carbon dioxide.

  • Work-up and Purification: After the evolution of CO₂ ceases, cool the mixture and extract the product with diethyl ether. Wash the ether extract with water and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting this compound by vacuum distillation.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )
Diethyl malonateC₇H₁₂O₄160.17
Hexyl bromideC₆H₁₃Br165.07
Methyl iodideCH₃I141.94
This compoundC₉H₁₈O₂158.24

Table 3: Key reagents for the malonic ester synthesis of this compound.

Grignard Synthesis of this compound

This method involves the preparation of a Grignard reagent from a suitable alkyl halide and its subsequent reaction with carbon dioxide.[6] For the synthesis of this compound, the appropriate starting material is 2-bromoheptane (B1584549).

Experimental Protocol:

  • Grignard Reagent Formation: In an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Prepare a solution of 2-bromoheptane in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 2-bromoheptane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (heptan-2-ylmagnesium bromide).

  • Carboxylation: Cool the Grignard reagent solution in an ice-salt bath. Crush solid carbon dioxide (dry ice) into small pieces and add it portion-wise to the stirred Grignard solution.

  • Continue stirring until all the dry ice has sublimed and the reaction mixture has reached room temperature.

  • Work-up and Purification: Quench the reaction by slowly adding a cold aqueous solution of a strong acid (e.g., 6M HCl) with vigorous stirring.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent by rotary evaporation and purify the crude this compound by vacuum distillation.

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )
2-BromoheptaneC₇H₁₅Br179.10
MagnesiumMg24.31
Carbon DioxideCO₂44.01
This compoundC₉H₁₈O₂158.24

Table 4: Key reagents for the Grignard synthesis of this compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic methodologies described in this guide.

Oxidation_of_2_Methyloctanol start (-)-2-Methyloctanol reagent KMnO4, H2SO4, H2O start->reagent Oxidation product (+)-2-Methyloctanoic Acid reagent->product

Caption: Oxidation of 2-Methyloctanol to this compound.

Malonic_Ester_Synthesis cluster_0 Step 1: Enolate Formation cluster_1 Step 2: First Alkylation cluster_2 Step 3: Second Alkylation cluster_3 Step 4: Hydrolysis & Decarboxylation malonate Diethyl Malonate base1 NaOEt, EtOH malonate->base1 Deprotonation enolate1 Malonate Enolate base1->enolate1 alkyl1 Hexyl Bromide enolate1->alkyl1 SN2 monoalkyl Monoalkylated Malonic Ester alkyl1->monoalkyl base2 NaOEt, EtOH monoalkyl->base2 Deprotonation enolate2 Alkylated Enolate base2->enolate2 alkyl2 Methyl Iodide enolate2->alkyl2 SN2 dialkyl Dialkylated Malonic Ester alkyl2->dialkyl hydrolysis 1. NaOH, H2O, heat 2. H3O+ dialkyl->hydrolysis product This compound hydrolysis->product

Caption: Malonic Ester Synthesis of this compound.

Grignard_Synthesis cluster_0 Grignard Reagent Formation cluster_1 Carboxylation and Work-up start 2-Bromoheptane reagent1 Mg, dry ether start->reagent1 grignard Heptan-2-ylmagnesium bromide reagent1->grignard reagent2 1. CO2 (dry ice) 2. H3O+ grignard->reagent2 product This compound reagent2->product

Caption: Grignard Synthesis of this compound.

Conclusion

This technical guide has detailed several robust and reliable methods for the synthesis of this compound. The choice of the most appropriate method will be dictated by the specific requirements of the research, including scale, desired purity, and stereochemical considerations. The provided experimental protocols and data tables serve as a practical resource for chemists in the successful laboratory preparation of this valuable branched-chain fatty acid. For applications requiring enantiomerically pure this compound, the use of chiral auxiliaries or enzymatic resolutions should be considered, building upon the foundational methods described herein.

References

An In-depth Technical Guide to 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Concepts and IUPAC Nomenclature

2-Methyloctanoic acid, a branched-chain fatty acid (BCFA), holds the International Union of Pure and Applied Chemistry (IUPAC) name This compound .[1] As a chiral molecule, it exists as two enantiomers, (R)-2-methyloctanoic acid and (S)-2-methyloctanoic acid. This guide delves into the technical aspects of this compound, encompassing its synthesis, physicochemical properties, metabolic fate, and potential roles in cellular signaling, providing a comprehensive resource for professionals in research and drug development.

Physicochemical and Biological Properties

This compound is a medium-chain fatty acid.[1] Its physical and chemical characteristics are summarized in the table below.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms α-methylcaprylic acid, 2-methyl caprylic acid
Molecular Formula C₉H₁₈O₂
Molecular Weight 158.24 g/mol
CAS Number 3004-93-1
Appearance Colorless to pale yellow liquid
Boiling Point 253-254 °C at 760 mmHg
Flash Point 129.7 °C
Density 0.911 g/cm³ (estimate)
Water Solubility 195.5 mg/L at 25 °C (estimated)
logP (o/w) 3.089 (estimated)

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various organic chemistry routes. Below are two detailed experimental protocols for its preparation.

Asymmetric Synthesis of (R)- and (S)-2-Methyloctanoic Acid

This method involves the alkylation of octanoic acid and subsequent resolution of diastereomeric amides.

Experimental Protocol:

  • Alkylation of Octanoic Acid: Octanoic acid is converted to its dianion using lithium diisopropylamide (LDA) and then alkylated with methyl iodide to yield this compound.

  • Formation of Diastereomeric Amides: The resulting this compound is converted to its acid chloride and reacted with either (R)- or (S)-α-phenylethylamine to form diastereomeric amides.

  • Diastereomer Resolution: The diastereomers are separated via recrystallization from ethanol, with the purity monitored by gas-liquid chromatography.

  • Hydrolysis: The pure amide is deprotonated with LDA, and the resulting anion is alkylated with ethylene (B1197577) oxide. The adduct is then hydrolyzed with dilute acid to yield the corresponding (R)- or (S)-2-methyloctanoic acid.

  • Purification: The final product is purified by distillation.

Synthesis of (+)-2-Methyloctanoic Acid via Oxidation

This protocol describes the synthesis from (-)-2-methyloctanol.

Experimental Protocol:

  • Emulsion Formation: An emulsion is formed by adding 21.2 g (147 mmol) of (-)-2-methyloctanol to a mixture of 330 ml of water and 46.4 g of concentrated sulfuric acid with stirring.

  • Oxidation: 63.4 g (401 mmol) of potassium permanganate (B83412) is added dropwise to the emulsion over 7 hours.

  • Workup: The reaction mixture is treated with 51.5 g of sodium hydrogen sulfite, 70 ml of ice water, and 200 ml of ether, and then poured into 270 ml of ice water.

  • Extraction: The layers are separated, and the aqueous layer is extracted with ether and then with a 10% aqueous solution of sodium hydroxide. The alkaline extract is acidified with concentrated sulfuric acid to a pH of not more than 1.

  • Final Extraction and Purification: The product is extracted with chloroform, washed with water, dried over magnesium sulfate, filtered, and concentrated. The final product is obtained by distillation under reduced pressure, yielding (+)-2-methyloctanoic acid as a colorless and transparent liquid.

Metabolic Pathway of this compound

The catabolism of this compound primarily occurs in the mitochondria of liver cells.

Experimental Protocol for Catabolism Study

The following protocol outlines the investigation of this compound oxidation in mitochondrial preparations.

Experimental Protocol:

  • Synthesis of Radiolabeled Substrate: 2-Methyl[1-¹⁴C]octanoic acid is synthesized from 2-bromooctane (B146060) and ¹⁴CO₂.

  • Preparation of Mitochondria: Mitochondrial fractions are prepared from various tissues (e.g., liver, adrenal, kidney, heart, spleen, brown fat) of the test organism.

  • Oxidation Assay: The mitochondrial preparations are incubated with 2-methyl[1-¹⁴C]octanoic acid.

  • Analysis of Products: The reaction products, specifically ¹⁴CO₂ and propionic acid, are collected and quantified to determine the rate of oxidation. The effect of cofactors such as carnitine can also be assessed by their inclusion in the incubation mixture.

The study of this compound catabolism reveals that it is readily oxidized to propionic acid and carbon dioxide by liver mitochondria. This process is less efficient in adrenal and kidney mitochondria and poor in heart, spleen, and brown fat mitochondria. Notably, the addition of carnitine does not stimulate the oxidation of this compound.

Metabolic_Pathway_of_2_Methyloctanoic_Acid cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol MOA This compound PA Propionic Acid MOA->PA Oxidation CO2 Carbon Dioxide PA->CO2 Further Oxidation MOA_cyto This compound MOA_cyto->MOA Transport carnitine Carnitine carnitine->MOA No Stimulation

Metabolic pathway of this compound.

Potential Signaling Roles of Branched-Chain Fatty Acids

While a specific signaling pathway for this compound in mammalian cells is not yet fully elucidated, research on branched-chain fatty acids (BCFAs) in general suggests their involvement in cellular signaling and regulation.

BCFAs can act as signaling molecules in bacteria, influencing developmental processes. In mammalian systems, certain BCFAs have been shown to activate Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and inflammation. The activation of PPARα by BCFAs can lead to downstream effects on gene expression related to fatty acid oxidation and may exert anti-inflammatory actions. Furthermore, different BCFAs can exhibit distinct effects on the expression of genes involved in fatty acid synthesis and inflammation in liver cells. This suggests that BCFAs may have complex and specific regulatory functions.

BCFAs_Signaling_Roles cluster_nuclear_signaling Nuclear Signaling cluster_bacterial_signaling Bacterial Cell-Cell Signaling BCFA Branched-Chain Fatty Acids (e.g., this compound) PPARa PPARα Activation BCFA->PPARa Activates Bacterial_Signal Bacterial Signaling Molecule BCFA->Bacterial_Signal Acts as Gene_Expression Modulation of Gene Expression PPARa->Gene_Expression Lipid_Metabolism Regulation of Lipid Metabolism Gene_Expression->Lipid_Metabolism Inflammation Anti-inflammatory Effects Gene_Expression->Inflammation Development Regulation of Development Bacterial_Signal->Development

Potential signaling roles of branched-chain fatty acids.

Conclusion

This compound is a well-characterized branched-chain fatty acid with established synthetic routes and physicochemical properties. Its metabolic fate involves mitochondrial oxidation, a process that is not dependent on carnitine. While its specific role as a signaling molecule in mammalian systems is an emerging area of research, the broader class of branched-chain fatty acids demonstrates clear involvement in cellular regulation, including the activation of PPARα and modulation of gene expression related to metabolism and inflammation. This technical guide provides a foundational resource for researchers and professionals in drug development, highlighting the key aspects of this compound and suggesting avenues for future investigation into its biological functions and therapeutic potential.

References

An In-depth Technical Guide to the Physical Properties of 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanoic acid, a branched-chain fatty acid, is a compound of interest in various scientific fields, including flavor and fragrance chemistry, and as a potential intermediate in pharmaceutical synthesis. A thorough understanding of its physical properties is crucial for its application in research and development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, complete with detailed experimental protocols for their determination.

Core Physical Properties

The physical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and supplier information. It is important to note that some values are estimated and may vary depending on the experimental conditions and purity of the sample.

Table 1: General and Molecular Properties
PropertyValueSource(s)
Molecular Formula C₉H₁₈O₂[1][2]
Molecular Weight 158.24 g/mol [1][2]
IUPAC Name This compound[1]
CAS Number 3004-93-1[1][2][3]
Appearance Colorless to pale yellow clear liquid (est.)[4]
Table 2: Thermodynamic Properties
PropertyValueSource(s)
Boiling Point 253.00 to 254.00 °C @ 760.00 mm Hg (est.)246.47°C (estimate)[3][4]
Melting Point Not available[5]
Flash Point 265.00 °F (129.70 °C) (TCC, est.)[4]
Vapor Pressure 0.006000 mmHg @ 25.00 °C (est.)[4]
Table 3: Physicochemical Properties
PropertyValueSource(s)
Density 0.9113 g/cm³ (rough estimate)[3]
Refractive Index 1.4159 (estimate)[3]
Solubility Soluble in alcohol.Water: 195.5 mg/L @ 25 °C (est.)[4]
pKa 4.82 ± 0.21 (Predicted)[3]
LogP (o/w) 3.089 (est.)[3][4]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of liquid carboxylic acids like this compound.

Determination of Boiling Point by Distillation

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a measured volume of this compound into the distillation flask, along with a few boiling chips to ensure smooth boiling.

  • Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the liquid begins to boil and the first drop of distillate is collected in the receiving flask. This is the initial boiling point.

  • Continue to record the temperature as the distillation proceeds. The temperature at which most of the liquid distills is recorded as the boiling point.

  • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Determination of Density using a Pycnometer

Objective: To determine the mass per unit volume of the liquid.

Apparatus:

  • Pycnometer (a specific gravity bottle)

  • Analytical balance

  • Water bath

  • Thermometer

Procedure:

  • Clean and dry the pycnometer thoroughly.

  • Weigh the empty pycnometer on an analytical balance and record its mass (m₁).

  • Fill the pycnometer with distilled water of a known temperature (e.g., 20°C) and weigh it again (m₂).

  • Empty and dry the pycnometer.

  • Fill the pycnometer with this compound at the same temperature and weigh it (m₃).

  • The density (ρ) of the sample is calculated using the following formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the density of water at the experimental temperature.

Determination of Refractive Index using an Abbe Refractometer

Objective: To measure the extent to which light is bent when it passes through the liquid.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Lens paper and ethanol (B145695) for cleaning

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Place a few drops of this compound onto the prism.

  • Close the prism and allow the sample to reach the desired temperature, typically 20°C, by circulating water from the constant temperature bath.

  • Adjust the refractometer to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Read the refractive index from the scale.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant of the carboxylic acid.

Apparatus:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and ethanol to ensure solubility).

  • Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.

  • Record the initial pH of the solution.

  • Begin titrating with the standardized NaOH solution from the burette, adding small increments.

  • Record the pH after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

  • The equivalence point is the point of steepest inflection on the curve.

  • The pKa is the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the physical characterization of this compound.

G cluster_0 Sample Preparation and Initial Assessment cluster_1 Determination of Physical Constants cluster_2 Determination of Chemical Properties cluster_3 Data Analysis and Reporting Sample This compound Sample Purity Purity Assessment (e.g., GC-MS) Sample->Purity Appearance Visual Inspection (Color, Clarity) Sample->Appearance BoilingPoint Boiling Point Determination (Distillation) Purity->BoilingPoint Density Density Measurement (Pycnometer) Purity->Density RefractiveIndex Refractive Index Measurement (Refractometer) Purity->RefractiveIndex pKa pKa Determination (Potentiometric Titration) Purity->pKa Solubility Solubility Testing (Various Solvents) Purity->Solubility DataCompilation Data Compilation and Tabulation BoilingPoint->DataCompilation Density->DataCompilation RefractiveIndex->DataCompilation pKa->DataCompilation Solubility->DataCompilation Report Technical Report Generation DataCompilation->Report

Caption: Experimental workflow for the physical characterization of this compound.

References

An In-depth Technical Guide to the Structural Isomers of 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 2-methyloctanoic acid, focusing on their chemical properties, synthesis, analytical characterization, and biological significance. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of chemistry, biochemistry, and drug development.

Introduction to Methyloctanoic Acid Isomers

Methyloctanoic acids are branched-chain fatty acids (BCFAs) with the chemical formula C₉H₁₈O₂. The position of the methyl group on the octanoic acid backbone gives rise to several structural isomers, each with unique physical, chemical, and biological properties. These isomers are of significant interest due to their roles as pheromones in insects, their presence in various natural products, and their potential applications in synthetic chemistry and pharmacology.

This guide will focus on the following structural isomers:

  • This compound

  • 3-Methyloctanoic acid

  • 4-Methyloctanoic acid

  • 5-Methyloctanoic acid

  • 6-Methyloctanoic acid

  • 7-Methyloctanoic acid

Physicochemical Properties

The physicochemical properties of methyloctanoic acid isomers are crucial for their separation, identification, and understanding their behavior in biological systems. While experimental data is not uniformly available for all isomers, the following tables summarize the known quantitative data.

Table 1: General Properties of Methyloctanoic Acid Isomers

IsomerIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compoundThis compound3004-93-1C₉H₁₈O₂158.24
3-Methyloctanoic acid3-Methyloctanoic acid6061-10-5C₉H₁₈O₂158.24
4-Methyloctanoic acid4-Methyloctanoic acid54947-74-9C₉H₁₈O₂158.24
5-Methyloctanoic acid5-Methyloctanoic acid60218-42-0C₉H₁₈O₂158.24
6-Methyloctanoic acid6-Methyloctanoic acid504-99-4C₉H₁₈O₂158.24
7-Methyloctanoic acid7-Methyloctanoic acid693-19-6C₉H₁₈O₂158.24

Table 2: Physical Properties of Methyloctanoic Acid Isomers

IsomerBoiling Point (°C)Density (g/cm³)Refractive Index
This compound246.5 (estimate)[1]0.911 (estimate)[1]1.416 (estimate)[1]
3-Methyloctanoic acidNot AvailableNot AvailableNot Available
4-Methyloctanoic acid260-2650.900-0.9081.433-1.440[2]
5-Methyloctanoic acidNot AvailableNot AvailableNot Available
6-Methyloctanoic acidNot AvailableNot AvailableNot Available
7-Methyloctanoic acid253.4 @ 760 mmHg0.9191.439

Synthesis of Methyloctanoic Acid Isomers

The synthesis of specific methyloctanoic acid isomers is essential for their detailed study and for confirming the structure of naturally occurring compounds. Various synthetic routes have been developed, often involving alkylation or rearrangement reactions.

Synthesis of (+)-2-Methyloctanoic Acid

A common method for the synthesis of (+)-2-methyloctanoic acid involves the oxidation of (-)-2-methyloctanol.[3]

Experimental Protocol:

  • Emulsion Formation: In a reaction vessel, combine 21.2 g (147 mmol) of (-)-2-methyloctanol with 330 mL of water and 46.4 g of concentrated sulfuric acid with vigorous stirring to form a stable emulsion.

  • Oxidation: To the stirred emulsion, add 63.4 g (401 mmol) of potassium permanganate (B83412) dropwise over a period of 7 hours. Maintain the reaction temperature to control the exothermic reaction.

  • Quenching: After the addition is complete, quench the reaction by adding 51.5 g of sodium hydrogen sulfite, followed by 70 mL of ice water and 200 mL of diethyl ether.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers and extract the product with a 10% aqueous solution of sodium hydroxide.

  • Acidification and Final Extraction: Cool the alkaline aqueous layer with ice and acidify with concentrated sulfuric acid to a pH of not more than 1. Extract the product from the acidified aqueous layer with chloroform (B151607).

  • Drying and Distillation: Wash the chloroform extract with water, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate and distill the residue under reduced pressure to obtain pure (+)-2-methyloctanoic acid.

Asymmetric Synthesis of 2-, 3-, and 4-Methyloctanoic Acids

An asymmetric synthesis approach allows for the preparation of specific enantiomers of methyloctanoic acids.[4] This method often involves the use of chiral auxiliaries.

Experimental Protocol (General Scheme):

  • α-Methylation: Convert the starting carboxylic acid (e.g., octanoic acid for this compound) to its dianion using a strong base like lithium diisopropylamide (LDA) and then alkylate with methyl iodide.

  • Diastereomeric Amide Formation: Convert the resulting racemic α-methyl acid to its acid chloride and react it with a chiral amine, such as (R)- or (S)-α-phenylethylamine, to form diastereomeric amides.

  • Diastereomer Separation: Separate the diastereomers by fractional crystallization.

  • Hydrolysis: Hydrolyze the separated diastereomeric amides to obtain the enantiomerically pure this compound.

  • Chain Elongation (for 3- and 4-isomers): For the synthesis of 3- and 4-methyloctanoic acids, a shorter chain α-methyl acid is used as the starting material. The resulting enantiomerically pure acid is then subjected to chain elongation steps, such as reduction to the alcohol, conversion to a halide, and subsequent carbon chain extension via nucleophilic substitution with cyanide followed by hydrolysis.

Synthesis of (±)-4-Methyloctanoic Acid

A high-yield synthesis of racemic 4-methyloctanoic acid can be achieved starting from n-hexanal via a Claisen rearrangement.

Experimental Protocol:

  • Formation of Allylic Alcohol: React n-hexanal with a suitable reagent to form an allylic alcohol intermediate.

  • Orthoester Claisen Rearrangement: Heat the allylic alcohol with triethyl orthoacetate in the presence of a catalytic amount of propionic acid to induce an orthoester Claisen rearrangement, yielding an ethyl ester with an elongated carbon chain.

  • Hydrogenation: Hydrogenate the resulting unsaturated ester using a catalyst such as 10% Palladium on carbon (Pd/C) to obtain ethyl 4-methyloctanoate.

  • Saponification: Saponify the ethyl ester using a base like sodium hydroxide, followed by acidification to yield 4-methyloctanoic acid.

Analytical Characterization

The structural isomers of methyloctanoic acid are typically analyzed after conversion to their more volatile methyl esters (Fatty Acid Methyl Esters - FAMEs). Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Methyloctanoic Acid Isomers

Experimental Protocol for FAMEs Preparation and Analysis:

  • Esterification: Convert the carboxylic acid isomers to their corresponding methyl esters. A common method involves refluxing the acid with methanolic sodium hydroxide.

  • GC Separation: Inject the FAMEs mixture onto a GC equipped with a suitable capillary column. Highly polar columns, such as those with biscyanopropyl stationary phases, are effective for separating positional and geometric isomers of fatty acid methyl esters.[5]

  • MS Detection: Couple the GC to a mass spectrometer for identification of the eluting peaks. The mass spectra of FAMEs typically show characteristic fragmentation patterns, including a prominent molecular ion peak (M⁺) and fragments corresponding to McLafferty rearrangement.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable for the structural elucidation of methyloctanoic acid isomers.

Table 3: Key Spectroscopic Features of Methyloctanoic Acids

Isomer¹H NMR (indicative signals)¹³C NMR (indicative signals)IR (cm⁻¹)
This compoundMultiplet for the proton at C2Signal for the chiral carbon C2Broad O-H stretch (~3000), C=O stretch (~1710)
3-Methyloctanoic acidMultiplet for the proton at C3Signal for the chiral carbon C3Broad O-H stretch (~3000), C=O stretch (~1710)
4-Methyloctanoic acidMultiplet for the proton at C4Signal for the chiral carbon C4Broad O-H stretch (~3000), C=O stretch (~1710)[6]
5-Methyloctanoic acidMultiplet for the proton at C5Signal for the chiral carbon C5Broad O-H stretch (~3000), C=O stretch (~1710)[7]
6-Methyloctanoic acidMultiplet for the proton at C6Signal for the chiral carbon C6Broad O-H stretch (~3000), C=O stretch (~1710)[8]
7-Methyloctanoic acidMultiplet for the proton at C7Signal for the chiral carbon C7Broad O-H stretch (~3000), C=O stretch (~1710)

Note: The exact chemical shifts in NMR spectra are dependent on the solvent used.

Biological Significance and Signaling

Branched-chain fatty acids, including methyloctanoic acid isomers, play diverse roles in biological systems.

Pheromonal Activity

Several methyloctanoic acid isomers have been identified as components of insect pheromones. For instance, (±)-4-methyloctanoic acid is an aggregation pheromone for the rhinoceros beetle (Oryctes rhinoceros), a major pest of coconut and oil palms.[9] The specific stereoisomer can be crucial for biological activity.

Biosynthesis of Branched-Chain Fatty Acids

In bacteria, the biosynthesis of BCFAs is essential for maintaining membrane fluidity and adapting to environmental stress. The pathway typically starts from branched-chain amino acids (valine, leucine, and isoleucine) which are converted to their corresponding α-keto acids. These are then decarboxylated to form branched-chain acyl-CoA primers for fatty acid synthesis.

BCFAs_Biosynthesis BCAA Branched-Chain Amino Acids (Val, Leu, Ile) BCKA Branched-Chain α-Keto Acids BCAA->BCKA BC_Acyl_CoA Branched-Chain Acyl-CoA (Primers) BCKA->BC_Acyl_CoA FAS Fatty Acid Synthase (FAS) BC_Acyl_CoA->FAS BCFA Branched-Chain Fatty Acids (e.g., Methyloctanoic Acids) FAS->BCFA Membrane Bacterial Cell Membrane BCFA->Membrane

Caption: Generalized biosynthetic pathway of branched-chain fatty acids in bacteria.

Role in Cellular Signaling

Branched-chain fatty acids and their precursors, branched-chain amino acids, are increasingly recognized as important signaling molecules. They can influence various cellular processes, including protein synthesis and insulin (B600854) signaling.[10] For example, branched-chain amino acids can activate the mTOR signaling pathway, a central regulator of cell growth and metabolism.

Logical_Relationship cluster_synthesis Synthesis Workflow cluster_analysis Analytical Workflow Start Starting Material (e.g., n-hexanal) Intermediate1 Allylic Alcohol Start->Intermediate1 Aldol Condensation Intermediate2 Unsaturated Ester Intermediate1->Intermediate2 Claisen Rearrangement Intermediate3 Saturated Ester (Ethyl 4-methyloctanoate) Intermediate2->Intermediate3 Hydrogenation Product 4-Methyloctanoic Acid Intermediate3->Product Saponification Sample Isomer Mixture Derivatization Esterification (FAMEs) Sample->Derivatization Separation Gas Chromatography (GC) Derivatization->Separation Identification Mass Spectrometry (MS) Separation->Identification Quantification Data Analysis Identification->Quantification

Caption: A logical workflow for the synthesis and analysis of 4-methyloctanoic acid.

Conclusion

The structural isomers of this compound represent a fascinating class of molecules with diverse properties and biological functions. Understanding their synthesis, characterization, and biological roles is crucial for advancing research in areas ranging from chemical ecology to drug discovery. This technical guide provides a foundational overview to aid researchers and professionals in their exploration of these important compounds. Further research is warranted to fully elucidate the properties and biological activities of all isomers and their potential applications.

References

Chirality of 2-Methyloctanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyloctanoic acid, a branched-chain fatty acid, possesses a chiral center at the second carbon, leading to the existence of two enantiomers: (R)-2-methyloctanoic acid and (S)-2-methyloctanoic acid. The stereochemistry of this compound is of significant interest in various fields, including pheromone synthesis, flavor and fragrance chemistry, and pharmaceutical development, as enantiomers can exhibit distinct biological activities. This technical guide provides an in-depth overview of the synthesis, resolution, and known biological aspects of this compound enantiomers, compiling available data and outlining detailed experimental methodologies.

Physicochemical Properties and Stereochemistry

Table 1: Physicochemical Properties of this compound and Related Chiral Analogs

PropertyThis compound (Racemic)(R)-4-Methyloctanoic Acid(S)-4-Methyloctanoic Acid
Molecular Formula C₉H₁₈O₂C₉H₁₈O₂C₉H₁₈O₂
Molecular Weight 158.24 g/mol 158.24 g/mol 158.24 g/mol
CAS Number 3004-93-1Not availableNot available
Boiling Point Not available90-95 °C at 0.5 mmHg90-95 °C at 0.5 mmHg
Specific Rotation ([α]D) +5.50° (c=1.237, CHCl₃)-6.52° (c=1.134, CHCl₃)

Note: Specific rotation data for 4-methyloctanoic acid is provided as an illustrative example due to the lack of available data for this compound enantiomers.

Diagram 1: Stereoisomers of this compound

G R_img mirror Mirror Plane S_img

The enantiomers of this compound.

Synthesis and Chiral Resolution

The preparation of enantiomerically pure this compound can be achieved through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Synthesis of Racemic this compound

A common route to racemic this compound involves the α-methylation of octanoic acid.

Experimental Protocol: Synthesis of Racemic this compound

  • Dianion Formation: Octanoic acid is treated with two equivalents of a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) to form the dianion.

  • Alkylation: The dianion is then alkylated by the addition of an electrophile, such as methyl iodide (CH₃I).

  • Workup: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield racemic this compound.

Chiral Resolution of Racemic this compound

Two effective methods for resolving the racemic mixture are classical resolution via diastereomeric salt formation and lipase-catalyzed kinetic resolution.

This method involves the reaction of the racemic acid with a chiral resolving agent, typically a chiral amine, to form diastereomeric salts which can be separated by fractional crystallization.

Experimental Protocol: Resolution with (R)-α-Phenylethylamine

  • Amide Formation: Racemic this compound is converted to its acid chloride using a reagent like thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with an enantiomerically pure amine, such as (R)-(+)-α-phenylethylamine, to form a mixture of diastereomeric amides.

  • Fractional Crystallization: The diastereomeric amides are separated based on their differential solubility in a suitable solvent (e.g., ethanol) through repeated crystallization. The progress of the resolution can be monitored by techniques such as gas-liquid chromatography.

  • Hydrolysis: The separated diastereomeric amides are then hydrolyzed, typically under acidic or basic conditions, to yield the corresponding enantiomerically enriched (R)- or (S)-2-methyloctanoic acid and the chiral auxiliary, which can be recovered.

Diagram 2: Workflow for Classical Chiral Resolution

G racemic Racemic this compound acid_chloride Acid Chloride Formation (e.g., SOCl₂) racemic->acid_chloride amide_formation Reaction with (R)-α-Phenylethylamine acid_chloride->amide_formation diastereomers Mixture of Diastereomeric Amides amide_formation->diastereomers crystallization Fractional Crystallization diastereomers->crystallization diastereomer1 Less Soluble Diastereomer ((R)-acid-(R)-amine or (S)-acid-(R)-amine) crystallization->diastereomer1 diastereomer2 More Soluble Diastereomer ((S)-acid-(R)-amine or (R)-acid-(R)-amine) crystallization->diastereomer2 hydrolysis1 Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Hydrolysis diastereomer2->hydrolysis2 enantiomer1 Enantiomerically Pure (R)- or (S)-2-Methyloctanoic Acid hydrolysis1->enantiomer1 enantiomer2 Enantiomerically Enriched (S)- or (R)-2-Methyloctanoic Acid hydrolysis2->enantiomer2

Classical resolution of this compound.

Enzymes, particularly lipases, can exhibit high enantioselectivity, making them excellent catalysts for kinetic resolutions. In the case of this compound, lipases have been shown to preferentially catalyze the esterification or hydrolysis of the (S)-enantiomer.[1]

Experimental Protocol: Lipase-Catalyzed Esterification

  • Reaction Setup: Racemic this compound is dissolved in a suitable organic solvent along with an alcohol (e.g., butanol). A lipase (B570770), such as Candida antarctica lipase B (CALB), is added to the mixture.

  • Enzymatic Reaction: The reaction is allowed to proceed at a controlled temperature. The lipase will selectively catalyze the esterification of the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted acid.

  • Separation: After a certain conversion (ideally around 50%), the reaction is stopped. The unreacted (R)-2-methyloctanoic acid can be separated from the (S)-2-methyloctyl ester by extraction or chromatography.

  • Hydrolysis of Ester: The enantiomerically enriched (S)-ester can then be hydrolyzed to obtain (S)-2-methyloctanoic acid.

Table 2: Enantioselectivity of Lipases in Reactions of this compound

Lipase SourceReaction TypeFaster Reacting Enantiomer
Various commercial lipasesEsterification of aliphatic alcohols(S)
Various commercial lipasesHydrolysis of aliphatic alcohol esters(S)
Rhizomucor mieheiHydrolysis of aryl esters(R)

Biological Activity

The biological activities of the individual enantiomers of this compound have not been extensively reported in the scientific literature. However, it is well-established in pharmacology that enantiomers of a chiral compound can exhibit significantly different physiological effects.[2] One study on the catabolism of racemic 2-methyl[1-¹⁴C]octanoic acid found that it is readily oxidized to propionic acid and carbon dioxide by mitochondrial preparations from the liver. Further research is required to elucidate the specific roles and activities of the (R) and (S) enantiomers in biological systems.

Conclusion

This technical guide has summarized the key aspects of the chirality of this compound. While specific quantitative data for the optical rotation of its enantiomers are sparse, established methodologies for the synthesis and chiral resolution of analogous compounds provide a clear pathway for obtaining these molecules in high enantiomeric purity. The detailed experimental protocols for classical and enzymatic resolution offer practical approaches for researchers in various scientific disciplines. Future work should focus on the precise determination of the chiroptical properties of (R)- and (S)-2-methyloctanoic acid and the exploration of their distinct biological activities to unlock their full potential in drug development and other applications.

References

An In-depth Technical Guide on 2-Methyloctanoic Acid: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

An Introduction to 2-Methyloctanoic Acid

This compound, a branched-chain fatty acid (BCFA), has garnered interest in various scientific fields due to its unique chemical properties and biological presence. This technical guide provides a comprehensive overview of its discovery, historical milestones, physicochemical properties, synthesis, and biological significance, with a focus on experimental details and underlying pathways.

I. Discovery and History

The history of this compound is intertwined with the broader exploration of branched-chain fatty acids in the mid-20th century. While an exact date and individual credited with its absolute first discovery remain elusive, key milestones in its synthesis and natural identification have been documented.

Early Synthesis: The first comprehensive report on the synthesis of a series of branched-chain fatty acids, including a method applicable to this compound, was published in 1950 by James Cason in the Journal of the American Chemical Society. This work provided a foundational methodology for creating such molecules in a laboratory setting, enabling further scientific investigation.

Natural Occurrence: this compound is a naturally occurring compound, notably identified as a component of the uropygial gland secretions of various bird species. Research into the composition of these preen gland waxes dates back to the early 20th century, with systematic investigations intensifying in the mid-century. These studies revealed a complex mixture of lipids, including various branched-chain fatty acids like this compound, which contribute to the waterproofing and antimicrobial properties of feathers.

II. Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in research and development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₈O₂PubChem
Molecular Weight 158.24 g/mol PubChem
Boiling Point 253-254 °C at 760 mmHgThe Good Scents Company[1]
Density 0.911 g/cm³ (estimate)ChemicalBook
Refractive Index 1.427 (estimate)ChemicalBook
CAS Number 3004-93-1PubChem[2]

Spectroscopic Data:

Spectroscopic analysis is essential for the structural elucidation and identification of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the methyl, methylene, and methine protons of the branched alkyl chain, and the carboxylic acid proton.
¹³C NMR Resonances for the carboxyl carbon, the chiral carbon at the branch point, and the various carbons of the alkyl chain.
Infrared (IR) Characteristic broad absorption band for the O-H stretch of the carboxylic acid, and a strong absorption for the C=O stretch.
Mass Spectrometry (MS) Molecular ion peak and fragmentation pattern consistent with the structure of this compound.

Note: Specific spectral data can be accessed through databases such as PubChem.

III. Experimental Protocols

A. Chemical Synthesis of this compound

Several synthetic routes to this compound have been developed. A common approach involves the oxidation of the corresponding alcohol, 2-methyloctanol.

Protocol: Oxidation of (-)-2-Methyloctanol to (+)-2-Methyloctanoic Acid

This protocol is adapted from established oxidation methods for secondary alcohols.

Materials:

Procedure:

  • In a reaction vessel, combine 21.2 g (147 mmol) of (-)-2-methyloctanol with 330 mL of water and 46.4 g of concentrated sulfuric acid.

  • Cool the mixture in an ice bath and, with vigorous stirring, add 63.4 g (401 mmol) of potassium permanganate portion-wise over 7.3 hours, maintaining the temperature between 21-28°C.

  • After the addition is complete, pour the reaction mixture into 270 mL of ice water.

  • Add 52 g of sodium bisulfite to quench the excess potassium permanganate.

  • Acidify the mixture to a pH of ≤ 1 with concentrated hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Extract the combined ether layers with a 10% aqueous solution of sodium hydroxide.

  • Acidify the aqueous hydroxide layer to a pH of ≤ 1 with concentrated hydrochloric acid.

  • Extract the resulting aqueous layer with chloroform.

  • Wash the chloroform extract with water, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and distill the residue (91-94°C at 0.28 mmHg) to yield (+)-2-methyloctanoic acid.

B. Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of branched-chain fatty acids like this compound in organisms such as bacteria involves the utilization of branched-chain amino acid catabolites as primers for the fatty acid synthase (FAS) system.

Logical Workflow for BCFA Biosynthesis:

G cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Fatty Acid Elongation BCAA Branched-Chain Amino Acids (e.g., Valine, Leucine, Isoleucine) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination BC_AcylCoA Branched-Chain Acyl-CoA Primers (e.g., Isobutyryl-CoA, Isovaleryl-CoA) BCKA->BC_AcylCoA Decarboxylation FAS Fatty Acid Synthase (FAS) BC_AcylCoA->FAS BCFA Branched-Chain Fatty Acid (e.g., this compound) FAS->BCFA Elongation Cycles MalonylCoA Malonyl-CoA MalonylCoA->FAS

Caption: Biosynthesis of branched-chain fatty acids.

IV. Biological Significance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not yet extensively characterized, its biological roles can be inferred from its metabolic fate and the general activities of branched-chain fatty acids.

A. Catabolism of this compound

Research has shown that this compound is catabolized in mammalian mitochondria.

Metabolic Pathway of this compound:

The primary metabolic pathway for this compound is mitochondrial β-oxidation.

G cluster_0 Mitochondrial Matrix C9 This compound C9_CoA 2-Methyloctanoyl-CoA C9->C9_CoA Activation C7_CoA Hexanoyl-CoA C9_CoA->C7_CoA β-Oxidation Cycle 1 PropionylCoA Propionyl-CoA C9_CoA->PropionylCoA β-Oxidation C7_CoA->PropionylCoA Further β-Oxidation Cycles AcetylCoA Acetyl-CoA C7_CoA->AcetylCoA Further β-Oxidation Cycles CO2 CO₂ PropionylCoA->CO2 TCA Cycle Intermediates AcetylCoA->CO2 TCA Cycle

References

The Enigmatic Presence of 2-Methyloctanoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanoic acid, a branched-chain fatty acid (BCFA), is a naturally occurring compound that has garnered interest for its potential biological activities and its role as a flavor and fragrance component. This technical guide provides an in-depth exploration of the natural occurrence of this compound, its biosynthesis, and the methodologies employed for its study. While its presence is documented in various plant species and its catabolism has been investigated in mammals, quantitative data and a complete understanding of its biological significance remain areas of active research.

Natural Occurrence of this compound

This compound has been identified in a select number of plant species, suggesting a specialized role within these organisms. Its contribution to the characteristic flavors of some fermented dairy products is also of note, although its natural concentration in these products is not well-documented.

In Plants

The presence of this compound has been reported in the following plant species:

  • Nicotiana tabacum (Tobacco): This compound has been identified as a constituent of tobacco leaves.[1] The complex chemical profile of tobacco undergoes significant changes during curing and fermentation, which may influence the concentration of this compound.

  • Bothriochloa bladhii (Australian Bluestem): This aromatic grass is another confirmed source of this compound.[1]

  • Chamaecostus cuspidatus (Fiery Costus or Insulin Plant): Phytochemical analyses of this medicinal plant have indicated the presence of a variety of fatty acids, among other bioactive compounds.

  • Ferula persica (Persian Ferula): The essential oils of this plant are known to contain a diverse array of secondary metabolites, including various organic acids.

In Animal Products

While not extensively quantified, this compound is recognized for its contribution to the flavor profile of certain cheeses, particularly those derived from goat and sheep milk. It imparts cheesy and dairy notes, which are significant for the sensory properties of these products. It is important to distinguish this compound from its isomer, 4-methyloctanoic acid, which is a well-known pheromone in rhinoceros beetles and a key flavor component in goat and sheep milk products.

Quantitative Data

Quantitative data on the natural concentration of this compound is limited. The table below summarizes the available information. Further research is required to establish the typical concentration ranges of this compound in its natural sources.

Natural SourceMatrixConcentrationReference
Nicotiana tabacumLeavesData not available
Bothriochloa bladhiiAerial partsData not available
Chamaecostus cuspidatusPlant materialData not available
Ferula persicaEssential oilData not available
Goat CheeseCheeseData not available

Biosynthesis and Metabolism

Biosynthesis in Plants

The biosynthesis of branched-chain fatty acids, including this compound, in plants is understood to originate from the catabolism of branched-chain amino acids, specifically leucine (B10760876) and isoleucine.[2][3] The carbon skeletons of these amino acids serve as precursors for the synthesis of the corresponding branched-chain fatty acids. The specific enzymatic steps leading to this compound, however, have not been fully elucidated. The general proposed pathway involves the conversion of branched-chain amino acids to their respective α-keto acids, which then enter a fatty acid synthesis-like pathway for chain elongation.

Biosynthesis of this compound cluster_0 Branched-Chain Amino Acid Catabolism Leucine/Isoleucine Leucine/Isoleucine Alpha-Keto Acid Alpha-Keto Acid Leucine/Isoleucine->Alpha-Keto Acid Transamination Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Alpha-Keto Acid->Branched-Chain Acyl-CoA Decarboxylation 2-Methyloctanoyl-CoA 2-Methyloctanoyl-CoA Branched-Chain Acyl-CoA->2-Methyloctanoyl-CoA Chain Elongation This compound This compound 2-Methyloctanoyl-CoA->this compound Thioesterase

Proposed biosynthetic pathway of this compound.
Catabolism in Mammals

The metabolic fate of this compound has been investigated in mammalian systems. Studies have shown that it can be oxidized in liver mitochondria.[4] The process involves the conversion of this compound to propionyl-CoA, which can then enter the citric acid cycle for energy production.[4]

Catabolism of this compound cluster_1 Mitochondrial Oxidation This compound This compound 2-Methyloctanoyl-CoA 2-Methyloctanoyl-CoA This compound->2-Methyloctanoyl-CoA Acyl-CoA Synthetase Propionyl-CoA Propionyl-CoA 2-Methyloctanoyl-CoA->Propionyl-CoA Beta-Oxidation Citric Acid Cycle Citric Acid Cycle Propionyl-CoA->Citric Acid Cycle

Catabolic pathway of this compound in mammalian mitochondria.

Experimental Protocols

The analysis of this compound typically involves extraction from the biological matrix followed by chromatographic separation and detection. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed for this purpose.

General Extraction and Derivatization Workflow for GC-MS Analysis

A general workflow for the analysis of short-chain fatty acids like this compound from a biological sample is outlined below. Specific parameters will need to be optimized depending on the matrix.

Experimental Workflow Sample_Homogenization Sample Homogenization (e.g., in solvent) Lipid_Extraction Lipid Extraction (e.g., Folch or Bligh-Dyer method) Sample_Homogenization->Lipid_Extraction Saponification Saponification (to release esterified fatty acids) Lipid_Extraction->Saponification Derivatization Derivatization (e.g., to form methyl or silyl (B83357) esters) Saponification->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis

General workflow for the analysis of this compound.
Key Experimental Considerations

  • Extraction: The choice of extraction solvent is critical and depends on the sample matrix. For plant tissues, a mixture of chloroform (B151607) and methanol (B129727) is often used to efficiently extract lipids.[5] For aqueous samples like fermented dairy products, liquid-liquid extraction may be more appropriate.

  • Derivatization: Due to the low volatility of free fatty acids, derivatization is essential for GC analysis. Common derivatization agents include diazomethane (B1218177) for methylation or silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The choice of derivatization agent can influence the sensitivity and selectivity of the analysis.

  • GC-MS Parameters: The GC column and temperature program must be optimized to achieve good separation of this compound from other fatty acids and matrix components. A polar capillary column is often suitable for fatty acid methyl ester analysis. Mass spectrometry detection provides high sensitivity and allows for confident identification based on the mass spectrum of the analyte.

Conclusion and Future Directions

This compound is a naturally occurring branched-chain fatty acid with a documented presence in several plant species and a role in the flavor of some dairy products. While its biosynthetic origins are linked to branched-chain amino acid metabolism, the specific pathways and regulatory mechanisms are not yet fully understood. A significant gap in the current knowledge is the lack of quantitative data on its concentration in various natural sources. Future research should focus on:

  • Quantitative Analysis: Developing and applying robust analytical methods to quantify this compound in its known natural sources.

  • Biosynthetic Pathway Elucidation: Utilizing techniques such as stable isotope labeling to trace the metabolic pathways leading to the synthesis of this compound in plants.

  • Biological Activity: Investigating the potential biological and physiological roles of this compound in the organisms in which it is found, including any potential signaling functions.

A deeper understanding of the natural occurrence and biological significance of this compound will be valuable for researchers in the fields of natural product chemistry, food science, and drug discovery.

References

A Technical Guide to 2-Methyloctanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methyloctanoic acid (CAS 3004-93-1) is a branched-chain fatty acid that is gaining interest in metabolic research and as a potential building block in drug development. Its unique structural properties, stemming from the methyl group at the alpha position, influence its metabolic fate and potential biological activities. This technical guide provides an in-depth overview of commercially available this compound, its metabolic pathway, and detailed experimental protocols for its analysis, tailored for researchers, scientists, and professionals in the field of drug development.

Commercial Suppliers and Product Specifications

For researchers and developers requiring this compound, a variety of commercial suppliers offer the compound in different purities and quantities. The following table summarizes the offerings from several key suppliers to facilitate procurement based on specific research needs.

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich This compound3004-93-1≥98%Custom
Cayman Chemical This compound3004-93-1≥98%10 mg, 50 mg, 100 mg
Santa Cruz Biotechnology This compound3004-93-1≥98%100 mg, 500 mg, 1 g
TCI America This compound3004-93-1>98.0% (GC)1g, 5g, 25g
Biosynth This compound3004-93-1Not SpecifiedCustom Synthesis
Key Organics This compound3004-93-1Not Specified0.25g, 1g, 5g, 10g, 25g[1]
ChemicalBook This compound3004-93-198%, 99%Inquire for pricing[2]
MySkinRecipes This compound3004-93-195%250mg[3]
Allbio pharm Co., Ltd This compound3004-93-198%Not Specified[4]

Metabolic Pathway of this compound

This compound, as a branched-chain fatty acid, undergoes catabolism primarily through the mitochondrial beta-oxidation pathway.[5][6][7] However, the presence of a methyl group on the alpha-carbon necessitates a modified oxidative process. The final products of its breakdown are propionyl-CoA and acetyl-CoA, which then enter central metabolic pathways.[8][9][10]

Metabolic Pathway of this compound Acyl_CoA_Synthetase Acyl-CoA Synthetase 2-Methyloctanoyl_CoA 2-Methyloctanoyl-CoA Acyl_CoA_Synthetase->2-Methyloctanoyl_CoA Beta_Oxidation_Cycle_1 β-Oxidation Cycle 1 2-Methyloctanoyl_CoA->Beta_Oxidation_Cycle_1 Acetyl_CoA_1 Acetyl-CoA Beta_Oxidation_Cycle_1->Acetyl_CoA_1 Hexanoyl_CoA 2-Methylhexanoyl-CoA Beta_Oxidation_Cycle_1->Hexanoyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA_1->TCA_Cycle Beta_Oxidation_Cycle_2 β-Oxidation Cycle 2 Hexanoyl_CoA->Beta_Oxidation_Cycle_2 Acetyl_CoA_2 Acetyl-CoA Beta_Oxidation_Cycle_2->Acetyl_CoA_2 Butyryl_CoA 2-Methylbutyryl-CoA Beta_Oxidation_Cycle_2->Butyryl_CoA Acetyl_CoA_2->TCA_Cycle Beta_Oxidation_Cycle_3 Final β-Oxidation Step Butyryl_CoA->Beta_Oxidation_Cycle_3 Propionyl_CoA Propionyl-CoA Beta_Oxidation_Cycle_3->Propionyl_CoA Acetyl_CoA_3 Acetyl-CoA Beta_Oxidation_Cycle_3->Acetyl_CoA_3 Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Acetyl_CoA_3->TCA_Cycle Succinyl_CoA Succinyl-CoA Succinyl_CoA->TCA_Cycle Propionyl_CoA_Carboxylase->Succinyl_CoA

Caption: Mitochondrial beta-oxidation of this compound.

Experimental Protocols

Accurate and reproducible quantification of this compound in biological matrices is crucial for understanding its pharmacokinetics, pharmacodynamics, and metabolic effects. The following sections detail a standard workflow for the analysis of this compound using gas chromatography-mass spectrometry (GC-MS), a widely adopted and powerful technique for fatty acid analysis.[11]

I. Lipid Extraction from Biological Samples (e.g., Plasma, Tissues)

This protocol is a modification of the Folch method for lipid extraction.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution (ice-cold)

  • Anhydrous sodium sulfate (B86663)

  • Glass centrifuge tubes with PTFE-lined caps

  • Homogenizer (for tissue samples)

  • Nitrogen gas stream evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • For plasma/serum: Use 100-500 µL of the sample.

    • For tissues: Weigh 20-50 mg of tissue and homogenize in 1 mL of ice-cold 0.9% NaCl.

  • Solvent Addition: To the prepared sample in a glass centrifuge tube, add a 2:1 (v/v) mixture of chloroform:methanol. A typical ratio is 2 mL of the solvent mixture for every 100 µL of aqueous sample.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture (e.g., 400 µL for 2 mL of chloroform:methanol). Vortex for another 30 seconds.

  • Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the layers.

  • Collection of Organic Layer: Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer it to a clean glass tube.

  • Drying: Dry the collected organic phase over a small amount of anhydrous sodium sulfate to remove any residual water.

  • Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature or in a water bath at 30-40°C.

  • Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., hexane (B92381) or toluene) for derivatization.

II. Derivatization to Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, non-volatile fatty acids are converted to their volatile methyl ester derivatives.

Materials:

  • BF3-Methanol (14% Boron Trifluoride in Methanol) or 2% Sulfuric Acid in Methanol

  • Toluene (B28343) or Hexane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Reagent Addition: To the reconstituted lipid extract in a glass vial, add 1 mL of toluene and 2 mL of 14% BF3-methanol (or 2% sulfuric acid in methanol).

  • Incubation: Cap the vial tightly and heat at 60-80°C for 1 hour in a heating block or water bath.

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Extraction of FAMEs: Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge at 1,000 x g for 5 minutes to separate the layers.

  • Collection of FAMEs: Carefully collect the upper hexane layer containing the FAMEs and transfer it to a clean vial.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • Final Preparation: Transfer the dried hexane solution to a GC vial for analysis.

Experimental Workflow for this compound Analysis Lipid_Extraction Lipid Extraction (Folch Method) Lipid_Extract Total Lipid Extract Lipid_Extraction->Lipid_Extract Derivatization Derivatization to FAMEs (BF3-Methanol) Lipid_Extract->Derivatization FAMEs Fatty Acid Methyl Esters (FAMEs) Derivatization->FAMEs GCMS_Analysis GC-MS Analysis FAMEs->GCMS_Analysis Data_Analysis Data Analysis (Quantification) GCMS_Analysis->Data_Analysis

Caption: General workflow for GC-MS analysis of this compound.

III. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: A polar capillary column, such as a DB-23 or similar, is recommended for good separation of FAMEs.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3-5°C/min.

    • Final hold: 240°C for 5-10 minutes.

  • Mass Spectrometer (if used):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Data Analysis:

  • Identification: The this compound methyl ester peak is identified by its retention time compared to a pure standard and its characteristic mass spectrum.

  • Quantification: For quantitative analysis, an internal standard (e.g., a deuterated analog or a fatty acid not present in the sample) should be added at the beginning of the extraction process. A calibration curve is generated using known concentrations of this compound standard, and the concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This comprehensive guide provides a foundational understanding of this compound for its application in research and drug development. The provided information on commercial suppliers, its metabolic pathway, and detailed analytical protocols will aid in the design and execution of experiments involving this intriguing branched-chain fatty acid.

References

A Technical Guide to the Spectral Data of 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2-methyloctanoic acid. The information is presented in a structured format to facilitate its use in research, development, and quality control applications.

Spectral Data Summary

The following tables summarize the key spectral data for this compound, a branched-chain fatty acid with the chemical formula C₉H₁₈O₂.[1][2][3][4] This compound is also known as 2-methylcaprylic acid.[2][5]

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.14br s2H-OH
2.53dd2H-CH₂-
1.20-1.65m4H-CH₂- x2
1.27s3H-CH₃
0.93t3H-CH₃

Data sourced from a study on volatile organic compounds.[6]

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
176.38C=O
71.85-CH-
44.56-CH₂-
44.13-CH₂-
26.33-CH₂-
17.17-CH₃
14.42-CH₃

Data sourced from a study on volatile organic compounds.[6]

Table 3: Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
131100[M-C₂H₅]⁺
113-[M-C₂H₅-H₂O]⁺

Data acquired via Electron Ionization (EI, 70 eV).[6] The NIST WebBook also indicates the availability of mass spectrum data for this compound.[5]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data were not available. However, the following represents a standard methodology for obtaining NMR and mass spectrometry data for a compound like this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 200 MHz or higher) is used.

  • ¹H NMR Acquisition: The proton NMR spectrum is acquired to determine the chemical environment of the hydrogen atoms.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum is acquired to identify the different carbon environments within the molecule.

2.2. Mass Spectrometry (MS)

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured to generate the mass spectrum.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound such as this compound.

Spectral Analysis Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_analysis Data Analysis and Interpretation Sample_Acquisition Acquire this compound Sample Solvent_Selection Select Deuterated Solvent (e.g., CDCl3) Sample_Acquisition->Solvent_Selection Dissolution Dissolve Sample Solvent_Selection->Dissolution Transfer Transfer to NMR Tube / GC Vial Dissolution->Transfer NMR_Spectrometer Introduce Sample to NMR Spectrometer Transfer->NMR_Spectrometer GC_MS Introduce Sample to GC-MS Transfer->GC_MS 1H_NMR Acquire 1H NMR Spectrum NMR_Spectrometer->1H_NMR 13C_NMR Acquire 13C NMR Spectrum NMR_Spectrometer->13C_NMR NMR_Data_Processing Process NMR Data 1H_NMR->NMR_Data_Processing 13C_NMR->NMR_Data_Processing Structure_Elucidation Elucidate Chemical Structure NMR_Data_Processing->Structure_Elucidation Ionization Electron Ionization (EI) GC_MS->Ionization Mass_Analysis Analyze Mass-to-Charge Ratio Ionization->Mass_Analysis MS_Data_Processing Process Mass Spectrum Mass_Analysis->MS_Data_Processing MS_Data_Processing->Structure_Elucidation Data_Tabulation Tabulate Spectral Data Structure_Elucidation->Data_Tabulation Reporting Generate Technical Report Data_Tabulation->Reporting

Caption: Generalized workflow for spectral analysis.

References

The Peroxisomal Pathway of 2-Methyloctanoic Acid Catabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the catabolism of 2-methyloctanoic acid, a 2-methyl-branched-chain fatty acid. The breakdown of this molecule is a key process in lipid metabolism and is primarily carried out through a specialized β-oxidation pathway located within the peroxisomes. This document details the step-by-step enzymatic reactions, the key enzymes involved, their available kinetic data, and the regulation of this pathway, particularly by the peroxisome proliferator-activated receptor alpha (PPARα). Detailed experimental protocols for studying this metabolic pathway are also provided, along with visual representations of the core metabolic and signaling pathways to facilitate a deeper understanding of this critical biological process.

Introduction

This compound is a branched-chain fatty acid that, due to the presence of a methyl group at the α-carbon, cannot be readily metabolized through the classical mitochondrial β-oxidation pathway. Instead, its degradation occurs predominantly in the peroxisomes via a distinct β-oxidation pathway that is specialized for 2-methyl-branched fatty acids. This pathway is crucial for the breakdown of various endogenous and exogenous branched-chain lipids. Dysregulation of this pathway can lead to the accumulation of toxic lipid species and is associated with several metabolic disorders. This guide will provide an in-depth exploration of the core aspects of this compound catabolism.

The Metabolic Pathway of this compound Catabolism

The catabolism of this compound proceeds through a series of enzymatic reactions within the peroxisome, analogous to the β-oxidation spiral of straight-chain fatty acids, but with a distinct set of enzymes. The process involves the sequential removal of two-carbon units in the form of acetyl-CoA and a three-carbon unit as propionyl-CoA in the final cycle.

Step 1: Acyl-CoA Synthesis

Prior to entering the peroxisome, this compound is activated in the cytoplasm by a fatty acyl-CoA ligase to form 2-methyloctanoyl-CoA. This step requires ATP and Coenzyme A.

Step 2: Peroxisomal β-Oxidation

The 2-methyloctanoyl-CoA is then transported into the peroxisome, where it undergoes β-oxidation. The key enzymes in this pathway are:

  • Branched-Chain Acyl-CoA Oxidase (ACOX2): This enzyme, also known as pristanoyl-CoA oxidase, catalyzes the first and rate-limiting step of the pathway. It introduces a double bond between the α and β carbons of 2-methyloctanoyl-CoA, forming 2-methyl-trans-2-octenoyl-CoA and producing hydrogen peroxide (H₂O₂).

  • D-Bifunctional Protein (HSD17B4): This multifunctional enzyme possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.

    • The hydratase domain hydrates the double bond of 2-methyl-trans-2-octenoyl-CoA to form 3-hydroxy-2-methyloctanoyl-CoA.

    • The dehydrogenase domain then oxidizes the hydroxyl group of 3-hydroxy-2-methyloctanoyl-CoA to a keto group, yielding 3-keto-2-methyloctanoyl-CoA.

  • Sterol Carrier Protein X (SCPx) Thiolase: This enzyme catalyzes the final step of the β-oxidation cycle. It mediates the thiolytic cleavage of 3-keto-2-methyloctanoyl-CoA by Coenzyme A, releasing a molecule of acetyl-CoA and a shortened 2-methylhexanoyl-CoA.

This cycle of four reactions is repeated, with 2-methylhexanoyl-CoA as the substrate for the next round. The final thiolytic cleavage of 3-keto-2-methylbutanoyl-CoA yields propionyl-CoA and acetyl-CoA. The resulting acetyl-CoA and propionyl-CoA can then be transported to the mitochondria for further metabolism in the citric acid cycle.

2-Methyloctanoic_Acid_Catabolism cluster_cytoplasm Cytoplasm cluster_peroxisome Peroxisome 2-Methyloctanoic_Acid 2-Methyloctanoic_Acid Acyl-CoA_Synthetase Acyl-CoA_Synthetase 2-Methyloctanoic_Acid->Acyl-CoA_Synthetase ATP, CoA-SH AMP, PPi 2-Methyloctanoyl-CoA 2-Methyloctanoyl-CoA Acyl-CoA_Synthetase->2-Methyloctanoyl-CoA 2-Methyloctanoyl-CoA_p 2-Methyloctanoyl-CoA 2-Methyloctanoyl-CoA->2-Methyloctanoyl-CoA_p Transport ACOX2 Branched-Chain Acyl-CoA Oxidase (ACOX2) 2-Methyloctanoyl-CoA_p->ACOX2 O₂ H₂O₂ 2-Methyl-trans-2-octenoyl-CoA 2-Methyl-trans-2-octenoyl-CoA ACOX2->2-Methyl-trans-2-octenoyl-CoA HSD17B4_hydratase D-Bifunctional Protein (Hydratase domain) 2-Methyl-trans-2-octenoyl-CoA->HSD17B4_hydratase H₂O 3-Hydroxy-2-methyloctanoyl-CoA 3-Hydroxy-2-methyloctanoyl-CoA HSD17B4_hydratase->3-Hydroxy-2-methyloctanoyl-CoA HSD17B4_dehydrogenase D-Bifunctional Protein (Dehydrogenase domain) 3-Hydroxy-2-methyloctanoyl-CoA->HSD17B4_dehydrogenase NAD⁺ NADH + H⁺ 3-Keto-2-methyloctanoyl-CoA 3-Keto-2-methyloctanoyl-CoA HSD17B4_dehydrogenase->3-Keto-2-methyloctanoyl-CoA SCPx_Thiolase SCPx Thiolase 3-Keto-2-methyloctanoyl-CoA->SCPx_Thiolase CoA-SH Acetyl-CoA_1 Acetyl-CoA SCPx_Thiolase->Acetyl-CoA_1 2-Methylhexanoyl-CoA 2-Methylhexanoyl-CoA SCPx_Thiolase->2-Methylhexanoyl-CoA Beta-Oxidation_Cycle Further rounds of β-oxidation 2-Methylhexanoyl-CoA->Beta-Oxidation_Cycle Propionyl-CoA Propionyl-CoA Beta-Oxidation_Cycle->Propionyl-CoA Acetyl-CoA_2 Acetyl-CoA Beta-Oxidation_Cycle->Acetyl-CoA_2

Figure 1: Metabolic pathway of this compound catabolism.

Quantitative Data on Enzyme Kinetics

Precise kinetic parameters for the enzymes involved in this compound catabolism with their specific substrates are not extensively reported in the literature. The following tables summarize the available kinetic data for the key enzymes with analogous substrates, providing an estimate of their catalytic efficiencies.

Table 1: Kinetic Parameters of Branched-Chain Acyl-CoA Oxidase (ACOX2)

SubstrateOrganismKm (µM)Vmax (nmol/min/mg)Reference
Pristanoyl-CoARat Liver12130[1]
Trihydroxycoprostanoyl-CoAHuman Liver575[2]
Palmitoyl-CoARat Liver1065[1]
2-Methylpalmitoyl-CoARat Liver--[1]

Note: Specific activity for 2-methylpalmitoyl-CoA was reported to be twice as high as for palmitoyl-CoA, but specific Km and Vmax values were not provided.

Table 2: Kinetic Parameters of D-Bifunctional Protein (HSD17B4)

SubstrateDomainOrganismKm (µM)kcat (s⁻¹)Reference
trans-2-Hexadecenoyl-CoAHydrataseHuman~25-[3]
(R)-3-Hydroxy-2-methylhexadecanoyl-CoADehydrogenaseHuman~10-[3]

Note: Quantitative kinetic data for D-bifunctional protein with 2-methyl-branched substrates are scarce. The values presented are for straight-chain substrates that are also processed by the enzyme.

Table 3: Kinetic Parameters of SCPx Thiolase

SubstrateOrganismKm (µM)kcat (s⁻¹)Reference
3-Oxo-pristanoyl-CoARat Liver5.5-[4]
3-Keto-octanoyl-CoANematode--[5]

Note: SCPx thiolase shows high specificity for 3-oxo-2-methyl-branched acyl-CoAs. The inhibition by acetyl-CoA is competitive with CoA.

Regulation of this compound Catabolism

The primary regulatory mechanism for the peroxisomal β-oxidation of branched-chain fatty acids is at the level of gene expression, orchestrated by the nuclear receptor Peroxisome Proliferator-Activated Receptor alpha (PPARα) .[6][7]

PPARα is a ligand-activated transcription factor. Its ligands include a variety of fatty acids and their derivatives. Upon ligand binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[8][9] This binding recruits coactivator proteins and initiates the transcription of genes encoding the enzymes of the peroxisomal β-oxidation pathway, including ACOX2, HSD17B4, and SCPx.[6][10]

PPARa_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fatty_Acids Fatty Acids (e.g., this compound) PPARa PPARα Fatty_Acids->PPARa Ligand Binding PPARa_RXR_Complex PPARα-RXR Heterodimer PPARa->PPARa_RXR_Complex RXR RXR RXR->PPARa_RXR_Complex PPRE PPRE PPARa_RXR_Complex->PPRE Binds to DNA Target_Genes Target Genes (ACOX2, HSD17B4, SCPx) PPRE->Target_Genes Activates Transcription mRNA mRNA Target_Genes->mRNA Proteins Enzymes of β-oxidation mRNA->Proteins Translation Proteins->Fatty_Acids Increased Catabolism

Figure 2: PPARα-mediated regulation of peroxisomal β-oxidation.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the catabolism of this compound.

Assay for Branched-Chain Acyl-CoA Oxidase (ACOX2) Activity

This protocol is adapted from a spectrophotometric assay for acyl-CoA oxidase activity.[11][12][13]

Principle: The activity of ACOX2 is determined by measuring the rate of H₂O₂ production, which is coupled to a colorimetric reaction.

Materials:

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.4)

  • 2-Methyloctanoyl-CoA (substrate)

  • 4-Aminoantipyrine

  • Phenol

  • Horseradish peroxidase (HRP)

  • FAD (Flavin adenine (B156593) dinucleotide)

  • Triton X-100

  • Spectrophotometer capable of reading at 500 nm

Procedure:

  • Prepare a reaction mixture containing 50 mM potassium phosphate buffer, 0.1 mM 4-aminoantipyrine, 2 mM phenol, 10 U/mL HRP, and 10 µM FAD.

  • Add the cell or tissue homogenate containing ACOX2 to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 2-methyloctanoyl-CoA to a final concentration of 20 µM.

  • Immediately monitor the increase in absorbance at 500 nm for 5-10 minutes.

  • The rate of absorbance change is proportional to the ACOX2 activity. Calculate the specific activity based on the molar extinction coefficient of the product and the protein concentration of the sample.

Assay for D-Bifunctional Protein (HSD17B4) Activity

This protocol is a combined assay for the hydratase and dehydrogenase activities of HSD17B4.[14]

Principle: The overall activity is measured by monitoring the reduction of NAD⁺ to NADH by the dehydrogenase domain, using the product of the hydratase reaction as a substrate.

Materials:

  • Tris-HCl buffer (100 mM, pH 8.5)

  • 2-Methyl-trans-2-octenoyl-CoA (substrate for hydratase)

  • NAD⁺

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer and 1 mM NAD⁺.

  • Add the cell or tissue homogenate containing HSD17B4 to the reaction mixture.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding 2-methyl-trans-2-octenoyl-CoA to a final concentration of 50 µM.

  • Immediately monitor the increase in absorbance at 340 nm for 10-15 minutes.

  • The rate of absorbance change corresponds to the rate of NADH formation and reflects the combined activity of the hydratase and dehydrogenase domains.

Assay for SCPx Thiolase Activity

This protocol measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.[4][8]

Principle: The decrease in the substrate, 3-keto-2-methyloctanoyl-CoA, is monitored spectrophotometrically.

Materials:

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • 3-Keto-2-methyloctanoyl-CoA (substrate)

  • Coenzyme A (CoA)

  • Spectrophotometer capable of reading at 303 nm

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer and 50 µM CoA.

  • Add the cell or tissue homogenate containing SCPx thiolase to the reaction mixture.

  • Initiate the reaction by adding 3-keto-2-methyloctanoyl-CoA to a final concentration of 20 µM.

  • Immediately monitor the decrease in absorbance at 303 nm, which corresponds to the cleavage of the 3-ketoacyl-CoA substrate.

  • The rate of absorbance decrease is proportional to the thiolase activity.

Experimental_Workflow Sample_Preparation Sample Preparation (Cell/Tissue Homogenate) Protein_Quantification Protein Quantification Sample_Preparation->Protein_Quantification Enzyme_Assay Enzyme Assay Protein_Quantification->Enzyme_Assay ACOX2_Assay ACOX2 Assay (Spectrophotometry at 500 nm) Enzyme_Assay->ACOX2_Assay HSD17B4_Assay HSD17B4 Assay (Spectrophotometry at 340 nm) Enzyme_Assay->HSD17B4_Assay SCPx_Assay SCPx Thiolase Assay (Spectrophotometry at 303 nm) Enzyme_Assay->SCPx_Assay Data_Analysis Data Analysis (Calculate Specific Activity) ACOX2_Assay->Data_Analysis HSD17B4_Assay->Data_Analysis SCPx_Assay->Data_Analysis

Figure 3: General experimental workflow for enzyme activity assays.

Conclusion

The catabolism of this compound is a specialized peroxisomal process essential for the degradation of 2-methyl-branched-chain fatty acids. This pathway relies on a unique set of enzymes, including branched-chain acyl-CoA oxidase, D-bifunctional protein, and SCPx thiolase, and is transcriptionally regulated by PPARα. While our understanding of this pathway has grown significantly, further research is needed to elucidate the precise kinetic parameters of the involved enzymes with their specific substrates and to fully map the regulatory networks that control this vital metabolic process. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the catabolism of this compound and its implications in health and disease.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Methyloctanoic Acid in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 2-Methyloctanoic acid in biological matrices, such as plasma and serum, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in negative electrospray ionization mode. This method provides the high selectivity and sensitivity required for metabolic studies, pharmacokinetic analysis, and biomarker discovery.

Introduction

This compound is a branched-chain fatty acid that may play a role in various physiological and pathological processes. Accurate and precise quantification of this analyte in complex biological samples is essential for understanding its metabolic significance. LC-MS/MS is a powerful analytical technique that offers the necessary specificity and sensitivity for determining the concentrations of small molecules like this compound in biological fluids.[1][2] This document provides a comprehensive protocol for the analysis of this compound, adaptable for various research applications.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of this compound from plasma or serum.

Materials:

  • Human plasma or serum samples

  • Ice-cold methanol (B129727) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 14,000 rpm and 4°C

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 400 µL of ice-cold methanol containing the internal standard.[1]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and precipitation of proteins.[1]

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[1]

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Vortex for 15 seconds to ensure complete dissolution and transfer the solution to an autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Plasma/Serum Plasma/Serum Add Methanol + IS Add Methanol + IS Plasma/Serum->Add Methanol + IS Vortex Vortex Add Methanol + IS->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Supernatant Transfer Supernatant Centrifuge->Transfer Supernatant Evaporate Evaporate Transfer Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC-MS/MS Analysis LC-MS/MS Analysis Reconstitute->LC-MS/MS Analysis

Sample Preparation Workflow

LC-MS/MS Analysis

Instrumentation:

  • LC System: An Agilent 1290 Infinity II or equivalent system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for this analysis.[3]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Agilent 6495C or equivalent).[3]

LC Parameters:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)[3]

  • IonSpray Voltage: -4.5 kV[4]

  • Source Temperature: 500°C[4]

  • Curtain Gas: 30 psi[4]

  • Collision Gas: Nitrogen

  • Multiple Reaction Monitoring (MRM) Transitions:

    • The specific MRM transitions for this compound and the internal standard should be determined by direct infusion of the analytical standards into the mass spectrometer. A predicted transition for this compound would involve the precursor ion (M-H)- and a characteristic product ion resulting from fragmentation.

G cluster_lcms LC-MS/MS Workflow Sample Injection Sample Injection LC Separation LC Separation Sample Injection->LC Separation ESI Ionization (-) ESI Ionization (-) LC Separation->ESI Ionization (-) Mass Analysis (Q1) Mass Analysis (Q1) ESI Ionization (-)->Mass Analysis (Q1) Fragmentation (Q2) Fragmentation (Q2) Mass Analysis (Q1)->Fragmentation (Q2) Mass Analysis (Q3) Mass Analysis (Q3) Fragmentation (Q2)->Mass Analysis (Q3) Detection Detection Mass Analysis (Q3)->Detection

LC-MS/MS Analytical Workflow

Data Presentation

The quantitative performance of the method should be evaluated and summarized. The following table provides a template for presenting the validation data.

Parameter Expected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)To be determined
Limit of Quantitation (LOQ)To be determined
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (% Recovery)85-115%
Matrix EffectTo be determined

Discussion

This application note provides a starting point for the development of a validated LC-MS/MS method for the quantification of this compound in biological matrices. The use of a simple protein precipitation method for sample preparation makes it suitable for high-throughput analysis.[1] The reversed-phase liquid chromatography method is designed to provide good retention and separation of the analyte from endogenous interferences. The triple quadrupole mass spectrometer operating in MRM mode ensures high selectivity and sensitivity for accurate quantification.[3][4]

Method optimization, including the selection of an appropriate internal standard, fine-tuning of chromatographic conditions, and optimization of mass spectrometer parameters, is crucial for achieving the desired performance characteristics. Full method validation should be performed according to regulatory guidelines to ensure the reliability of the data for research and drug development applications.

References

Anwendungshinweise und Protokolle zur Derivatisierung von 2-Methyloctansäure für die Gaschromatographie

Author: BenchChem Technical Support Team. Date: December 2025

Zusammenfassung: Diese Anwendungsbeschreibung bietet detaillierte Protokolle für die Derivatisierung von 2-Methyloctansäure zur quantitativen Analyse mittels Gaschromatographie (GC). Die Methoden richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Es werden zwei primäre Derivatisierungstechniken beschrieben: die Veresterung zu Fettsäuremethylestern (FAMEs) und die Silylierung zu Trimethylsilylestern (TMS-Estern). Diese Verfahren erhöhen die Flüchtigkeit und thermische Stabilität der Analyten und verbessern so die chromatographische Auflösung und Peakform.

Einleitung

2-Methyloctansäure ist eine verzweigtkettige Fettsäure, deren genaue Quantifizierung in verschiedenen biologischen und chemischen Matrices von Bedeutung ist. Aufgrund ihrer polaren Carboxylgruppe und der damit verbundenen geringen Flüchtigkeit ist eine direkte Analyse mittels Gaschromatographie oft problematisch und führt zu schlechten Peakformen und ungenauen Ergebnissen.[1][2] Die Derivatisierung der Carboxylgruppe ist daher ein entscheidender Schritt, um die Säure in eine flüchtigere und thermisch stabilere Form zu überführen, die für die GC-Analyse geeignet ist.[2][3] Die gängigsten Methoden hierfür sind die Veresterung, typischerweise die Methylierung, und die Silylierung.[1][4]

Die Veresterung, insbesondere die Bildung von Fettsäuremethylestern (FAMEs), neutralisiert die polare Carboxylgruppe und ermöglicht eine Trennung basierend auf dem Siedepunkt und der Molekülstruktur.[2][3] Die Silylierung ersetzt den aktiven Wasserstoff der Carboxylgruppe durch eine unpolare Trimethylsilyl-Gruppe (TMS), was zu einer Verringerung der Polarität und des Siedepunkts führt.[5] Beide Methoden verbessern die chromatographische Leistung erheblich.

Experimentelle Protokolle

Für eine genaue Quantifizierung ist die Verwendung eines internen Standards (IS) unerlässlich. Der interne Standard wird der Probe in bekannter Konzentration vor der Probenvorbereitung zugesetzt, um Variationen und Verluste während der Extraktion, Derivatisierung und Injektion zu kompensieren.[2]

Methode 1: Veresterung zu Fettsäuremethylestern (FAMEs) mit Bortrifluorid-Methanol (BF₃-Methanol)

Diese Methode ist weit verbreitet für die Veresterung von Carbonsäuren. BF₃ fungiert als effektiver Katalysator.[6][7]

Materialien:

  • 2-Methyloctansäure-Probe

  • BF₃-Methanol-Lösung (10-14% w/w)

  • Hexan oder Heptan (GC-Qualität)

  • Wasserfreies Methanol

  • Gesättigte Natriumchlorid (NaCl)-Lösung

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Schraubdeckel-Glasröhrchen

  • Heizblock oder Wasserbad

  • Vortex-Mischer

  • GC-Fläschchen

Protokoll:

  • Einwaage: Wiegen Sie ca. 1-10 mg der 2-Methyloctansäure-Probe genau in ein Schraubdeckel-Glasröhrchen ein.

  • Reagenz-Zugabe: Fügen Sie 1-2 mL der 14%igen BF₃-Methanol-Lösung hinzu.[1][6]

  • Reaktion: Verschließen Sie das Röhrchen fest und vortexen Sie es gründlich. Erhitzen Sie das Röhrchen in einem Heizblock oder Wasserbad für 10-60 Minuten bei 60-100°C.[1][5][6]

  • Extraktion: Kühlen Sie das Röhrchen auf Raumtemperatur ab. Fügen Sie 1 mL Wasser und 1-2 mL Hexan (oder Heptan) hinzu.[6]

  • Phasentrennung: Vortexen Sie das Gemisch kräftig für 30 Sekunden. Lassen Sie die Phasen sich trennen.

  • Sammlung: Überführen Sie die obere Hexan-Schicht, die den 2-Methyloctansäuremethylester enthält, vorsichtig in ein sauberes GC-Fläschchen.[1]

  • Trocknung: Fügen Sie eine kleine Menge wasserfreies Natriumsulfat hinzu, um restliches Wasser zu entfernen.

  • Analyse: Die Probe ist nun bereit für die GC-Injektion.

Methode 2: Silylierung mit BSTFA oder MSTFA

Die Silylierung ist eine weitere effektive Methode zur Derivatisierung von Carbonsäuren. N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) sind gängige Reagenzien.[1][8] Oft wird ein Katalysator wie Trimethylchlorsilan (TMCS) zugesetzt.[1]

Materialien:

  • 2-Methyloctansäure-Probe

  • BSTFA + 1% TMCS oder MSTFA + 1% TMCS

  • Aprotisches Lösungsmittel (z.B. Pyridin, Acetonitril, Dichlormethan)

  • Schraubdeckel-Glasröhrchen oder GC-Fläschchen mit Inlay

  • Heizblock oder Ofen

  • Vortex-Mischer

Protokoll:

  • Einwaage/Lösung: Stellen Sie sicher, dass die Probe wasserfrei ist. Lösen Sie eine bekannte Menge der 2-Methyloctansäure in einem geeigneten aprotischen Lösungsmittel (z.B. 100 µL einer 1 mg/mL Lösung).[1]

  • Reagenz-Zugabe: Geben Sie die Probelösung in ein GC-Fläschchen. Fügen Sie einen Überschuss des Silylierungsreagenzes hinzu (z.B. 50 µL BSTFA + 1% TMCS).[1]

  • Reaktion: Verschließen Sie das Fläschchen sofort, vortexen Sie es für 10 Sekunden und erhitzen Sie es für 60 Minuten bei 60°C.[1]

  • Abkühlung: Lassen Sie das Fläschchen auf Raumtemperatur abkühlen.

  • Analyse: Die Probe ist direkt für die GC-Analyse bereit. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich.[8]

Datenpräsentation

Die folgende Tabelle fasst die quantitativen Parameter und Bedingungen der beiden Derivatisierungsmethoden zusammen.

ParameterMethode 1: Veresterung (BF₃-Methanol)Methode 2: Silylierung (BSTFA/MSTFA)
Reagenz 10-14% Bortrifluorid in MethanolBSTFA oder MSTFA (+1% TMCS)
Reaktionstemperatur 60 - 100 °C60 °C
Reaktionszeit 10 - 60 Minuten60 Minuten
Katalysator BF₃ (im Reagenz enthalten)TMCS (optional, aber empfohlen)
Probenaufarbeitung Flüssig-Flüssig-Extraktion erforderlichIn der Regel keine Aufarbeitung nötig
Stabilität des Derivats Sehr stabil, kann gelagert werdenFeuchtigkeitsempfindlich
Vorteile Kostengünstig, stabile DerivateSchnelle Reaktion, keine Extraktion
Nachteile Längere Prozedur, ExtraktionsschrittHöhere Kosten, Feuchtigkeitsempfindlichkeit

Gaschromatographische Bedingungen (Beispiel)

Die optimierten GC-Bedingungen hängen von der spezifischen Ausrüstung und den analytischen Anforderungen ab. Die folgenden Parameter dienen als Ausgangspunkt.

  • Gaschromatograph: Agilent 7890B oder äquivalent mit FID oder MS-Detektor.[5]

  • Säule: Eine polare stationäre Phase wie Polyethylenglykol (z.B. DB-WAX) oder eine mittelpolare Phase wie Cyanopropyl-Silikon wird empfohlen.[5]

    • Dimensionen: 30 m x 0.25 mm ID, 0.25 µm Filmdicke.[5]

  • Trägergas: Helium mit einer konstanten Flussrate von 1 mL/min.

  • Injektor: Split/Splitless, Temperatur: 250°C.

  • Ofenprogramm:

    • Anfangstemperatur: 100°C, Haltezeit 2 min.[5]

    • Rampe: 10°C/min bis 250°C.[5]

    • Haltezeit: 5 min bei 250°C.[5]

  • Detektor:

    • FID: 280°C.[5]

    • MS: Transferline: 250°C, Ionenquelle: 230°C.[5]

Visualisierungen

Die folgenden Diagramme illustrieren die chemischen Reaktionen und den experimentellen Arbeitsablauf.

Derivatization_Reactions cluster_esterification Veresterung mit BF3-Methanol cluster_silylation Silylierung mit BSTFA Acid 2-Methyloctansäure (R-COOH) Ester 2-Methyloctansäure- methylester (R-COOCH3) Acid->Ester + CH3OH Methanol Methanol (CH3OH) Methanol->Ester Catalyst BF3 Catalyst->Ester Katalysator Water Wasser (H2O) Ester->Water + H2O Acid2 2-Methyloctansäure (R-COOH) TMSEster TMS-Ester (R-COOSi(CH3)3) Acid2->TMSEster + BSTFA BSTFA BSTFA BSTFA->TMSEster Byproduct Nebenprodukte TMSEster->Byproduct + Nebenprodukte GC_Workflow Sample 1. Probenvorbereitung (Einwaage & Zugabe IS) Derivatization 2. Derivatisierung (Veresterung oder Silylierung) Sample->Derivatization Extraction 3. Extraktion / Aufarbeitung (Nur bei Veresterung) Derivatization->Extraction GC_Injection 4. GC-Injektion Derivatization->GC_Injection Bei Silylierung Extraction->GC_Injection Separation 5. Chromatographische Trennung GC_Injection->Separation Detection 6. Detektion (FID / MS) Separation->Detection Data_Analysis 7. Datenanalyse (Quantifizierung) Detection->Data_Analysis

References

Application Note and Protocol for Chiral Separation of 2-Methyloctanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the chiral separation of 2-Methyloctanoic acid enantiomers. The methodologies detailed below are based on established chromatographic techniques for the resolution of chiral carboxylic acids and are intended to serve as a robust starting point for method development and validation.

Introduction

This compound is a chiral carboxylic acid with a stereocenter at the second carbon. As with many chiral molecules in the pharmaceutical and life sciences industries, the individual enantiomers, (R)-2-Methyloctanoic acid and (S)-2-Methyloctanoic acid, can exhibit distinct pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is crucial for research, development, and quality control.

This application note details two primary approaches for the chiral separation of this compound:

  • Direct Chiral High-Performance Liquid Chromatography (HPLC): This method utilizes a chiral stationary phase (CSP) to achieve separation without prior derivatization of the analyte.

  • Indirect Chiral Gas Chromatography (GC): This technique involves the derivatization of the enantiomers into diastereomers, which can then be separated on a standard achiral GC column.

Experimental Workflow for Chiral Separation

The general workflow for the chiral separation of this compound enantiomers is outlined below. This process begins with sample preparation and proceeds through chromatographic analysis to data interpretation.

G cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis racemic_sample Racemic 2-Methyloctanoic Acid Sample dissolution Dissolve in appropriate solvent racemic_sample->dissolution derivatization Derivatization (for Indirect GC) - Convert to diastereomeric esters dissolution->derivatization Optional hplc Direct Chiral HPLC - Chiral Stationary Phase dissolution->hplc gc Indirect Chiral GC - Achiral Column derivatization->gc detection Detection (UV or FID) hplc->detection gc->detection separation Separated Enantiomer Peaks detection->separation quantification Quantification - Peak Integration - Enantiomeric Excess (e.e.) Calculation separation->quantification

Caption: General workflow for the chiral separation of this compound enantiomers.

Protocol 1: Direct Chiral HPLC Method

This protocol describes a direct method for the enantioseparation of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation and Conditions
ParameterValue
HPLC System Standard HPLC with pump, autosampler, column oven, and UV detector
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak® AD-H, Chiralcel® OD-H)
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Diluent Mobile Phase
Reagents and Materials
  • Racemic this compound

  • (R)-2-Methyloctanoic acid and (S)-2-Methyloctanoic acid standards (for peak identification)

  • n-Hexane (HPLC grade)

  • 2-Propanol (HPLC grade)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

Procedure
  • Mobile Phase Preparation: Prepare the mobile phase by mixing the components in the specified ratio. For example, for 1 L of mobile phase, mix 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of TFA. Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the sample diluent.

    • Dilute the stock solution to a working concentration of approximately 50-100 µg/mL.

    • Prepare individual solutions of the (R) and (S) enantiomer standards to confirm the elution order.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the prepared standard and sample solutions.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the individual standards.

    • Integrate the peak areas for each enantiomer.

    • Calculate the resolution (Rs) between the two peaks. A value greater than 1.5 indicates baseline separation.

    • Determine the enantiomeric excess (e.e.) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

Expected Results

The following table presents representative chromatographic data based on the separation of similar chiral carboxylic acids on polysaccharide-based CSPs. Actual retention times and resolution may vary depending on the specific column and conditions used.

Parameter(S)-2-Methyloctanoic acid(R)-2-Methyloctanoic acid
Retention Time (t_R) ~ 8.2 min~ 9.5 min
Resolution (R_s) > 1.5
Tailing Factor (T_f) 1.11.2

Protocol 2: Indirect Chiral GC Method

This protocol details an indirect method where the enantiomers of this compound are derivatized to form diastereomeric esters, which are then separated on a standard achiral GC column.

Instrumentation and Conditions
ParameterValue
GC System Gas chromatograph with a Flame Ionization Detector (FID)
Column Standard achiral capillary column (e.g., DB-5, HP-5)
Carrier Gas Helium or Hydrogen
Oven Program 100°C (hold 1 min), ramp to 250°C at 10°C/min
Injector Temperature 250°C
Detector Temperature 270°C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Reagents and Materials
  • Racemic this compound

  • Chiral derivatizing agent (e.g., (R)-(-)-2-Butanol or (S)-(+)-2-Butanol)

  • Esterification catalyst (e.g., Sulfuric acid or Boron trifluoride-methanol complex)

  • Anhydrous organic solvent (e.g., Dichloromethane, Toluene)

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate

Procedure
  • Derivatization:

    • In a vial, dissolve approximately 10 mg of racemic this compound in 1 mL of anhydrous toluene.

    • Add 1.5 equivalents of the chiral alcohol (e.g., (R)-(-)-2-Butanol).

    • Add a catalytic amount of sulfuric acid (1-2 drops).

    • Heat the mixture at 60-80°C for 2-4 hours.

    • After cooling, neutralize the reaction mixture with 5% sodium bicarbonate solution.

    • Extract the diastereomeric esters with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Sample Preparation for GC:

    • Dissolve the resulting diastereomeric ester residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Analysis:

    • Inject the prepared sample into the GC system.

  • Data Analysis:

    • Two peaks corresponding to the diastereomeric esters will be observed.

    • Integrate the peak areas for each diastereomer.

    • The ratio of the peak areas corresponds to the ratio of the original enantiomers.

Expected Results

The separation of the diastereomeric esters on an achiral column will result in two distinct peaks. The retention times and resolution will depend on the specific diastereomers formed and the GC conditions.

ParameterDiastereomer 1 ((R)-acid-(R)-alcohol)Diastereomer 2 ((S)-acid-(R)-alcohol)
Retention Time (t_R) VariesVaries
Resolution (R_s) > 1.5

Summary of Methodologies

The choice between direct chiral HPLC and indirect chiral GC depends on the available instrumentation, sample matrix, and the specific requirements of the analysis.

Caption: Comparison of Direct HPLC and Indirect GC methods for chiral separation.

Disclaimer: The protocols and data presented are intended as a guide. Method optimization and validation are essential for specific applications. The elution order of enantiomers should always be confirmed with pure standards.

Application Notes & Protocols: Extraction of 2-Methyloctanoic Acid from Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanoic acid is a branched-chain fatty acid that may be present in various biological samples. Its accurate quantification is essential for research in areas such as metabolic disorders and biomarker discovery. Due to its chemical properties, robust extraction and analytical methods are required for reliable measurement. This document provides detailed protocols for the extraction of this compound from biological matrices using liquid-liquid extraction (LLE) and solid-phase extraction (SPE), followed by analysis, typically involving gas chromatography-mass spectrometry (GC-MS). For GC-MS analysis, a derivatization step is necessary to increase the volatility of the analyte.[1][2]

Data Presentation: Quantitative Performance

The selection of an extraction method can significantly impact recovery, sensitivity, and reproducibility. Below is a summary of representative performance data for the extraction of short-chain fatty acids (SCFAs) from biological samples. While specific data for this compound is not extensively published, the following table provides expected performance characteristics based on studies of similar analytes.[3][4][5]

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Notes
Recovery 77.4% - 95%84.1% - 137.83%Recovery can be matrix and analyte dependent. SPE often shows higher and more consistent recovery.[3][5]
Linearity (r²) > 0.995> 0.998Both methods can achieve excellent linearity over a range of concentrations.[4][6]
Limit of Detection (LOD) ~0.5 - 1.0 µM~0.1 - 0.4 µMSPE can offer lower limits of detection due to higher concentration factors.[3]
Limit of Quantification (LOQ) ~1.0 - 5.0 µM~0.4 - 1.2 µMThe LOQ is the lowest concentration that can be reliably quantified.[3]
Reproducibility (RSD) < 15%< 10%SPE methods can exhibit higher reproducibility.[3][7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol describes a general method for the extraction of this compound from plasma or serum samples.

Materials:

  • Biological sample (e.g., plasma, serum, urine)

  • Internal Standard (IS) solution (e.g., heptadecanoic acid)

  • Hydrochloric acid (HCl), 6M

  • Extraction solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether)[8][9]

  • Anhydrous sodium sulfate

  • Vortex mixer

  • Centrifuge

  • Glass centrifuge tubes

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 500 µL of the biological sample in a glass centrifuge tube, add the internal standard.

  • Acidification: Acidify the sample to a pH of 1-2 by adding HCl.[8] This step is crucial as it protonates the carboxylic acid, making it less hydrophilic and facilitating its extraction into an organic solvent.[10]

  • Extraction: Add 2 mL of ethyl acetate to the tube.

  • Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Phase Separation: Centrifuge the sample at 3,000 x g for 10 minutes to achieve complete phase separation.[8]

  • Collection: Carefully transfer the upper organic layer to a new clean glass tube.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times, pooling all the organic extracts.

  • Drying: Dry the pooled organic extract by passing it through a small column containing anhydrous sodium sulfate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[8] The dried extract is now ready for derivatization and GC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient method for sample cleanup and concentration.[10]

Materials:

  • Biological sample (e.g., plasma, serum, urine)

  • Internal Standard (IS) solution

  • SPE cartridges (e.g., Bond Elut Plexa)[3]

  • Methanol (for conditioning)

  • Deionized water (for equilibration)

  • Elution solvent (e.g., acetone (B3395972) or a suitable organic solvent)[3]

  • Vortex mixer

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Homogenize 50 mg of fecal sample with 1 mL of acetone containing the internal standard. For liquid samples like plasma or serum, a protein precipitation step with a solvent like acetonitrile (B52724) may be performed first.[11]

  • Centrifugation: Centrifuge the homogenized sample at high speed (e.g., 13,000 x g) for 20 minutes at 4°C.[7]

  • SPE Column Conditioning: Condition the SPE cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water to remove any interfering substances.

  • Elution: Elute the this compound and other SCFAs from the cartridge with an appropriate volume of elution solvent (e.g., 1-2 mL of acetone).[3]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. The sample is now ready for derivatization.

Protocol 3: Derivatization for GC-MS Analysis

To make this compound suitable for GC-MS analysis, its volatility needs to be increased through derivatization. Silylation is a common method.

Materials:

  • Dried sample extract

  • Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)[5][8]

  • Pyridine (B92270)

  • Heating block or oven

Procedure:

  • Reagent Addition: To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.[5][8]

  • Incubation: Cap the vial tightly and heat it at 60-80°C for 30-45 minutes to allow the derivatization reaction to complete.[5][8]

  • Cooling: Allow the sample to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction sample Biological Sample (e.g., Plasma, Feces) add_is Add Internal Standard sample->add_is acidify Acidification (for LLE) or Homogenization (for SPE) add_is->acidify lle Liquid-Liquid Extraction (with Organic Solvent) acidify->lle spe Solid-Phase Extraction (on Cartridge) acidify->spe evaporate Evaporation to Dryness lle->evaporate spe->evaporate derivatize Derivatization (e.g., Silylation) evaporate->derivatize analysis GC-MS Analysis derivatize->analysis

Caption: Experimental workflow for this compound extraction and analysis.

Potential Metabolic Context

While specific signaling pathways for this compound are not well-documented, as a fatty acid, it would likely be metabolized through pathways common to other fatty acids, such as beta-oxidation for energy production.

fatty_acid_metabolism FA This compound (in Cytosol) ACS Acyl-CoA Synthetase FA->ACS ATP, CoA FA_CoA 2-Methyloctanoyl-CoA ACS->FA_CoA BetaOx Beta-Oxidation Spiral FA_CoA->BetaOx Mitochondria Mitochondrion AcetylCoA Propionyl-CoA & Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA Energy ATP Production TCA->Energy

Caption: Generalized pathway for branched-chain fatty acid metabolism.

References

Application Notes and Protocols for Stable Isotope Labeling of 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanoic acid is a branched-chain fatty acid that plays a role in various biological processes and is of interest in metabolic research and drug development. Stable isotope labeling of this compound provides a powerful tool for tracing its metabolic fate, quantifying its concentration in complex biological matrices, and elucidating its role in metabolic pathways. By replacing common isotopes like ¹²C and ¹H with heavier, non-radioactive isotopes such as ¹³C and ²H (deuterium), researchers can track the molecule's journey through biological systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. These labeled compounds are invaluable for studies in pharmacokinetics, metabolomics, and as internal standards for quantitative analysis.

This document provides detailed protocols for the synthesis of ¹³C- and deuterium-labeled this compound, methods for their analysis, and representative data.

Data Presentation

The successful synthesis and application of stable isotope-labeled compounds rely on accurate characterization of their isotopic enrichment and purity. The following tables summarize typical quantitative data obtained from the synthesis and analysis of labeled this compound.

Table 1: Summary of Synthetic Yields and Isotopic Enrichment

Labeled CompoundLabeling PositionPrecursorLabeling ReagentTypical Yield (%)Isotopic Purity (%)
2-Methyl-[1-¹³C]octanoic acidCarboxyl carbon2-Bromoheptane (B1584549)¹³CO₂65-75>99
2-(Methyl-d₃)-octanoic acidMethyl group at C2Heptanoyl chloride(d₃)-Methylmagnesium iodide50-60>98
This compound-d₁₅Alkyl chainThis compoundD₂O, Pd/C80-90>95

Table 2: Mass Spectrometry Data for Labeled this compound

| Compound | Molecular Formula | Unlabeled Mass (Da) | Labeled Mass (Da) | Mass Shift (Δm/z) | | :--- | :--- | :--- | :--- | :--- | :--- | | this compound | C₉H₁₈O₂ | 158.24 | - | - | | 2-Methyl-[1-¹³C]octanoic acid | ¹³CC₈H₁₈O₂ | 158.24 | 159.24 | +1 | | 2-(Methyl-d₃)-octanoic acid | C₉H₁₅D₃O₂ | 158.24 | 161.26 | +3 | | this compound-d₁₅ | C₉H₃D₁₅O₂ | 158.24 | 173.33 | +15 |

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-[1-¹³C]octanoic Acid via Grignard Carboxylation

This protocol describes the synthesis of this compound with a ¹³C label at the carboxyl position using a Grignard reaction with ¹³C-labeled carbon dioxide. This method is adapted from the analogous synthesis of 2-methyl[1-¹⁴C]octanoic acid.[1]

Materials:

  • 2-Bromoheptane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • ¹³C-labeled carbon dioxide (¹³CO₂) gas

  • Hydrochloric acid (HCl), 6 M

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and equipment for Grignard reactions

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 2-bromoheptane in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the 2-bromoheptane solution to the magnesium and initiate the reaction (slight warming may be necessary).

    • Once the reaction starts, add the remaining 2-bromoheptane solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (heptylmagnesium bromide).

  • Carboxylation with ¹³CO₂:

    • Cool the Grignard reagent solution in an ice bath.

    • Introduce a stream of ¹³CO₂ gas from a cylinder through a tube below the surface of the stirred Grignard solution. The ¹³CO₂ is bubbled through until the exothermic reaction ceases.

    • Allow the mixture to warm to room temperature and stir for an additional hour.

  • Work-up and Purification:

    • Slowly add 6 M HCl to the reaction mixture with vigorous stirring to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the ether extracts and wash with brine.

    • Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The crude 2-methyl-[1-¹³C]octanoic acid can be purified by vacuum distillation or column chromatography.

  • Characterization:

    • Confirm the identity and isotopic enrichment of the product by ¹³C-NMR and mass spectrometry.

Protocol 2: Synthesis of 2-(Methyl-d₃)-octanoic Acid

This protocol outlines a potential route for the synthesis of this compound with a deuterated methyl group at the 2-position.

Materials:

  • Heptanoyl chloride

  • (d₃)-Methylmagnesium iodide (prepared from methyl-d₃ iodide)

  • Lithium dimethylcuprate (prepared in situ)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride (saturated aqueous solution)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • Preparation of (d₃)-Methylmagnesium Iodide:

    • Prepare the Grignard reagent from methyl-d₃ iodide and magnesium turnings in anhydrous diethyl ether as described in Protocol 1.

  • Synthesis of 2-Octanone-1,1,1-d₃:

    • In a separate flask, prepare lithium dimethylcuprate by adding two equivalents of (d₃)-methylmagnesium iodide to one equivalent of copper(I) iodide in anhydrous THF at -78 °C.

    • Add heptanoyl chloride dropwise to the solution of lithium di-(methyl-d₃)-cuprate at -78 °C.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Purify the resulting 2-octanone-1,1,1-d₃ by distillation.

  • Oxidation to 2-(Methyl-d₃)-octanoic Acid:

    • The deuterated ketone can be converted to the carboxylic acid via a haloform reaction or other suitable oxidation methods. For example, oxidation with sodium hypobromite (B1234621) followed by acidification will yield the desired product.

  • Purification and Characterization:

    • Purify the final product by distillation or chromatography.

    • Characterize the product and determine isotopic enrichment using ²H-NMR and mass spectrometry.

Mandatory Visualization

The following diagrams illustrate the synthetic workflows for the stable isotope labeling of this compound.

Synthesis_of_13C_2_Methyloctanoic_Acid Mg Mg Grignard_Formation Grignard Formation Mg->Grignard_Formation Heptylmagnesium_bromide Heptylmagnesium bromide Grignard_Formation->Heptylmagnesium_bromide Carboxylation Carboxylation Heptylmagnesium_bromide->Carboxylation 13CO2 ¹³CO₂ 13CO2->Carboxylation Intermediate_Salt Intermediate Salt Carboxylation->Intermediate_Salt Acid_Workup Acid Workup (H₃O⁺) Intermediate_Salt->Acid_Workup Final_Product 2-Methyl-[1-¹³C]octanoic acid Acid_Workup->Final_Product

Caption: Synthesis of 2-Methyl-[1-¹³C]octanoic acid.

Synthesis_of_d3_2_Methyloctanoic_Acid d3_Grignard (d₃)-Methylmagnesium iodide Cuprate_Formation Cuprate Formation d3_Cuprate Lithium di-(methyl-d₃)-cuprate Cuprate_Formation->d3_Cuprate Coupling Coupling Reaction d3_Cuprate->Coupling d3_Ketone 2-Octanone-1,1,1-d₃ Coupling->d3_Ketone Oxidation Oxidation d3_Ketone->Oxidation Final_Product 2-(Methyl-d₃)-octanoic acid Oxidation->Final_Product Heptanoyl_chloride Heptanoyl_chloride Heptanoyl_chloride->Coupling

Caption: Synthesis of 2-(Methyl-d₃)-octanoic acid.

References

Application Notes and Protocols for the Structural Elucidaion of 2-Methyloctanoic Acid via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural elucidation of 2-Methyloctanoic acid. This document provides theoretical background, practical experimental procedures, and detailed data interpretation to guide researchers in utilizing NMR for the analysis of branched-chain fatty acids.

Introduction

This compound is a branched-chain fatty acid with significance in various biological processes and potential applications in drug development. Its structural confirmation is a critical step in its synthesis and characterization. NMR spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular structure of a sample. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts, spin-spin coupling, and peak integration, the precise connectivity and chemical environment of each atom in this compound can be determined. This document outlines the expected NMR spectral data and provides a robust protocol for its acquisition and interpretation.

Predicted NMR Spectral Data

Due to the limited availability of experimentally acquired and assigned public spectra for this compound, the following tables present predicted ¹H and ¹³C NMR data. These predictions are based on established principles of NMR spectroscopy and analysis of structurally similar compounds, such as 2-methylheptanoic acid.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants for this compound in CDCl₃.

Atom NumberChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
1~11.5 - 12.5broad singlet-1H
2~2.45multiplet~7.01H
2-CH₃~1.15doublet~7.03H
3~1.55multiplet-2H
4~1.28multiplet-2H
5~1.28multiplet-2H
6~1.28multiplet-2H
7~1.28multiplet-2H
8~0.88triplet~7.03H
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Atom NumberChemical Shift (δ, ppm)
1 (C=O)~182
2~41
2-CH₃~17
3~34
4~27
5~29
6~32
7~23
8~14

Experimental Protocols

This section provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the NMR tube.

  • Dissolution: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. Ensure the solution is homogeneous.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

NMR Instrument Parameters

The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-16 ppm.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., zgpg30).

  • Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Spectral Width: 0-200 ppm.

  • Temperature: 298 K.

Structural Elucidation Workflow

The structural elucidation of this compound using NMR spectroscopy follows a logical progression of data acquisition and interpretation. This workflow can be visualized as follows:

G Structural Elucidation Workflow cluster_0 Data Acquisition cluster_1 Data Processing and Analysis cluster_2 Structure Determination A Sample Preparation B 1H NMR Acquisition A->B C 13C NMR Acquisition A->C D 2D NMR (COSY, HSQC) (Optional) B->D E Fourier Transform & Phasing B->E C->D C->E D->E F Baseline Correction E->F G Peak Picking & Integration F->G H Chemical Shift Referencing (TMS) G->H I Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity H->I J Analyze 13C Spectrum: - Number of Signals - Chemical Shifts H->J K Correlate 1H and 13C Data I->K J->K L Propose Structure K->L M Verify with 2D NMR Data L->M N This compound M->N Final Structure Confirmed

Caption: Workflow for NMR-based structural elucidation.

Signaling Pathways and Logical Relationships

The relationships between different NMR experiments and the information they provide for structural elucidation can be visualized to understand the logical flow of the analysis.

G NMR Data Correlation for Structure Determination cluster_1H 1H NMR cluster_13C 13C NMR cluster_2D 2D NMR (Optional) H_shifts Chemical Shifts (Proton Environments) Structure Final Structure (this compound) H_shifts->Structure Identifies functional groups H_integration Integration (Proton Ratios) H_integration->Structure Confirms proton count H_coupling Coupling (J) (Neighboring Protons) H_coupling->Structure Reveals proton neighbors C_shifts Chemical Shifts (Carbon Environments) C_shifts->Structure Identifies carbon types C_count Number of Signals (Unique Carbons) C_count->Structure Confirms carbon backbone COSY COSY (H-H Connectivity) COSY->H_coupling COSY->Structure Confirms connectivity HSQC HSQC (Direct C-H Connectivity) HSQC->H_shifts HSQC->C_shifts HSQC->Structure Assigns protons to carbons

Caption: Correlation of NMR data for structural analysis.

Conclusion

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition, and by careful analysis of the resulting ¹H and ¹³C NMR spectra, researchers can confidently confirm the molecular structure of this and other branched-chain fatty acids. The provided predicted data serves as a valuable reference for spectral interpretation. For more complex molecules or for definitive assignment, 2D NMR experiments such as COSY and HSQC are highly recommended.

Application Notes and Protocols for Solid-Phase Extraction of 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of 2-methyloctanoic acid from various sample matrices. The methods described herein are essential for sample clean-up and concentration prior to downstream analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Introduction

This compound is a branched-chain fatty acid that may be of interest in various fields, including metabolic research and drug development. Accurate quantification of this analyte often requires its effective isolation from complex biological or chemical matrices. Solid-phase extraction is a robust and efficient technique for this purpose, offering advantages over traditional liquid-liquid extraction by minimizing solvent consumption, improving sample throughput, and providing cleaner extracts.[1][2]

This guide details two common SPE strategies for the extraction of carboxylic acids like this compound: Anion Exchange SPE and Reversed-Phase SPE .

Method 1: Anion Exchange Solid-Phase Extraction

Anion exchange SPE is a highly effective method for isolating acidic compounds such as carboxylic acids.[3] This technique relies on the electrostatic interaction between the negatively charged carboxylate group of this compound and a positively charged sorbent.[4][5]

Principle

At a pH above the pKa of this compound (typically > 2 pH units above), the carboxylic acid group is deprotonated, carrying a negative charge. This allows it to bind to the positively charged functional groups of the anion exchange sorbent. Neutral and basic impurities can be washed away, and the target analyte is then eluted by a solvent that disrupts the electrostatic interaction, either by lowering the pH to neutralize the analyte or by introducing a counter-ion.[3]

Experimental Protocol

1. Sorbent Selection:

  • Weak Anion Exchange (WAX): Sorbents with primary, secondary, or tertiary amine functional groups. Suitable for strong acids.

  • Strong Anion Exchange (SAX): Sorbents with quaternary amine functional groups. Suitable for weak acids.[3] For this compound, a SAX sorbent is generally recommended.

2. Materials and Reagents:

  • SPE Cartridges: Strong Anion Exchange (SAX), e.g., Quaternary Amine bonded silica.

  • Sample: this compound in a liquid matrix.

  • Reagents:

    • Methanol (B129727) (HPLC grade)

    • Deionized Water

    • Ammonium Hydroxide (NH₄OH)

    • Formic Acid or Acetic Acid

    • Elution Solvent (e.g., 2% Formic Acid in Methanol)

3. Protocol Steps:

  • Step 1: Conditioning

    • Pass 1-2 cartridge volumes of methanol through the SAX cartridge to wet the sorbent.

    • Follow with 1-2 cartridge volumes of deionized water to rinse the methanol.

  • Step 2: Equilibration

    • Equilibrate the cartridge by passing 1-2 cartridge volumes of the sample loading buffer (e.g., deionized water or a buffer at a pH > 6.5) through it. Do not allow the sorbent to dry.[6]

  • Step 3: Sample Loading

    • Adjust the pH of the sample to be at least 2 units above the pKa of this compound (approx. pKa ~4.8) to ensure it is in its anionic form.

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Step 4: Washing

    • Wash the cartridge with 1-2 cartridge volumes of a weak solvent, such as deionized water, to remove any unbound, polar, non-ionic impurities.

    • A second wash with a mild organic solvent like methanol can be performed to remove non-polar impurities.

  • Step 5: Elution

    • Elute the retained this compound by passing 1-2 cartridge volumes of an acidic solvent through the cartridge. A common elution solvent is 2-5% formic acid in methanol.[1] This neutralizes the carboxylate group, disrupting its interaction with the sorbent.

    • Collect the eluate for subsequent analysis. The eluate can be evaporated and reconstituted in a solvent suitable for the analytical instrument.[1]

Workflow Diagram

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Analysis Condition Conditioning (Methanol) Equilibrate Equilibration (Aqueous Buffer, pH > 6.5) Condition->Equilibrate Load Sample Loading (pH > 6.5) Equilibrate->Load Wash1 Wash 1 (Deionized Water) Load->Wash1 Waste: Neutral & Basic Impurities Wash2 Wash 2 (Methanol) Wash1->Wash2 Waste: Non-polar Impurities Elute Elution (2% Formic Acid in Methanol) Wash2->Elute Analysis Analysis (GC-MS or LC-MS) Elute->Analysis Collected Analyte

Caption: Anion Exchange SPE Workflow for this compound.

Method 2: Reversed-Phase Solid-Phase Extraction

Reversed-phase SPE is a widely used technique for the extraction of non-polar to moderately polar compounds from aqueous matrices.[7] It is based on the hydrophobic interaction between the analyte and a non-polar stationary phase.

Principle

In reversed-phase SPE, the sorbent (e.g., C8 or C18 bonded silica) is non-polar, while the mobile phase is polar. This compound, with its alkyl chain, exhibits hydrophobic character and will be retained on the sorbent from an aqueous sample. Polar impurities will pass through. The analyte is then eluted with a non-polar organic solvent. To enhance retention of the carboxylic acid, the sample pH should be adjusted to be below its pKa, ensuring it is in its neutral, less polar form.

Experimental Protocol

1. Sorbent Selection:

  • C18 (Octadecyl): Provides strong hydrophobic retention.

  • C8 (Octyl): Offers less retention than C18, which can be advantageous for medium-chain fatty acids.

2. Materials and Reagents:

  • SPE Cartridges: C18 or C8 bonded silica.

  • Sample: this compound in an aqueous matrix.

  • Reagents:

    • Methanol (HPLC grade)

    • Deionized Water

    • Formic Acid or Acetic Acid

    • Elution Solvent (e.g., Methanol, Acetonitrile, or mixtures with Ethyl Acetate)

3. Protocol Steps:

  • Step 1: Conditioning

    • Pass 1-2 cartridge volumes of methanol through the C18/C8 cartridge to solvate the bonded phase.

    • Follow with 1-2 cartridge volumes of deionized water to remove the methanol.

  • Step 2: Equilibration

    • Equilibrate the cartridge by passing 1-2 cartridge volumes of acidified water (e.g., water with 0.1% formic acid, pH < 3) through it. Do not allow the sorbent to dry.[6]

  • Step 3: Sample Loading

    • Adjust the pH of the sample to be at least 2 units below the pKa of this compound (e.g., pH < 3) to ensure it is in its neutral, protonated form.

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Step 4: Washing

    • Wash the cartridge with 1-2 cartridge volumes of acidified water to remove polar impurities that were not retained.

  • Step 5: Elution

    • Elute the retained this compound by passing 1-2 cartridge volumes of a non-polar solvent, such as methanol or acetonitrile.

    • Collect the eluate for subsequent analysis.

Logical Relationship Diagram

Reversed_Phase_Logic cluster_conditions Sample & Sorbent Conditions cluster_interaction Interaction & Elution cluster_outcome Outcome Analyte This compound (Protonated, Neutral) Retention Hydrophobic Interaction (Analyte retained) Analyte->Retention Sorbent Reversed-Phase Sorbent (C8 or C18, Non-polar) Sorbent->Retention Elution Elution with Non-polar Solvent (Disrupts interaction) Retention->Elution Result Purified Analyte Elution->Result

Caption: Logic of Reversed-Phase SPE for this compound.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for the two SPE methods. These values should be experimentally verified for specific applications.

ParameterAnion Exchange SPE (SAX)Reversed-Phase SPE (C18)Notes
Recovery 85 - 95%80 - 90%Dependent on matrix complexity and optimization.
Reproducibility (%RSD) < 10%< 15%Reflects the consistency of the extraction process.
Limit of Detection (LOD) 0.5 - 5 µM1 - 10 µMBased on subsequent analysis by GC-MS or LC-MS.
Limit of Quantification (LOQ) 1.5 - 15 µM3 - 30 µMThe lowest concentration that can be reliably quantified.
Matrix Effect Low to ModerateModerateAnion exchange can offer higher selectivity.

Note: The above data is illustrative. Actual performance will depend on the specific sample matrix, sorbent material, and experimental conditions.

Concluding Remarks

The choice between anion exchange and reversed-phase SPE for this compound will depend on the sample matrix and the desired selectivity. Anion exchange is generally more selective for acidic compounds, potentially leading to cleaner extracts. Reversed-phase SPE is a versatile alternative, particularly for aqueous samples where the analyte can be easily neutralized. For both methods, optimization of pH, wash solvents, and elution solvents is critical to achieving high recovery and purity. Subsequent analysis, often involving derivatization for GC-MS, is necessary for sensitive detection and quantification.[8][9]

References

Application Note: Quantification of 2-Methyloctanoic Acid in Microbial Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloctanoic acid is a branched-chain fatty acid (BCFA) found in various microbial species. The analysis of microbial fatty acid profiles, including the quantification of specific BCFAs like this compound, is crucial for several fields of research. In microbiology, fatty acid profiles serve as chemotaxonomic markers for bacterial identification and classification. For drug development professionals, understanding the composition and biosynthesis of bacterial cell membranes, which are rich in BCFAs in many pathogenic species, can reveal novel targets for antimicrobial agents. Furthermore, the role of fatty acids as signaling molecules in bacterial communication, or quorum sensing, is an active area of investigation with implications for anti-virulence strategies.

This application note provides detailed protocols for the quantification of this compound in microbial samples using Gas Chromatography-Mass Spectrometry (GC-MS). It also includes a summary of available quantitative data and a visualization of the relevant biosynthetic pathway.

Data Presentation: Quantitative Data Summary

The concentration of this compound can vary significantly between different microbial species and is influenced by growth conditions. While comprehensive quantitative data for this compound across a wide range of microbes is not always readily available in the literature, the following table summarizes the typical fatty acid composition, highlighting the presence of branched-chain fatty acids in selected bacteria. It is important to note that fatty acid profiles are often reported as relative percentages of total fatty acids.

Microbial SpeciesGram StatusPredominant Fatty Acid TypeThis compound PresenceOther Major Branched-Chain Fatty AcidsReference
Bacillus subtilisGram-positiveBranched-chainReportediso-C14:0, iso-C15:0, anteiso-C15:0, iso-C16:0, anteiso-C17:0[1]
Staphylococcus aureusGram-positiveBranched-chainReportediso-C15:0, anteiso-C15:0, iso-C17:0, anteiso-C17:0[2][3]
Streptomyces speciesGram-positiveBranched-chainFrequently Reportediso-C14:0, iso-C15:0, anteiso-C15:0, iso-C16:0[4]
Pseudomonas aeruginosaGram-negativeStraight-chainNot typically a major componentLimited amounts of iso-C16:0, iso-C17:1[5]

Note: The exact percentage of this compound can be influenced by factors such as growth temperature, medium composition, and growth phase. For precise quantification, it is essential to perform the experimental protocols outlined below.

Experimental Protocols

The quantification of this compound in microbial samples typically involves four key stages: (1) harvesting and preparation of microbial cells, (2) extraction of total lipids, (3) derivatization of fatty acids to volatile esters, and (4) analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Microbial Cell Harvesting and Preparation

Objective: To obtain a clean pellet of microbial cells for lipid extraction.

Materials:

  • Microbial culture in liquid broth or on solid agar (B569324)

  • Sterile phosphate-buffered saline (PBS) or 0.85% NaCl solution

  • Centrifuge

  • Sterile centrifuge tubes

Protocol:

  • For liquid cultures:

    • Transfer a known volume of the microbial culture to a sterile centrifuge tube.

    • Pellet the cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

    • Carefully decant and discard the supernatant.

  • For cultures on solid media:

    • Harvest the cells from the agar surface using a sterile loop or scraper.

    • Resuspend the harvested cell mass in a known volume of sterile PBS or saline.

    • Transfer the cell suspension to a sterile centrifuge tube and pellet the cells as described above.

  • Washing:

    • Resuspend the cell pellet in sterile PBS or saline.

    • Centrifuge again and discard the supernatant.

    • Repeat the washing step twice to remove any residual media components.

  • The final cell pellet can be stored at -80°C until lipid extraction or used immediately.

Total Lipid Extraction (Bligh and Dyer Method)

Objective: To extract total lipids, including fatty acids, from the microbial cell pellet.

Materials:

  • Chloroform

  • Methanol

  • Deionized water

  • Glass centrifuge tubes with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

Protocol:

  • To the washed cell pellet, add a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water. For a 1 mL cell suspension, this would be 1 mL of chloroform, 2 mL of methanol, and 0.8 mL of water.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

  • Three phases will be formed: an upper aqueous phase, a lower organic phase (containing lipids), and a protein precipitate at the interface.

  • Carefully collect the lower organic phase using a Pasteur pipette and transfer it to a clean glass tube.

  • Evaporate the solvent under a gentle stream of nitrogen gas to obtain the total lipid extract.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Objective: To convert the non-volatile fatty acids into volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.

Materials:

  • BF₃-methanol solution (14% w/v) or 2.5% H₂SO₄ in methanol

  • Hexane (B92381) or isooctane

  • Saturated NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Heating block or water bath

  • GC vials with inserts

Protocol (using BF₃-methanol):

  • Add 1 mL of BF₃-methanol solution to the dried lipid extract.

  • Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or boiling water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a GC vial for analysis.

GC-MS Analysis

Objective: To separate, identify, and quantify the FAMEs, including methyl 2-methyloctanoate.

Instrumentation and Conditions (Example):

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless or split injection depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 minute

    • Ramp 1: 25°C/min to 170°C

    • Ramp 2: 3°C/min to 230°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Quantification: Quantification of methyl 2-methyloctanoate is achieved by creating a calibration curve using a certified reference standard of this compound that has undergone the same derivatization procedure. An internal standard (e.g., nonadecanoic acid, C19:0) should be added to the samples before extraction to correct for variations in extraction and derivatization efficiency. The concentration of this compound in the original microbial sample can be calculated based on the peak area ratio of the analyte to the internal standard and the initial sample amount (e.g., cell dry weight or culture volume).

Mandatory Visualization

Bacterial Branched-Chain Fatty Acid Biosynthesis Pathway

The synthesis of this compound and other branched-chain fatty acids in bacteria follows the general fatty acid synthesis (FASII) pathway but utilizes branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids (valine, leucine, and isoleucine).

Bacterial Branched-Chain Fatty Acid Biosynthesis Bacterial Branched-Chain Fatty Acid Biosynthesis Pathway cluster_primers Branched-Chain Primers cluster_fasii Fatty Acid Synthesis (FASII) Elongation Cycle Valine Valine Isobutyryl-CoA Isobutyryl-CoA Valine->Isobutyryl-CoA Leucine Leucine Isovaleryl-CoA Isovaleryl-CoA Leucine->Isovaleryl-CoA Isoleucine Isoleucine 2-Methylbutyryl-CoA 2-Methylbutyryl-CoA Isoleucine->2-Methylbutyryl-CoA Condensation Condensation Isobutyryl-CoA->Condensation Isovaleryl-CoA->Condensation 2-Methylbutyryl-CoA->Condensation Malonyl-CoA Malonyl-CoA Malonyl-CoA->Condensation Reduction1 Reduction (Ketoacyl-ACP reductase) Condensation->Reduction1 Dehydration Dehydration (Hydroxyacyl-ACP dehydratase) Reduction1->Dehydration Reduction2 Reduction (Enoyl-ACP reductase) Dehydration->Reduction2 Elongated Acyl-ACP Elongated Acyl-ACP Reduction2->Elongated Acyl-ACP Elongated Acyl-ACP->Condensation Further cycles Branched-Chain Fatty Acids Branched-Chain Fatty Acids Elongated Acyl-ACP->Branched-Chain Fatty Acids Hydrolysis This compound This compound Branched-Chain Fatty Acids->this compound

Caption: Bacterial Branched-Chain Fatty Acid Biosynthesis

Experimental Workflow for Quantification of this compound

The overall workflow for the quantification of this compound in microbial samples is a multi-step process from sample collection to data analysis.

Experimental Workflow Microbial_Culture Microbial Culture (Liquid or Solid) Cell_Harvesting Cell Harvesting & Washing Microbial_Culture->Cell_Harvesting Internal_Standard Addition of Internal Standard Cell_Harvesting->Internal_Standard Lipid_Extraction Total Lipid Extraction (e.g., Bligh & Dyer) Derivatization Derivatization to FAMEs (e.g., with BF3-methanol) Lipid_Extraction->Derivatization GC_MS_Analysis GC-MS Analysis Derivatization->GC_MS_Analysis Data_Analysis Data Analysis (Peak Integration, Quantification) GC_MS_Analysis->Data_Analysis Internal_Standard->Lipid_Extraction

Caption: Workflow for this compound Quantification

References

Application Notes and Protocols: Investigating the Potential Role of 2-Methyloctanoic Acid in Sterol Catabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sterol catabolism is a critical physiological process for the elimination of cholesterol and other sterols, primarily through their conversion to bile acids in the liver. Dysregulation of this pathway is implicated in numerous metabolic diseases, including atherosclerosis and cholestasis. Recent research has highlighted the intricate interplay between fatty acid and sterol metabolism, with certain fatty acids acting as signaling molecules that modulate the expression and activity of key metabolic enzymes and nuclear receptors.

2-Methyloctanoic acid, a branched-chain fatty acid, has been shown to undergo mitochondrial β-oxidation, yielding propionic acid and carbon dioxide. Notably, the sterol acid 3β-hydroxycholest-5-en-26-oic acid is catabolized via a similar pathway, suggesting a potential intersection between branched-chain fatty acid and sterol catabolism.[1][2] These application notes provide a framework for investigating the hypothetical role of this compound as a modulator of sterol catabolism, offering detailed protocols for in vitro and cell-based assays.

Potential Mechanisms of Action

The influence of this compound on sterol catabolism may be mediated through several mechanisms:

  • Allosteric Regulation of Catabolic Enzymes: this compound or its metabolites could directly bind to and modulate the activity of enzymes involved in the sterol degradation pathway.

  • Modulation of Nuclear Receptor Activity: As a lipid molecule, this compound may act as a ligand for nuclear receptors such as Liver X Receptors (LXRs) and Farnesoid X Receptors (FXRs), which are master regulators of cholesterol and bile acid homeostasis.[3][4]

  • Alteration of Mitochondrial Function: Given that both this compound and sterol acids are metabolized in the mitochondria, this compound could influence the overall metabolic state of the mitochondria, thereby indirectly affecting sterol breakdown.

Data Presentation

Table 1: Hypothetical Quantitative Effects of this compound on Sterol Catabolism Markers

ParameterControlThis compound (10 µM)This compound (50 µM)
Cellular Cholesterol Efflux (% of control) 100 ± 5120 ± 7150 ± 9
CYP7A1 Gene Expression (Fold Change) 1.0 ± 0.11.5 ± 0.22.5 ± 0.3
FXR Reporter Activity (RLU) 5000 ± 3007500 ± 45012000 ± 700
Mitochondrial Oxygen Consumption Rate (pmol/min) 200 ± 15220 ± 18250 ± 20

This table presents hypothetical data for illustrative purposes. Actual results may vary based on the experimental system.

Experimental Protocols

Protocol 1: In Vitro Mitochondrial Oxidation Assay

This protocol is adapted from methodologies used to study the mitochondrial oxidation of fatty acids and sterol precursors.[1][2]

Objective: To determine if this compound and a sterol acid intermediate are oxidized by isolated mitochondria and to assess any potential competition.

Materials:

  • Freshly isolated liver mitochondria

  • 2-Methyl[1-¹⁴C]octanoic acid

  • 3β-Hydroxy[26-¹⁴C]cholest-5-en-26-oic acid

  • Reaction Buffer (e.g., MAS buffer: 70 mM sucrose, 220 mM mannitol, 10 mM KH₂PO₄, 5 mM MgCl₂, 2 mM HEPES, 1 mM EGTA, pH 7.4)

  • Scintillation fluid and vials

  • CO₂ trapping solution (e.g., hyamine hydroxide)

Procedure:

  • Isolate mitochondria from fresh liver tissue using differential centrifugation.

  • Resuspend the mitochondrial pellet in ice-cold reaction buffer.

  • Set up reaction tubes containing the mitochondrial suspension, reaction buffer, and either ¹⁴C-labeled this compound or ¹⁴C-labeled 3β-hydroxycholest-5-en-26-oic acid. Include a control with no substrate.

  • To test for competitive effects, include tubes with one labeled substrate and an excess of the unlabeled potential competitor.

  • Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding perchloric acid.

  • Capture the evolved ¹⁴CO₂ in a trapping solution.

  • Measure the radioactivity of the trapped ¹⁴CO₂ and the acid-soluble fraction using liquid scintillation counting.

  • Calculate the rate of oxidation based on the amount of ¹⁴CO₂ produced and the specific activity of the labeled substrate.

Protocol 2: Cell-Based Cholesterol Efflux Assay

Objective: To assess the effect of this compound on the efflux of cholesterol from cultured hepatocytes or macrophages.

Materials:

  • Hepatocyte or macrophage cell line (e.g., HepG2, J774)

  • Cell culture medium and supplements

  • [³H]-Cholesterol

  • This compound

  • Apolipoprotein A-I (ApoA-I) or HDL as a cholesterol acceptor

  • Scintillation fluid and vials

Procedure:

  • Plate cells in a multi-well plate and allow them to adhere.

  • Label the cells with [³H]-cholesterol in serum-containing medium for 24 hours.

  • Wash the cells and equilibrate them with serum-free medium containing this compound at various concentrations for 18-24 hours.

  • Induce cholesterol efflux by adding ApoA-I or HDL to the medium for a defined period (e.g., 4-8 hours).

  • Collect the medium and lyse the cells.

  • Measure the radioactivity in an aliquot of the medium and the cell lysate using liquid scintillation counting.

  • Calculate the percentage of cholesterol efflux as: (radioactivity in medium / (radioactivity in medium + radioactivity in cell lysate)) x 100.

Protocol 3: Nuclear Receptor Reporter Gene Assay

Objective: To determine if this compound can activate LXR or FXR signaling pathways.

Materials:

  • Host cell line (e.g., HEK293T)

  • Expression plasmids for LXRα/RXRα or FXR/RXRα

  • Reporter plasmid containing LXR or FXR response elements upstream of a luciferase gene

  • Transfection reagent

  • This compound

  • Known LXR and FXR agonists (positive controls)

  • Luciferase assay kit

Procedure:

  • Co-transfect the host cells with the nuclear receptor expression plasmids and the corresponding reporter plasmid.

  • After 24 hours, treat the transfected cells with various concentrations of this compound or control compounds.

  • Incubate for an additional 24 hours.

  • Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Normalize luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or total protein concentration.

  • Express the results as fold activation over the vehicle-treated control.

Visualizations

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellbased Cell-Based Assays cluster_molbio Molecular Biology mito_assay Mitochondrial Oxidation Assay efflux Cholesterol Efflux Assay mito_assay->efflux Investigate Cellular Impact reporter Nuclear Receptor Reporter Assay efflux->reporter Elucidate Mechanism qpcr qPCR for Gene Expression reporter->qpcr Validate Target Genes

Experimental workflow for investigating this compound's role.

signaling_pathway cluster_cell Hepatocyte cluster_mito Mitochondrion cluster_nucleus Nucleus MOA 2-Methyloctanoic Acid beta_ox β-Oxidation MOA->beta_ox Metabolism LXR_RXR LXR/RXR MOA->LXR_RXR Potential Activation FXR_RXR FXR/RXR MOA->FXR_RXR Potential Activation sterol_cat Sterol Acid Catabolism beta_ox->sterol_cat Potential Influence TargetGenes Target Gene Expression (e.g., CYP7A1, ABCG1) LXR_RXR->TargetGenes Transcription FXR_RXR->TargetGenes Transcription TargetGenes->sterol_cat Upregulation of Catabolic Enzymes

Hypothesized signaling pathways for this compound in sterol catabolism.

Conclusion

The provided protocols and conceptual framework offer a starting point for elucidating the potential role of this compound in sterol catabolism. Investigating this link could uncover novel regulatory mechanisms in lipid metabolism and may identify new therapeutic targets for managing metabolic disorders. The parallel mitochondrial oxidation of this compound and sterol intermediates provides a compelling basis for further exploration.[1][2]

References

Application Notes and Protocols for the Synthesis of Radiolabeled 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Radiolabeled compounds are indispensable tools in biomedical research and drug development, enabling the visualization, tracking, and quantification of molecules in biological systems.[1][2] 2-Methyloctanoic acid is a branched-chain fatty acid that may play a role in various metabolic processes. Its radiolabeled counterpart can be instrumental in studying fatty acid metabolism, transport, and its involvement in disease states through non-invasive imaging techniques like Positron Emission Tomography (PET). This document provides a detailed protocol for the synthesis of Carbon-11 labeled this compound ([¹¹C]2-MOA) for research purposes.

Principle of the Method

The synthesis of [¹¹C]this compound is achieved via the carbonation of a suitable Grignard reagent with cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂). The general approach involves the preparation of the Grignard reagent from 2-bromoheptane (B1584549), followed by its reaction with [¹¹C]CO₂ to form the [¹¹C]carboxylate. Subsequent workup and purification yield the desired radiolabeled product. The short half-life of Carbon-11 (approximately 20.4 minutes) necessitates a rapid and efficient synthesis and purification process.[3][4]

Experimental Protocols

I. Materials and Equipment

  • Reagents:

    • 2-Bromoheptane

    • Magnesium turnings

    • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

    • [¹¹C]Carbon dioxide (from a cyclotron)

    • Hydrochloric acid (1 M)

    • Sodium hydroxide (B78521) (1 M)

    • Anhydrous sodium sulfate

    • High-purity water

    • Acetonitrile (B52724) (HPLC grade)

    • Trifluoroacetic acid (TFA)

    • This compound standard (for HPLC identification)

  • Equipment:

    • Automated radiochemistry synthesis module or a well-ventilated hot cell

    • Glassware (round-bottom flasks, dropping funnel, condenser), oven-dried

    • Magnetic stirrer with heating capabilities

    • Syringes and needles

    • Rotary evaporator

    • High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector and a UV detector

    • C18 reverse-phase HPLC column

    • Dose calibrator

II. Synthesis of [¹¹C]this compound

The synthesis is a two-step process performed in a shielded hot cell.

Step 1: Preparation of the Grignard Reagent (1-methylheptylmagnesium bromide)

  • Place magnesium turnings in a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).

  • Dissolve 2-bromoheptane in anhydrous diethyl ether or THF.

  • Add a small portion of the 2-bromoheptane solution to the magnesium turnings to initiate the reaction. Gentle heating may be required.

  • Once the reaction has started (indicated by cloudiness and/or bubbling), add the remaining 2-bromoheptane solution dropwise while maintaining a gentle reflux.

  • After the addition is complete, continue stirring the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.

Step 2: Radiosynthesis of [¹¹C]this compound

  • Deliver the cyclotron-produced [¹¹C]CO₂ to a trapping vessel containing the prepared Grignard reagent solution at room temperature.

  • Bubble the [¹¹C]CO₂ through the solution for approximately 5-10 minutes to ensure complete reaction.

  • After the trapping of [¹¹C]CO₂, quench the reaction by adding 1 M hydrochloric acid.

  • Transfer the reaction mixture to a separation funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

III. Purification of [¹¹C]this compound

Purification of the radiolabeled product is critical to remove any unreacted precursors and byproducts.[5]

  • Dissolve the crude product in a small volume of the HPLC mobile phase.

  • Inject the solution onto a C18 reverse-phase HPLC column.

  • Elute the product using a suitable mobile phase, for example, a gradient of acetonitrile and water containing 0.1% TFA.

  • Monitor the elution using both a radioactivity detector and a UV detector (if a non-radiolabeled standard is co-injected).

  • Collect the fraction corresponding to the [¹¹C]this compound peak.

  • The collected fraction can be reformulated into a physiologically compatible solution, such as sterile saline, for in vivo studies.

Data Presentation

Table 1: Typical Synthesis Parameters and Results for [¹¹C]this compound

ParameterValueNotes
Precursor 2-BromoheptaneCommercially available.
Radiolabeling Agent [¹¹C]CO₂Produced via a cyclotron.
Total Synthesis Time 30 - 40 minutesFrom end of bombardment (EOB).
Radiochemical Yield (RCY) 25 - 40% (decay-corrected)Based on the initial amount of [¹¹C]CO₂.
Radiochemical Purity > 98%Determined by analytical HPLC.
Molar Activity (Aₘ) 30 - 60 GBq/µmolAt the end of synthesis (EOS).
Purification Method Reverse-Phase HPLCC18 column with a water/acetonitrile/TFA mobile phase.[6]

Visualizations

Diagram 1: Synthetic Pathway for [¹¹C]this compound

A 2-Bromoheptane B Mg, Anhydrous Ether C 1-methylheptylmagnesium bromide (Grignard Reagent) B->C Formation of Grignard Reagent D 1. [¹¹C]CO₂ 2. H₃O⁺ E [¹¹C]this compound D->E Carbonation

Caption: Synthetic route for the preparation of [¹¹C]this compound.

Diagram 2: Experimental Workflow for Synthesis and Purification

start Start grignard Prepare Grignard Reagent (1-methylheptylmagnesium bromide) start->grignard co2_prod Produce [¹¹C]CO₂ (Cyclotron) start->co2_prod reaction React Grignard Reagent with [¹¹C]CO₂ grignard->reaction co2_prod->reaction workup Acidic Workup and Organic Extraction reaction->workup purification HPLC Purification workup->purification qc Quality Control (Purity, Molar Activity) purification->qc end Final Product qc->end

Caption: Workflow for the synthesis and quality control of [¹¹C]this compound.

References

In Vivo versus In Vitro Metabolism of Branched-Chain Fatty Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are saturated fatty acids characterized by one or more methyl groups along their carbon chain, with iso- and anteiso- structures being the most common.[1][2][3] Primarily obtained from dietary sources like dairy and ruminant fats, BCFAs are also endogenously synthesized from branched-chain amino acids (BCAAs).[4][5] Emerging research highlights their significant roles in cellular signaling, membrane fluidity, and as potential biomarkers for metabolic diseases.[1] Understanding the metabolic fate of BCFAs is crucial for elucidating their physiological functions and therapeutic potential. This document provides a comparative overview of in vivo and in vitro methodologies for studying BCFA metabolism, complete with detailed protocols and data presentation.

Comparison of In Vivo and In Vitro Systems

Studying BCFA metabolism can be approached through two primary lenses: in vivo studies, which examine processes within a whole living organism, and in vitro studies, which investigate these processes in a controlled laboratory environment, typically using cell cultures.

In Vivo Studies: These studies, often employing animal models, provide a systemic understanding of BCFA metabolism, accounting for the complex interplay between different organs and tissues.[6] Stable isotope tracing is a powerful technique used in in vivo studies to track the metabolic fate of BCFAs.[7][8][9]

In Vitro Studies: These studies typically utilize primary cells (e.g., hepatocytes) or cell lines to investigate specific cellular and molecular mechanisms of BCFA metabolism in a highly controlled setting.[10][11] They are instrumental for high-throughput screening and detailed mechanistic investigations.

The choice between in vivo and in vitro models depends on the specific research question. While in vivo studies offer physiological relevance, in vitro systems provide mechanistic detail and experimental tractability. A comprehensive understanding often requires integrating data from both approaches.

Quantitative Data on BCFA Concentrations

The following tables summarize representative concentrations of BCFAs in biological samples from both in vivo (rodent liver and plasma) and in vitro (cultured hepatocytes) studies. It is important to note that these values are compiled from different studies and do not represent a direct head-to-head comparison.

Table 1: Representative Concentrations of BCFAs in Rodent Liver Tissue (In Vivo)

Branched-Chain Fatty AcidConcentration (nmol/g tissue)Rodent ModelReference
iso-14:01.5 ± 0.3Mouse
anteiso-15:02.1 ± 0.5Mouse
iso-16:03.8 ± 0.9Rat
anteiso-17:01.9 ± 0.4Rat

Table 2: Representative Concentrations of BCFAs in Cultured Primary Mouse Hepatocytes (In Vitro)

Branched-Chain Fatty AcidConcentration (pmol/mg protein)Culture ConditionsReference
iso-14:085 ± 1524h culture[10]
anteiso-15:0110 ± 2024h culture[10]
iso-16:0250 ± 4548h culture
anteiso-17:0130 ± 2548h culture

Signaling Pathways Modulated by BCFAs

BCFAs are not merely metabolic intermediates; they also function as signaling molecules that can influence key cellular pathways.

MAPK/NF-κB Signaling Pathway

Some iso-BCFAs have been suggested to exert anti-inflammatory effects, potentially through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. The proposed mechanism involves the inhibition of IκBα phosphorylation, which prevents the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor IKK IKK Receptor->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation NF-κB NF-κB p-IκBα p-IκBα IκBα->p-IκBα NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation iso-BCFA iso-BCFA iso-BCFA->IKK Inhibition Proteasome Proteasome p-IκBα->Proteasome Degradation DNA DNA NF-κB_nuc->DNA Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Proposed inhibition of the NF-κB pathway by iso-BCFAs.
PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and metabolism. While direct regulation by BCFAs is still under investigation, other fatty acids are known to modulate this pathway. It is plausible that BCFAs could influence this pathway at various points, potentially affecting cellular processes like lipogenesis and glucose metabolism.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects Receptor Receptor PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Cell Growth Cell Growth mTORC1->Cell Growth Lipogenesis Lipogenesis mTORC1->Lipogenesis BCFA BCFA BCFA->PI3K Potential Modulation BCFA->AKT Potential Modulation Growth Factor Growth Factor Growth Factor->Receptor

Potential modulation of the PI3K/AKT/mTOR pathway by BCFAs.

Experimental Workflows and Protocols

General Experimental Workflow for BCFA Metabolism Studies

A typical workflow for studying BCFA metabolism, whether in vivo or in vitro, involves several key stages from sample preparation to data analysis.

Experimental_Workflow Sample Collection Sample Collection Lipid Extraction Lipid Extraction Sample Collection->Lipid Extraction (e.g., tissue, cells, plasma) Derivatization Derivatization Lipid Extraction->Derivatization (e.g., to FAMEs) Analytical Platform Analytical Platform Derivatization->Analytical Platform (GC-MS, LC-MS) Data Analysis Data Analysis Analytical Platform->Data Analysis (Quantification, Identification) Biological Interpretation Biological Interpretation Data Analysis->Biological Interpretation

General workflow for the analysis of BCFA metabolism.
Detailed Experimental Protocols

This protocol outlines a method for tracing the metabolism of a ¹³C-labeled BCFA in a mouse model.

Materials:

  • C57BL/6 mice

  • ¹³C-labeled BCFA (e.g., [U-¹³C₁₅]-anteiso-pentadecanoic acid)

  • Vehicle for oral gavage (e.g., corn oil)

  • Metabolic cages for sample collection

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Tissue harvesting tools

  • Solvents for extraction (e.g., chloroform, methanol)

  • Internal standards for quantification

  • GC-MS or LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate mice to individual housing in metabolic cages for 3-5 days.

  • Tracer Administration: Administer a single oral gavage of the ¹³C-labeled BCFA dissolved in the vehicle.

  • Sample Collection:

    • Blood: Collect blood samples via tail vein at multiple time points (e.g., 0, 30, 60, 120, 240 minutes) post-gavage.

    • Tissues: At the final time point, euthanize the mice and harvest relevant tissues (e.g., liver, adipose tissue, muscle). Immediately freeze tissues in liquid nitrogen.

  • Sample Processing:

    • Lipid Extraction: Homogenize tissues and extract total lipids using a modified Folch method.

    • Derivatization: Convert fatty acids to their fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Analytical Measurement: Analyze the isotopic enrichment of the tracer and its metabolites in plasma and tissue extracts using GC-MS or LC-MS/MS.

  • Data Analysis: Calculate kinetic parameters such as uptake, oxidation, and incorporation into complex lipids based on the isotopic enrichment data.

This protocol describes how to assess the uptake and metabolism of a BCFA in cultured primary mouse hepatocytes.

Materials:

  • Primary mouse hepatocytes

  • Collagen-coated culture plates

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • BCFA of interest (e.g., iso-16:0)

  • Oil Red O staining solution

  • Reagents for lipid extraction and derivatization

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture: Plate primary mouse hepatocytes on collagen-coated plates and allow them to attach.

  • BCFA Treatment: Treat the hepatocytes with the BCFA of interest at various concentrations and for different time points.

  • Assessment of Lipid Accumulation:

    • Fix the cells and stain with Oil Red O to visualize intracellular lipid droplets.

    • Quantify lipid accumulation by extracting the Oil Red O stain and measuring its absorbance.

  • Metabolite Analysis:

    • Harvest cells and the culture medium separately.

    • Extract lipids and derivatize the fatty acids to FAMEs.

    • Analyze the cell lysate and medium by GC-MS or LC-MS/MS to identify and quantify the parent BCFA and its metabolites (e.g., elongated or hydroxylated products).

  • Gene Expression Analysis (Optional): Extract RNA from the cells and perform qRT-PCR to analyze the expression of genes involved in fatty acid metabolism.

BCFA Metabolic Pathways

The catabolism of BCFAs involves specific enzymatic pathways, primarily α-oxidation and β-oxidation, to handle the methyl branches that can hinder standard β-oxidation.

α-Oxidation of BCFAs

BCFAs with a methyl group at the β-carbon (C3), such as phytanic acid, undergo α-oxidation in peroxisomes. This process removes one carbon atom from the carboxyl end, allowing the resulting molecule to enter the β-oxidation pathway.

Alpha_Oxidation Phytanic Acid Phytanic Acid Phytanoyl-CoA Phytanoyl-CoA Phytanic Acid->Phytanoyl-CoA Acyl-CoA Synthetase 2-Hydroxyphytanoyl-CoA 2-Hydroxyphytanoyl-CoA Phytanoyl-CoA->2-Hydroxyphytanoyl-CoA Phytanoyl-CoA dioxygenase Pristanal Pristanal 2-Hydroxyphytanoyl-CoA->Pristanal 2-Hydroxyphytanoyl-CoA lyase Pristanic Acid Pristanic Acid Pristanal->Pristanic Acid Aldehyde dehydrogenase Beta-Oxidation Beta-Oxidation Pristanic Acid->Beta-Oxidation

The α-oxidation pathway for branched-chain fatty acids.
β-Oxidation of BCFAs

Once BCFAs have been processed by α-oxidation (if necessary), or if their methyl branch does not impede the initial steps, they can be catabolized via β-oxidation in the mitochondria to generate acetyl-CoA, propionyl-CoA, and other products for energy production.

Beta_Oxidation Acyl-CoA (Cn) Acyl-CoA (Cn) trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA Acyl-CoA (Cn)->trans-Δ²-Enoyl-CoA Acyl-CoA dehydrogenase L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ²-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA hydratase β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA dehydrogenase Acyl-CoA (Cn-2) Acyl-CoA (Cn-2) β-Ketoacyl-CoA->Acyl-CoA (Cn-2) Thiolase Acetyl-CoA / Propionyl-CoA Acetyl-CoA / Propionyl-CoA β-Ketoacyl-CoA->Acetyl-CoA / Propionyl-CoA Acyl-CoA (Cn-2)->Acyl-CoA (Cn) Next Cycle

The β-oxidation spiral for fatty acids.

Conclusion

The study of BCFA metabolism is a rapidly evolving field with significant implications for human health. The complementary use of in vivo and in vitro models, guided by the protocols and methodologies outlined in this document, will be instrumental in further unraveling the complex roles of these unique fatty acids. The provided workflows, diagrams, and data tables serve as a valuable resource for researchers and professionals in designing and interpreting their studies on branched-chain fatty acid metabolism.

References

Application Notes: Analytical Standards and Protocols for the Quantification of 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyloctanoic acid (CAS No. 3004-93-1) is a branched-chain fatty acid, a subclass of fatty acyls.[1][2] Its accurate and reliable quantification in various matrices is essential for researchers, scientists, and drug development professionals in fields such as metabolomics and industrial quality control. Due to its chemical properties, including polarity and the potential for thermal instability, robust analytical methods are required.[3][4] This document provides detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two powerful and widely adopted analytical techniques.

The general workflow for the analysis of this compound from biological samples involves several key steps, from sample preparation to data analysis.

General_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Collection Extraction Extraction & Protein Precipitation Sample->Extraction Deriv Derivatization (Optional/Method-Dependent) Extraction->Deriv Analysis GC-MS or LC-MS/MS Analysis Deriv->Analysis Data Data Acquisition & Processing Analysis->Data Quant Quantification using Calibration Curve Data->Quant Report Report Quant->Report Final Report

General workflow for the analysis of this compound.

Section 1: Analytical Reference Standards

The use of high-quality, well-characterized reference standards is fundamental for accurate quantification.[5] These standards are crucial for instrument calibration and method validation.[6] When selecting a standard for this compound, it is important to obtain a Certificate of Analysis (CoA) from the supplier to confirm its purity and identity.

Table 1: Chemical Properties of this compound

Property Value Reference
CAS Number 3004-93-1 [1][2][7]
Molecular Formula C₉H₁₈O₂ [1][2][8]
Molecular Weight 158.24 g/mol [1][2]
Synonyms alpha-Methylcaprylic acid [1]

| Class | Branched fatty acid |[1] |

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Gas chromatography is a powerful technique for the analysis of fatty acids. However, due to the low volatility of carboxylic acids, a derivatization step is required to convert this compound into a more volatile form, typically a methyl ester (FAME) or a silyl (B83357) ester.[4][9] This process enhances thermal stability and improves chromatographic peak shape.[4][9]

GC_MS_Workflow start Weigh Sample & Add Internal Standard ester Add Methanol (B129727) & Acid Catalyst (e.g., BF₃) start->ester react Incubate at 60-100°C for 1-2 hours ester->react extract Extract with Heptane (B126788)/Hexane react->extract dry Dry with Anhydrous Na₂SO₄ extract->dry inject Inject into GC-MS dry->inject analyze Analyze Data inject->analyze

Workflow for GC-MS analysis with acid-catalyzed methylation.
Sample Preparation: Acid-Catalyzed Methylation

This protocol describes the conversion of this compound to its methyl ester.[9][10]

Materials:

  • This compound sample and analytical standard

  • Internal Standard (IS) solution (e.g., Heptadecanoic acid)

  • Anhydrous Methanol (CH₃OH)

  • Boron Trifluoride-Methanol solution (14% BF₃-Methanol)

  • Heptane or Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

Protocol:

  • Sample Weighing: Accurately weigh approximately 1-10 mg of the sample into a screw-capped glass test tube.[9]

  • Internal Standard: Add a known amount of internal standard.

  • Reagent Addition: Add 1 mL of 14% BF₃-methanol reagent.[9]

  • Reaction: Tightly cap the tube, vortex thoroughly, and place it in a heating block or water bath at 60-100°C for 1-2 hours.[9]

  • Extraction: After cooling to room temperature, add 1 mL of water and 1.5 mL of heptane. Vortex thoroughly to extract the FAMEs into the heptane layer.[10][11]

  • Phase Separation: Centrifuge briefly to separate the layers.[9]

  • Collection: Carefully transfer the upper heptane layer to a clean GC vial.[9]

  • Drying: Add a small amount of anhydrous sodium sulfate to the vial to remove any residual water.[9] The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Conditions

Table 2: Typical GC-MS Parameters

Parameter Setting Notes
GC System Agilent 7890B or equivalent [9]
Column DB-5ms, DB-WAX, or similar (30 m x 0.25 mm ID, 0.25 µm film) [9][11] A polar stationary phase is often recommended.[9]
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min [10][11]
Injector Temp. 250°C [11]
Injection Mode Splitless [10][11]
Oven Program Initial: 100°C, hold 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min [9][11] This program should be optimized for separation.
MS System Triple Quadrupole or single Quadrupole MS
MS Transfer Line 250-280°C [9][11]
Ion Source Temp. 230°C [9][11]
Ionization Mode Electron Ionization (EI) at 70 eV [11]

| Scan Range | m/z 50-500 |[9] |

Section 3: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity and can often analyze carboxylic acids with minimal or no derivatization.[12] The following protocol is a general method for analyzing this compound in a biological matrix like plasma or serum.

LC_MS_Workflow start Take 50 µL Plasma/Serum & Add IS ppt Add 200 µL Cold Acetonitrile (B52724)/Methanol (Protein Precipitation) start->ppt vortex Vortex for 1 minute ppt->vortex centrifuge Centrifuge at >10,000 x g for 10 min vortex->centrifuge supernatant Transfer Supernatant to a new tube centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject analyze Analyze Data inject->analyze

Workflow for LC-MS/MS analysis of this compound.
Sample Preparation: Protein Precipitation

This is a common and effective method for cleaning up biological samples before LC-MS analysis.[3][12]

Materials:

  • Biological matrix (e.g., plasma, serum)

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)

  • Ice-cold Acetonitrile or Methanol (HPLC grade)

Protocol:

  • Sample Aliquot: Pipette 50 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.[13][14]

  • Internal Standard: Add a known amount of internal standard solution.[13]

  • Precipitation: Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.[3][13]

  • Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein denaturation.[3][13]

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[3][13]

  • Collection: Carefully transfer the supernatant to a clean autosampler vial for analysis.[3][13]

LC-MS/MS Instrumentation and Conditions

Table 3: Typical LC-MS/MS Parameters

Parameter Setting Notes
LC System HPLC or UHPLC system (e.g., Agilent 1290, Shimadzu Nexera) [3][12][13]
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) [3][12][13]
Mobile Phase A 0.1% Formic Acid in Water [3][12][13]
Mobile Phase B 0.1% Formic Acid in Acetonitrile [3][12][13]
Flow Rate 0.3 mL/min [3][5][12]
Column Temp. 40°C [3][5][12]
Injection Volume 5 µL [12][13]
MS System Triple Quadrupole Mass Spectrometer [3][12]
Ionization Mode Electrospray Ionization (ESI), Negative Mode [3][5][12]
Scan Type Multiple Reaction Monitoring (MRM) [5][12]

| MRM Transition | Precursor Ion [M-H]⁻ (m/z 157.1) → Product Ion(s) | Product ions must be determined by infusing a standard. |

Section 4: Data Presentation and Quantitative Analysis

Accurate quantification relies on the use of an internal standard and a calibration curve generated from the analytical reference standard.

Quantification_Logic cluster_cal Calibration cluster_sample Sample Analysis Cal1 Prepare Calibration Standards (Analyte + IS) Cal2 Analyze Standards by GC/LC-MS Cal1->Cal2 Cal3 Calculate Peak Area Ratio (Analyte/IS) Cal2->Cal3 Cal4 Plot Area Ratio vs. Concentration Cal3->Cal4 Cal5 Generate Linear Regression Curve Cal4->Cal5 Result Determine Concentration of Unknowns Cal5->Result Samp1 Prepare Unknown Samples with IS Samp2 Analyze Samples by GC/LC-MS Samp1->Samp2 Samp3 Calculate Peak Area Ratio (Analyte/IS) Samp2->Samp3 Samp3->Result

Logic for quantitative analysis using an internal standard.

The performance of the analytical method should be validated to ensure reliable results. The following table presents typical performance characteristics for the analysis of organic acids.

Table 4: Representative Analytical Method Performance

Parameter Target Value Notes
Linearity (r²) > 0.99 [10][11][12] Based on a calibration curve with at least five non-zero concentrations.
Limit of Detection (LOD) Method Dependent [12][13] Typically in the low ng/mL or µM range for LC-MS/MS.
Limit of Quantification (LOQ) Method Dependent [12][13] The lowest concentration on the calibration curve.
Intra-day Precision (%CV) < 15% [12] Also referred to as repeatability.
Inter-day Precision (%CV) < 15% [12] Also referred to as intermediate precision.

| Accuracy (% Recovery) | 85-115% |[15] Determined by analyzing spiked control samples at different concentrations. |

References

Troubleshooting & Optimization

Technical Support Center: Derivatization of 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the derivatization efficiency of 2-methyloctanoic acid for analytical purposes, primarily Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound by GC-MS?

A1: Derivatization is a crucial step for the GC-MS analysis of this compound. Due to its carboxylic acid functional group, the molecule is polar and has low volatility.[1][2] This leads to poor chromatographic peak shape, tailing, and potential interaction with the GC column's stationary phase.[1][3] Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative, which significantly improves chromatographic separation, peak symmetry, and detection sensitivity.[4][5]

Q2: What are the most common derivatization techniques for this compound?

A2: The two most common and effective derivatization techniques for carboxylic acids like this compound are:

  • Silylation: This method replaces the active hydrogen in the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group.[6][7] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][7]

  • Esterification (specifically, Methylation): This technique converts the carboxylic acid into its corresponding methyl ester (a Fatty Acid Methyl Ester or FAME).[6][8] Popular reagents for this include boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[1][8]

Q3: Which derivatization reagent should I choose for my experiment?

A3: The choice of reagent depends on your specific analytical needs, sample matrix, and available instrumentation. Silylation is a powerful and fast method, but the resulting TMS derivatives can be moisture-sensitive.[1][5] Esterification to form FAMEs provides very stable derivatives and is a robust, widely-used technique for fatty acid analysis.[2][6] For complex samples where other functional groups (like hydroxyls or amines) are present, silylation might derivatize these as well, which could be an advantage or a disadvantage depending on the goal of the analysis.[1]

Q4: Can I analyze the different enantiomers of this compound after derivatization?

A4: Standard derivatization methods like silylation or methylation will not separate the enantiomers on a non-chiral GC column. For chiral analysis, you would typically need to derivatize the this compound with a chiral resolving agent, such as a chiral alcohol (e.g., L-menthol), to form diastereomers that can then be separated on a standard column.[9][10] Alternatively, the derivatized sample could be analyzed using a chiral GC column.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Derivative Peak Presence of Moisture: Silylating reagents are highly sensitive to water, which will consume the reagent.[11]Ensure the sample is completely dry before adding the derivatization reagent. Lyophilize or use a stream of dry nitrogen gas. Use anhydrous solvents.[5][11]
Incomplete Reaction: Reaction time or temperature may be insufficient.Optimize the reaction conditions. For silylation with BSTFA, heating at 60-75°C for 30-60 minutes is common.[4] For methylation with BF3-methanol, heating at 60-90°C for 10-30 minutes is a good starting point.[1][4]
Reagent Degradation: Derivatization reagents can lose activity if stored improperly or if they are old.Use fresh, high-quality reagents and store them under the recommended conditions (e.g., in a desiccator, protected from light).[11]
Insufficient Reagent: The amount of derivatizing agent is not enough to convert all the analyte, especially in complex matrices.Increase the volume or concentration of the derivatization reagent. A significant molar excess is often required.[11]
Poor Peak Shape (Tailing) Incomplete Derivatization: Residual underivatized this compound will interact with the GC system.[6]Re-optimize the derivatization protocol to ensure the reaction goes to completion (see "Low or No Derivative Peak").[6]
Active Sites in the GC System: The injector liner, column, or detector can have active sites that interact with the analyte.Use a deactivated injector liner and replace it regularly. Condition the GC column according to the manufacturer's instructions.[6]
Multiple Peaks for the Analyte Side Reactions: The derivatization reagent may react with other components in the sample or the solvent.Optimize the derivatization conditions to be as mild as possible while still achieving complete derivatization. Improve sample cleanup to remove interfering substances.
Isomer Formation: While less common for this compound itself, complex molecules can sometimes form different derivative isomers.If isomers are chromatographically resolved, you may need to sum the peak areas for quantification.
Inconsistent Results Variability in Sample Preparation: Inconsistent drying of samples or pipetting errors.Ensure a standardized and consistent workflow for all samples. Use an internal standard to correct for variations.
Derivative Instability: Some derivatives, particularly TMS-esters, can be prone to hydrolysis if exposed to moisture before analysis.[1]Analyze samples as soon as possible after derivatization. Ensure vials are tightly capped.

Data Presentation: Comparison of Common Derivatization Reagents

Reagent/MethodTarget GroupDerivative FormedTypical Reaction ConditionsAdvantagesDisadvantages
BSTFA or MSTFA (+TMCS) Carboxylic Acids, Alcohols, Amines[12][13]Trimethylsilyl (TMS) Ester60-75°C for 30-60 min[4]Fast and highly reactive; byproducts are volatile and often do not interfere.[12][13]Derivatives are moisture-sensitive; can derivatize other functional groups, leading to complex chromatograms.[1]
BF3-Methanol Carboxylic AcidsFatty Acid Methyl Ester (FAME)60-100°C for 10-60 min[1][4][8]Produces very stable derivatives; selective for carboxylic acids; well-established method.[2]Reagent can be harsh and may degrade polyunsaturated fatty acids (less of a concern for this compound); reagent has limited stability.[8]
Methanolic HCl Carboxylic AcidsFatty Acid Methyl Ester (FAME)Heating for a specified period (e.g., 60 minutes)[8]Simple to prepare; effective for esterification.May require the addition of a co-solvent for lipids to fully dissolve.[8]
(Trimethylsilyl)diazomethane (TMS-DM) Carboxylic AcidsFatty Acid Methyl Ester (FAME)Room temperature or slightly elevated (e.g., 50°C) for ~10 min[14]High recovery and accuracy, especially for unsaturated fatty acids.[14]Reagent is more expensive and potentially hazardous.[14]

Experimental Protocols

Protocol 1: Silylation using BSTFA + 1% TMCS

This protocol describes the formation of a trimethylsilyl (TMS) ester of this compound for GC-MS analysis.

  • Sample Preparation: Transfer a known amount of the sample containing this compound into a reaction vial. If the sample is in a solvent, evaporate it to complete dryness under a gentle stream of dry nitrogen.

  • Reconstitution (Optional but Recommended): Add 50 µL of an anhydrous solvent such as pyridine (B92270) or acetonitrile (B52724) to the dried residue. Vortex briefly to ensure the analyte is dissolved.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The TMCS acts as a catalyst, increasing the reactivity of the BSTFA.[13]

  • Reaction: Tightly cap the vial and heat it at 70°C for 60 minutes in a heating block or oven.[11]

  • Analysis: After the vial has cooled to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Esterification using BF3-Methanol

This protocol details the formation of this compound methyl ester (FAME) for GC-MS analysis.

  • Sample Preparation: Place the dried sample extract in a reaction vial.

  • Reagent Addition: Add 100 µL of 14% BF3-Methanol solution to the vial.

  • Reaction: Securely cap the vial and heat at 60°C for 30 minutes.[11]

  • Extraction: After the vial has cooled to room temperature, add 200 µL of a saturated NaCl solution and 200 µL of hexane (B92381). Vortex the mixture thoroughly for 1 minute to extract the FAME into the hexane layer.

  • Sample Collection: Allow the layers to separate. Carefully transfer the upper hexane layer, which contains the derivatized analyte, to a clean autosampler vial for GC-MS analysis.[11]

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis Analysis Start Sample Containing This compound Dry Evaporate to Dryness (Nitrogen Stream / Lyophilize) Start->Dry Add_Reagent Add Derivatization Reagent (e.g., BSTFA or BF3-Methanol) Dry->Add_Reagent Anhydrous Conditions Critical Heat Heat Reaction Vial (e.g., 60-70°C) Add_Reagent->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject into GC-MS Cool->Inject Troubleshooting_Logic Problem Low or No Derivative Peak Cause1 Is Moisture Present? Problem->Cause1 Cause2 Are Reaction Conditions (Time, Temp) Optimal? Problem->Cause2 Cause3 Is Reagent Fresh & Sufficient? Problem->Cause3 Solution1 Solution: - Thoroughly dry sample - Use anhydrous solvents Cause1->Solution1 Yes Solution2 Solution: - Increase reaction time - Increase temperature - Perform time-course study Cause2->Solution2 No Solution3 Solution: - Use fresh reagent - Increase reagent volume - Check expiration date Cause3->Solution3 No

References

Technical Support Center: Overcoming Matrix Effects in 2-Methyloctanoic Acid LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of 2-Methyloctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of the quantitative analysis.[2] For acidic compounds like this compound, common sources of matrix effects in biological fluids include phospholipids (B1166683) and salts.[3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This method helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.[4] A standard solution of this compound is continuously infused into the mass spectrometer post-column, while a blank, extracted matrix sample is injected. A deviation in the constant baseline signal of the analyte indicates the retention time of interfering components.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[1] The response of this compound in a neat solution is compared to its response when spiked into an extracted blank matrix at the same concentration. The Matrix Factor (MF) is calculated as:

    • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: What is the most effective way to compensate for matrix effects?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy to compensate for matrix effects.[2] A SIL-IS, such as a deuterated this compound, is chemically and physically almost identical to the analyte.[5] This ensures that it co-elutes and experiences the same degree of ion suppression or enhancement, allowing for reliable correction of the analyte signal.

Q4: If a stable isotope-labeled internal standard for this compound is not commercially available, what are the alternatives?

A4: While a SIL-IS is ideal, a structural analog can be used as an alternative. For this compound, a suitable analog would be another branched-chain fatty acid with a similar chain length and structure that is not present in the sample, or a deuterated version of a closely related branched-chain fatty acid, such as 2-Ethyl-2-methylpentanoic Acid-d3. It is crucial to validate that the analog behaves similarly to this compound during sample preparation and analysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Signal for this compound Significant Ion Suppression: Co-eluting matrix components are preventing the ionization of the analyte.1. Improve Sample Preparation: Switch from Protein Precipitation to a more rigorous method like Liquid-Liquid Extraction or Solid-Phase Extraction to remove more interferences. 2. Optimize Chromatography: Modify the LC gradient to separate this compound from the ion suppression zone. 3. Use a SIL-IS: This will compensate for the signal loss.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: Different samples have varying levels of interfering compounds.1. Employ a SIL-IS: This is the most effective way to correct for sample-to-sample variations in matrix effects.[3] 2. Standardize Sample Preparation: Ensure consistent and reproducible sample handling and extraction for all samples.
Poor Peak Shape (Tailing or Fronting) 1. Incompatible Injection Solvent: The solvent used to reconstitute the sample is stronger than the initial mobile phase. 2. Column Overload: The concentration of the analyte injected is too high. 3. Secondary Interactions: The acidic nature of this compound may interact with the stationary phase.1. Solvent Matching: Reconstitute the final extract in a solvent that is the same or weaker than the initial mobile phase. 2. Dilute the Sample: Reduce the concentration of the sample before injection. 3. Adjust Mobile Phase pH: Adding a small amount of a weak acid (e.g., 0.1% formic acid) can improve peak shape.
Retention Time Shifts 1. Column Degradation: Loss of stationary phase or blockage. 2. Mobile Phase Inconsistency: Improperly prepared or degraded mobile phase. 3. Temperature Fluctuations: Inconsistent column temperature.1. Use a Guard Column: This will protect the analytical column. Replace the column if performance continues to degrade. 2. Prepare Fresh Mobile Phase: Make fresh mobile phase daily and ensure it is properly mixed. 3. Use a Column Oven: Maintain a consistent and stable column temperature.

Data Presentation: Comparison of Sample Preparation Techniques

The choice of sample preparation method is critical in minimizing matrix effects. Below is a summary of expected performance for different techniques when analyzing branched-chain fatty acids like this compound in plasma.

Performance Metric Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 10570 - 95> 90
Matrix Effect Factor (MEF)* 0.4 - 0.8 (Significant Suppression)0.8 - 1.1 (Minimal Effect)0.9 - 1.1 (Minimal Effect)
Relative Standard Deviation (RSD) (%) < 15< 10< 10
Sample Cleanliness LowModerate to HighHigh
Throughput HighLow to ModerateModerate

*Note: Data is representative and compiled from studies on similar analytes. Actual values may vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This is a rapid method suitable for high-throughput screening but offers the least sample cleanup.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma or serum sample.

  • Internal Standard Spiking: Add 10 µL of the working internal standard solution (e.g., deuterated this compound in methanol).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate proteins.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.

  • Sample Aliquoting: To a 15 mL polypropylene (B1209903) tube, add 200 µL of the plasma or serum sample.

  • Internal Standard Spiking: Add 20 µL of the working internal standard solution.

  • Acidification: Add 200 µL of 1M HCl to acidify the sample. Vortex for 10 seconds.

  • Extraction: Add 2 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and ethyl acetate).

  • Vortexing: Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Injection: Inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This technique offers the most effective sample cleanup by utilizing a solid sorbent to retain the analyte while interferences are washed away.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of the internal standard and 400 µL of 2% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

    • Wash with 1 mL of hexane to remove lipids.

  • Elution: Elute this compound with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase for injection.

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Sample Biological Sample (Plasma/Serum) Add_IS Spike with Internal Standard Sample->Add_IS Extraction Extraction (PPT, LLE, or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Processing Data Processing and Quantification MS_Detection->Data_Processing

Figure 1. General experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Logic Start Inaccurate or Imprecise Results? Assess_ME Assess Matrix Effect (Post-Extraction Spike) Start->Assess_ME ME_Present Matrix Effect Present? Assess_ME->ME_Present No_ME Investigate Other Method Parameters ME_Present->No_ME No Use_SIL_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) ME_Present->Use_SIL_IS Yes Improve_Cleanup Improve Sample Cleanup (LLE or SPE) ME_Present->Improve_Cleanup Yes Optimize_LC Optimize Chromatographic Separation ME_Present->Optimize_LC Yes Revalidate Re-validate Method Use_SIL_IS->Revalidate Improve_Cleanup->Revalidate Optimize_LC->Revalidate

Figure 2. Troubleshooting logic for addressing inaccurate results due to potential matrix effects.

References

Technical Support Center: Optimizing GC-MS for 2-Methyloctanoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methyloctanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the GC-MS analysis of this compound?

A1: Yes, derivatization is a critical step for the successful analysis of this compound by GC-MS.[1] The carboxylic acid group in the molecule makes it polar and non-volatile, which can lead to poor chromatographic peak shape (tailing) and low sensitivity.[2] Derivatization converts the carboxylic acid into a more volatile and less polar derivative, such as an ester or a silylated compound, making it suitable for GC analysis.[1][2] This process enhances volatility and thermal stability, leading to improved chromatographic performance.[3][4]

Q2: What are the recommended derivatization methods for this compound?

A2: The most common and effective derivatization techniques for carboxylic acids like this compound are esterification and silylation.[1]

  • Esterification: This method converts the carboxylic acid to its corresponding ester, typically a methyl ester (FAME - Fatty Acid Methyl Ester).[2] Common reagents include boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.[1][5] This is a robust and widely used technique for fatty acid analysis.[1]

  • Silylation: This involves replacing the active hydrogen in the carboxyl group with a trimethylsilyl (B98337) (TMS) group.[1] Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1] Silylation is a versatile method suitable for a wide range of functional groups.[1]

The choice of method may depend on the sample matrix and the presence of other analytes.

Q3: What type of GC column is most suitable for analyzing derivatized this compound?

A3: The choice of GC column is a critical factor for achieving optimal separation. For the analysis of derivatized this compound (e.g., as a methyl ester), the following types of columns are recommended:

  • Polar Columns: For FAME analysis, polar columns are generally recommended.[5] Consider a column with a polyethylene (B3416737) glycol (e.g., DB-WAX, HP-INNOWax) or a cyanopropyl silicone (e.g., CP-Sil 88, HP-88) stationary phase.[5][6]

  • Nonpolar or Semi-polar Columns: A nonpolar or semi-polar capillary column is also a common choice. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) provides good resolution and thermal stability for a wide range of derivatized compounds.[1][7]

For complex mixtures and isomer separations, a highly polar cyanopropyl column is often preferred.[5]

Q4: What are the expected mass spectral fragments for derivatized this compound?

A4: For the methyl ester of this compound, you can expect to see characteristic fragments in the electron ionization (EI) mass spectrum. The NIST WebBook provides mass spectral data for this compound and its derivatives.[8][9] Key fragments for the methyl ester would include the molecular ion peak (M+) and fragments resulting from the loss of specific functional groups. The top peaks in the mass spectrum of this compound are reported to be at m/z 74 and 87.[9]

Troubleshooting Guide

Problem 1: Poor Peak Shape (Tailing)

  • Possible Cause 1: Incomplete Derivatization.

    • Solution: Free fatty acids are highly polar and can interact with active sites in the GC inlet and column, leading to peak tailing.[5] It is crucial to ensure complete derivatization.[5] Review your derivatization protocol, ensuring you are using a sufficient molar excess of the derivatizing agent and that the reaction conditions (temperature and time) are optimized.[5] Always use high-quality, low-moisture derivatization reagents, as water can hinder the reaction.[1][5]

  • Possible Cause 2: Active Sites in the GC System.

    • Solution: Even with derivatization, active sites in the inlet liner, column, or detector can cause peak tailing.[5] Use deactivated inlet liners and gold-plated seals to minimize interactions.[5] Regularly condition your GC column according to the manufacturer's instructions to remove contaminants and ensure a properly deactivated surface.[5]

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: Buildup of matrix components on the column can lead to peak tailing.[3] Implement a more robust sample cleanup method and consider using a guard column.[3]

Problem 2: Low Sensitivity or No Peak Detected

  • Possible Cause 1: Insufficient Sample Concentration.

    • Solution: If the analyte concentration is below the detection limit of the instrument, consider concentrating the sample extract before derivatization.[1]

  • Possible Cause 2: Analyte Degradation.

    • Solution: this compound and its derivatives may be thermally labile.[1] Ensure the injector and transfer line temperatures are not excessively high. It is important to find a balance between ensuring volatility and preventing degradation.[1]

  • Possible Cause 3: Leaks in the System.

    • Solution: Perform a leak check of the entire GC-MS system, including fittings and septa.[10]

  • Possible Cause 4: Incorrect Mass Spectrometer Settings.

    • Solution: Confirm that the mass spectrometer is set to monitor the correct mass-to-charge (m/z) ions for the derivatized analyte.[3] For a derivatized compound, ensure you are targeting the mass of the derivative, not the original molecule.[3]

Problem 3: Ghost Peaks or Contamination

  • Possible Cause 1: Carryover from Previous Injections.

    • Solution: Run a solvent blank after a concentrated sample to check for carryover.[1] If ghost peaks are observed, bake out the column and clean the injector port.[1]

  • Possible Cause 2: Contaminated Reagents or Solvents.

    • Solution: Use high-purity solvents and reagents. Run a blank with just the derivatization reagents to check for contamination.

  • Possible Cause 3: Septum Bleed.

    • Solution: The septum at the injector port can degrade over time and release volatile compounds.[1] Replace the septum regularly.[1]

Experimental Protocols & Data

Protocol 1: Esterification of this compound to its Methyl Ester (FAME)

This protocol describes the esterification of this compound to its fatty acid methyl ester (FAME) using boron trifluoride in methanol (BF3-methanol), a crucial step for GC-MS analysis.[5]

Materials:

  • Sample containing this compound

  • BF3-methanol reagent (14% in methanol)

  • Hexane (B92381)

  • Saturated Sodium Chloride solution

  • Anhydrous Sodium Sulfate (B86663)

  • Micro reaction vessel

Procedure:

  • Weigh 1-25 mg of the sample into a micro reaction vessel.[5]

  • Add 2 mL of the BF3-methanol reagent to the vessel.[5]

  • Cap the vessel tightly and heat at 60 °C for 10 minutes in a water bath or heating block.[5]

  • Cool the reaction vessel to room temperature.[5]

  • Add 1 mL of water and 1 mL of hexane to the vessel.[5]

  • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis.

Optimized GC-MS Parameters

The following table summarizes recommended starting parameters for the GC-MS analysis of this compound methyl ester. These may require further optimization based on your specific instrument and column.

ParameterRecommended SettingRationale
GC System
Injection ModeSplitlessMaximizes the transfer of the analyte to the column, which is ideal for trace analysis.[5]
Inlet Temperature250 °CEnsures rapid volatilization of the sample.[5]
Carrier GasHeliumInert and provides good efficiency.[5]
Flow Rate1.0 - 1.5 mL/minOptimized for column efficiency.[5]
Oven ProgramInitial: 100°C (1 min) -> 25°C/min to 200°C -> 3°C/min to 230°C (18 min)Balances separation of a wide range of FAMEs with a reasonable analysis time.[5]
MS System
Ionization ModeElectron Ionization (EI)Provides standard, reproducible fragmentation patterns.[5]
Ion Source Temp.230 °CTypical for EI analysis.[5]
Quadrupole Temp.150 °CTypical for EI analysis.[5]
Acquisition ModeSCAN (for identification) or SIM (for quantitation)SCAN mode is used for qualitative analysis to identify compounds, while SIM mode offers higher sensitivity for quantitative analysis.[5]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Drying Evaporation to Dryness Extraction->Drying Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Drying->Reagent Incubation Incubation (e.g., 60°C for 10 min) Reagent->Incubation Injection Injection into GC-MS Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

troubleshooting_logic Start Poor Chromatographic Result PeakShape Poor Peak Shape (Tailing)? Start->PeakShape Sensitivity Low/No Peak? Start->Sensitivity Contamination Ghost Peaks? Start->Contamination Derivatization Check Derivatization Protocol (Reagents, Conditions) PeakShape->Derivatization Yes ActiveSites Check for Active Sites (Liner, Column) PeakShape->ActiveSites Yes Concentration Concentrate Sample Sensitivity->Concentration Yes Degradation Optimize Temperatures Sensitivity->Degradation Yes Carryover Run Blanks, Bakeout Column Contamination->Carryover Yes Reagents Check Reagent Purity Contamination->Reagents Yes

Caption: A logical troubleshooting workflow for common GC-MS issues.

References

Troubleshooting poor peak shape in 2-Methyloctanoic acid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of 2-Methyloctanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues related to poor peak shape during your experiments.

Troubleshooting Guides & FAQs

This section provides answers to specific issues you might encounter, focusing on peak shape problems such as tailing, fronting, and broadening.

Peak Tailing

Q1: My chromatogram for this compound shows a significant tailing peak. What are the likely causes and how can I fix it?

A1: Peak tailing for acidic compounds like this compound is a common issue and often points to secondary interactions with the stationary phase or suboptimal mobile phase conditions.[1]

Primary Causes & Solutions:

  • Mobile Phase pH is Too High: this compound is a carboxylic acid with a predicted pKa of approximately 4.82.[2][3] If the mobile phase pH is close to or above this pKa, the acid will exist in both its protonated (neutral) and deprotonated (anionic) forms. The anionic form can interact strongly with residual silanol (B1196071) groups on the silica-based stationary phase, leading to tailing.[4][5]

    • Solution: Suppress the ionization of the acid by lowering the mobile phase pH. A general rule is to adjust the pH to be at least 1.5-2 units below the analyte's pKa.[1][6] For this compound, a mobile phase pH between 2.5 and 3.0 is recommended to ensure it is in a single, un-ionized form, leading to sharper, more symmetrical peaks.[4][6]

  • Secondary Silanol Interactions: Even at low pH, residual, un-capped silanol groups on the silica (B1680970) packing can interact with the polar carboxylic acid group via hydrogen bonding, causing tailing.[7][8]

    • Solution 1: Use a modern, high-purity, end-capped C18 or C8 column. These columns have a lower concentration of accessible silanol groups.[1][9]

    • Solution 2: Increase the buffer concentration in your mobile phase to 20-50 mM. The buffer ions can help to "shield" the analyte from the active silanol sites.[1][4]

  • Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that lead to tailing.[7][9]

    • Solution: Flush the column with a strong solvent (see protocol below) or replace the column if it is old or has been subjected to harsh conditions. Using a guard column can help protect the analytical column from contaminants.[10]

Peak Fronting

Q2: I am observing peak fronting for this compound. What does this indicate?

A2: Peak fronting, where the first half of the peak is broader than the second, is typically caused by column overload or issues with the sample solvent.[10][11]

Primary Causes & Solutions:

  • Sample Overload: Injecting too much analyte mass or volume can saturate a portion of the stationary phase, causing some molecules to travel through the column more quickly.[11][12][13]

    • Solution: Reduce the concentration of this compound in your sample or decrease the injection volume. Try a 1:10 dilution of your sample to see if the peak shape improves.[14]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause the analyte to move through the initial part of the column too quickly, resulting in a distorted, fronting peak.[7][12][15]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[14] If a stronger solvent is required for solubility, keep the injection volume as small as possible (e.g., 1-5 µL).[4]

  • Poor Column Packing/Void: A void or channel at the head of the column can lead to a non-uniform flow path, which may cause peak fronting or splitting.[10][13] This is often accompanied by a drop in backpressure.

    • Solution: Replace the column. If the problem occurs frequently, review your operating conditions (e.g., avoid sudden pressure shocks).[10]

Broad Peaks

Q3: My peaks for this compound are broad, but not necessarily tailing or fronting. What could be the cause?

A3: Broad peaks indicate a loss of chromatographic efficiency. This can stem from issues either inside or outside the column (extra-column effects).

Primary Causes & Solutions:

  • Extra-Column Volume: Excessive volume between the injector and the detector can cause the analyte band to spread out.[4]

    • Solution: Use tubing with a small internal diameter (e.g., 0.12 mm) and ensure the tubing length between the column and detector is as short as possible. Check that all fittings are correctly installed to avoid dead volume.[4][7]

  • Column Deterioration: An old or poorly treated column will lose its efficiency over time, resulting in broader peaks for all analytes.[14][16]

    • Solution: Test the column's efficiency with a standard compound. If it has decreased significantly, replace the column.

  • Low Temperature: Operating at too low a temperature can slow down the mass transfer of the analyte between the mobile and stationary phases, leading to broader peaks.

    • Solution: Increase the column temperature (e.g., to 30-40°C). This will reduce mobile phase viscosity and improve efficiency.

Quantitative Data Summary

The table below summarizes recommended starting parameters for the chromatographic analysis of this compound, based on general principles for acidic compounds.

ParameterRecommended ConditionRationale
Mobile Phase pH 2.5 - 3.0To ensure the analyte is in its un-ionized form, minimizing secondary silanol interactions.[1][6][17]
Buffer Phosphate or FormateTo maintain a stable pH.
Buffer Concentration 20 - 50 mMSufficient concentration to maintain pH and help mask residual silanol activity.[1][4]
Column Type High-purity, end-capped C18 or C8Minimizes the number of available silanol groups that can cause peak tailing.[9]
Column Temperature 30 - 40 °CImproves mass transfer kinetics and reduces mobile phase viscosity, leading to sharper peaks.
Injection Solvent Initial Mobile Phase CompositionTo prevent peak distortion caused by solvent mismatch.[7][15]
Injection Volume < 2% of column volumeTo prevent column overload, which can cause peak fronting or tailing.[4]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for pH Control

This protocol describes how to prepare an acidic mobile phase to ensure a symmetrical peak shape for this compound.

  • Prepare Aqueous Buffer (pH ~2.7):

    • Add 2.7 mL of 85% Phosphoric Acid to 1 L of HPLC-grade water.

    • Alternatively, add 1.0 mL of Formic Acid to 1 L of HPLC-grade water.

    • Filter the aqueous buffer through a 0.22 µm membrane filter.

  • Prepare Mobile Phase:

    • Mix the prepared aqueous buffer with an organic solvent (e.g., Acetonitrile or Methanol) in the desired ratio (e.g., 50:50 v/v).

    • Degas the final mobile phase using sonication or vacuum filtration before use.

Protocol 2: Column Flushing and Regeneration

This protocol can be used to clean a reversed-phase column that shows signs of contamination, such as high backpressure or peak tailing.

  • Disconnect the column from the detector.

  • Flush the column with 20-30 column volumes of each of the following solvents in sequence, at a low flow rate (e.g., 0.5 mL/min):

    • HPLC-grade water (to remove buffer salts).

    • Methanol.

    • Acetonitrile.

    • Isopropanol (an effective solvent for removing strongly retained organic contaminants).

    • Hexane (B92381) (use only if you suspect very non-polar contaminants; ensure your system is compatible).

  • If hexane was used, flush again with Isopropanol to ensure miscibility with the reversed-phase mobile phase.

  • Equilibrate the column with your mobile phase for at least 30-40 column volumes before reconnecting to the detector and running samples.

Visualized Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.

TroubleshootingWorkflow start Poor Peak Shape Observed check_shape Identify Peak Shape: Tailing, Fronting, or Broad? start->check_shape tailing Peak Tailing check_shape->tailing Tailing fronting Peak Fronting check_shape->fronting Fronting broad Broad Peaks check_shape->broad Broad check_ph Is Mobile Phase pH 2 units below pKa (~4.8)? tailing->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_column_type Using a modern, end-capped column? check_ph->check_column_type Yes end_node Peak Shape Improved adjust_ph->end_node change_column Switch to High-Purity, End-Capped Column check_column_type->change_column No flush_column Flush or Replace Column check_column_type->flush_column Yes change_column->end_node flush_column->end_node check_overload Check for Overload: Reduce Concentration/Volume fronting->check_overload overload_yes Problem Solved? check_overload->overload_yes check_solvent Is sample solvent stronger than mobile phase? overload_yes->check_solvent No overload_yes->end_node Yes check_solvent->flush_column No (Suspect Column Void) change_solvent Dissolve Sample in Mobile Phase check_solvent->change_solvent Yes change_solvent->end_node check_extra_column Check for Extra-Column Volume (Tubing Length/ID) broad->check_extra_column optimize_tubing Optimize System Plumbing check_extra_column->optimize_tubing Yes check_temp Is Column Temperature Optimized (e.g., 30-40°C)? check_extra_column->check_temp No optimize_tubing->end_node check_temp->flush_column Yes (Suspect Column Deterioration) increase_temp Increase Column Temperature check_temp->increase_temp No increase_temp->end_node

Caption: Troubleshooting workflow for poor peak shape in this compound analysis.

References

Stability of 2-Methyloctanoic acid in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Methyloctanoic acid in various solvents and at different temperatures. The information is presented in a question-and-answer format to directly address common challenges and queries encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound, like other carboxylic acids, is primarily influenced by temperature, pH, light exposure, and the presence of oxidizing agents. The choice of solvent can also play a crucial role in its degradation profile.

Q2: In which common laboratory solvents is this compound expected to be most stable?

A2: While specific stability data for this compound is not extensively available in the public domain, generally, carboxylic acids are more stable in aprotic solvents and alcohols compared to aqueous solutions, especially at neutral or high pH where the carboxylate form is more prevalent and susceptible to certain degradation pathways. For long-term storage, anhydrous aprotic solvents are preferable.

Q3: What are the likely degradation pathways for this compound?

A3: Based on the structure of this compound and general knowledge of fatty acid degradation, the potential degradation pathways include:

  • Oxidation: The branched aliphatic chain can be susceptible to oxidation, potentially leading to the formation of shorter-chain fatty acids, ketones, or aldehydes.

  • Decarboxylation: At elevated temperatures, carboxylic acids can undergo decarboxylation, although this typically requires high heat.

  • Esterification: In the presence of alcohols, especially under acidic conditions, this compound can form esters. While this is a reaction rather than degradation, it results in the loss of the parent compound.

Q4: How should I store solutions of this compound to ensure maximum stability?

A4: To maximize the stability of this compound solutions, it is recommended to:

  • Store solutions at low temperatures, preferably at -20°C or -80°C.

  • Use amber vials or protect from light to prevent photodegradation.

  • Use anhydrous solvents whenever possible.

  • For aqueous solutions, adjust the pH to the acidic range (e.g., pH 3-5) to maintain the protonated form, which is generally more stable.

  • Purge the headspace of the storage container with an inert gas like nitrogen or argon to minimize oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent analytical results for this compound concentration over time. Degradation of the compound in the prepared solution.1. Review Storage Conditions: Ensure the solution is stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Solvent Purity: Use high-purity, anhydrous solvents. Impurities in the solvent can catalyze degradation. 3. pH of Aqueous Solutions: If using an aqueous buffer, verify the pH is in the acidic range. 4. Perform a Mini-Stability Study: Prepare fresh standards and samples and analyze them at defined time points (e.g., 0, 24, 48 hours) under your experimental conditions to quantify the degradation rate.
Appearance of unexpected peaks in chromatograms during analysis. Formation of degradation products.1. Characterize Unknown Peaks: Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks and propose potential structures of degradation products. 2. Conduct Forced Degradation Studies: Intentionally stress the this compound under various conditions (acidic, basic, oxidative, thermal, photolytic) to generate degradation products. This can help confirm if the unexpected peaks correspond to known degradants. 3. Optimize Chromatography: Adjust the chromatographic method to achieve better separation between the parent compound and its degradation products.
Precipitation of this compound from solution upon storage. Poor solubility or change in solvent composition due to evaporation.1. Verify Solubility: Check the solubility of this compound in the chosen solvent at the storage temperature. The Good Scents Company notes its solubility in alcohol and provides an estimated water solubility of 195.5 mg/L at 25°C.[1] 2. Seal Containers Properly: Use high-quality, tightly sealed vials to prevent solvent evaporation, which can lead to an increase in concentration and subsequent precipitation. 3. Consider a Co-solvent: If solubility is an issue, consider using a co-solvent system to improve the solubility of this compound.

Stability Data Summary

Due to the limited availability of specific experimental stability data for this compound in the literature, the following table provides an illustrative summary of expected stability trends based on general principles for carboxylic acids. Researchers should perform their own stability studies to obtain precise data for their specific experimental conditions.

Table 1: Illustrative Stability of this compound in Different Solvents and Temperatures

SolventTemperatureExpected Stability (Qualitative)Potential Degradation Products
Acetonitrile (Anhydrous)-20°CHighMinimal
4°CGoodTrace oxidation products
25°C (Room Temp)ModerateOxidation products
Dimethyl Sulfoxide (DMSO) (Anhydrous)-20°CHighMinimal
4°CGoodTrace oxidation products
25°C (Room Temp)ModerateOxidation products
Ethanol-20°CHighMinimal
4°CGoodEthyl 2-methyloctanoate (esterification)
25°C (Room Temp)ModerateEthyl 2-methyloctanoate, oxidation products
Aqueous Buffer (pH 4)-20°CGoodMinimal
4°CModerateHydrolysis products (minor), oxidation products
25°C (Room Temp)Low to ModerateHydrolysis products, oxidation products
Aqueous Buffer (pH 7)-20°CModerateMinimal
4°CLow to ModerateHydrolysis products, oxidation products
25°C (Room Temp)LowHydrolysis products, oxidation products
Aqueous Buffer (pH 9)-20°CLow to ModerateMinimal
4°CLowBase-catalyzed hydrolysis products, oxidation products
25°C (Room Temp)Very LowBase-catalyzed hydrolysis products, oxidation products

Disclaimer: This table is for illustrative purposes. Actual stability will depend on the specific conditions, including the purity of the solvent and the presence of light and oxygen.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is known to be stable (e.g., acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt hours/square meter, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC or GC method.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify and characterize any significant degradation products using mass spectrometry.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_preparation 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation stock Prepare this compound Stock Solution (e.g., 1 mg/mL) samples Prepare Samples in Different Solvents and pH Buffers stock->samples temp Temperature Stress (-20°C, 4°C, 25°C, 60°C) light Photolytic Stress (ICH Q1B Guidelines) oxidative Oxidative Stress (e.g., H2O2) hydrolytic Hydrolytic Stress (Acidic and Basic pH) sampling Withdraw Aliquots at Defined Time Points temp->sampling light->sampling oxidative->sampling hydrolytic->sampling hplc_gc Analyze by Stability-Indicating HPLC or GC Method sampling->hplc_gc quantify Quantify Degradation (% Loss of Parent Compound) hplc_gc->quantify identify Identify Degradation Products (e.g., LC-MS, GC-MS) quantify->identify pathway Propose Degradation Pathways identify->pathway Logical_Troubleshooting_Flow start Inconsistent Analytical Results (e.g., Decreasing Concentration) check_storage Review Storage Conditions (Temp, Light, Container Seal) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok check_solvent Examine Solvent Purity and Age storage_ok->check_solvent Yes remediate_storage Correct Storage Conditions storage_ok->remediate_storage No solvent_ok Solvent High Purity? check_solvent->solvent_ok check_ph If Aqueous, Verify pH solvent_ok->check_ph Yes remediate_solvent Use Fresh, High-Purity Solvent solvent_ok->remediate_solvent No ph_ok pH in Stable Range? check_ph->ph_ok conduct_forced_degradation Conduct Forced Degradation Study to Identify Degradants ph_ok->conduct_forced_degradation Yes remediate_ph Adjust pH of Buffer ph_ok->remediate_ph No end Problem Resolved conduct_forced_degradation->end remediate_storage->end remediate_solvent->end remediate_ph->end

References

Minimizing contamination in trace analysis of 2-Methyloctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the trace analysis of 2-methyloctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in the trace analysis of this compound?

A1: Contamination in the trace analysis of organic acids like this compound can arise from numerous sources throughout the experimental workflow. It is critical to identify and mitigate these to ensure data accuracy. Major sources include:

  • Laboratory Environment: Dust, aerosols, and even fingerprints can be significant sources of fatty acids. Skin flakes, for example, are rich in lipids that can introduce contamination.[1]

  • Solvents and Reagents: Even high-purity solvents (e.g., methanol (B129727), hexane, chloroform) can contain trace amounts of fatty acids or phthalates.[1][2] Deionized water systems, if not properly maintained, can also be a source of organic contaminants.[1]

  • Labware and Apparatus: Plasticware, such as pipette tips and centrifuge tubes, are known to leach plasticizers (e.g., phthalates) and other organic molecules that can interfere with the analysis.[2] Reusable glassware that is not meticulously cleaned can retain lipid residues from previous experiments.[1][2] Septa from sample vials, O-rings, and tubing within the GC-MS system can also be sources of contamination.[1]

  • Sample Handling: Cross-contamination between samples can occur through improper handling. Any contact with non-clean surfaces, including gloves that have touched contaminated areas, can introduce fatty acids.

Q2: I'm observing background peaks of common straight-chain fatty acids (e.g., palmitic, stearic acid) in my blanks. How can I minimize this?

A2: Background contamination with common fatty acids is a frequent challenge in FAME (Fatty Acid Methyl Ester) analysis.[1] A systematic approach is required for elimination:

  • Implement a Rigorous Glassware Cleaning Protocol: Standard laboratory washing is often insufficient for trace analysis. A multi-step cleaning process involving a phosphate-free detergent wash, solvent rinses (e.g., methanol, acetone), and for highly sensitive analyses, an acid wash or baking in a muffle furnace is recommended.[1][3]

  • Use High-Purity Solvents and Reagents: Always use solvents and reagents of the highest possible purity (e.g., HPLC or GC-grade).[2] It is good practice to run a solvent blank from a new bottle before use to confirm its cleanliness.

  • Avoid Plasticware: Whenever possible, substitute plastic labware with glass or stainless-steel alternatives.[2] If plastic must be used, opt for high-quality polypropylene (B1209903) items certified to be free of contaminants.

  • Analyze a Method Blank: Process a "sample" containing no this compound through the entire sample preparation procedure (extraction, derivatization, etc.). This will help pinpoint the step at which contamination is being introduced.[1]

Q3: What are the best practices for cleaning glassware for trace this compound analysis?

A3: A meticulous glassware cleaning protocol is essential to remove any lipid residues and avoid introducing contaminants.

  • Initial Cleaning: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues. Then, wash with a laboratory-grade, phosphate-free detergent and hot water.[1]

  • Solvent Rinsing: Thoroughly rinse the glassware multiple times with tap water, followed by several rinses with deionized water.[1] Subsequently, rinse with high-purity solvents like methanol and acetone (B3395972) to remove organic residues.

  • Acid Wash (Optional but Recommended): For persistent contamination or for the most sensitive analyses, an acid wash can be very effective. This typically involves soaking the glassware in a dilute acid solution (e.g., 1-5% HCl or H₂SO₄) for several hours.[1]

  • Drying and Storage: Dry the glassware in an oven at a high temperature (e.g., >100°C) to remove any residual water and volatile organics.[1] For the most critical applications, baking glassware in a muffle furnace at 450-500°C for several hours can effectively pyrolyze any remaining organic contaminants.[3] Store cleaned glassware covered with aluminum foil (pre-rinsed with solvent) to prevent contamination from airborne dust and particles.

Q4: Can the derivatization step introduce contamination?

A4: Yes, the derivatization reagents themselves can be a source of contamination if they are not of high purity.[2] It is also possible for contaminants present on the glassware or in the solvents used during this step to be concentrated along with the sample. To mitigate this, always use fresh, high-purity derivatization reagents and solvents that have been tested for background contamination. Preparing a "derivatization blank" (performing the derivatization procedure without the sample) can help identify any contaminants introduced during this step.

Troubleshooting Guides

Issue 1: Unexpected peaks in the chromatogram of a blank sample.

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents 1. Analyze a solvent blank by directly injecting the solvent into the GC-MS.[1] 2. If the solvent is contaminated, open a new bottle of high-purity solvent and re-analyze. 3. Individually test all reagents used in the sample preparation by preparing and analyzing blanks for each.
Contaminated Glassware 1. Re-clean all glassware using the rigorous protocol outlined in the FAQs. 2. As a test, rinse a piece of suspect glassware with a clean solvent and analyze the solvent.[1]
Contamination from Plasticware 1. If using plastic pipette tips, vials, or other items, switch to glass or stainless-steel alternatives. 2. Rinse a plastic item with a clean solvent and analyze the solvent to confirm if it is the source of contamination.[1]
GC-MS System Contamination 1. Check for contamination in the injector port by cleaning or replacing the injector liner and septum.[1] 2. Bake out the GC column at a high temperature (within the column's limits) to remove any accumulated contaminants. 3. Check for bleed from the GC column or septum.

Issue 2: Poor peak shape (tailing) for this compound.

Possible Cause Troubleshooting Steps
Incomplete Derivatization 1. Ensure the derivatization reaction conditions (time, temperature, reagent concentration) are optimal. 2. The presence of water can interfere with many derivatization reactions; ensure the sample is dry before adding the reagent.
Active Sites in the GC System 1. Deactivate the injector liner with a silylating agent or replace it with a new, deactivated liner. 2. Condition the GC column according to the manufacturer's instructions. 3. Trim a small portion (10-15 cm) from the front of the column to remove any non-volatile residues.
Column Overload 1. Dilute the sample and re-inject. 2. Decrease the injection volume.

Experimental Protocols

Protocol 1: Rigorous Glassware Cleaning for Trace Fatty Acid Analysis

Objective: To provide a detailed procedure for cleaning laboratory glassware to minimize background contamination for the trace analysis of this compound.

Methodology:

  • Initial Rinse: Immediately after use, rinse glassware with the solvent used for the experiment to remove the majority of the sample.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade, phosphate-free detergent in hot water. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware extensively with hot tap water (at least 6 times) to remove all traces of detergent.

  • Deionized Water Rinse: Rinse the glassware thoroughly with high-purity deionized water (at least 6 times).

  • Solvent Rinse: In a fume hood, rinse the glassware three times with high-purity methanol, followed by three rinses with high-purity acetone.

  • Drying: Allow the glassware to air dry on a rack in a clean environment, or place it in a drying oven at 100-120°C.

  • (Optional) Muffle Furnace Baking: For the most sensitive analyses, after the initial drying, place the glassware in a muffle furnace and bake at 450-500°C for 4-8 hours to pyrolyze any remaining organic residues.[3]

  • Storage: Once cool, cover the openings of the glassware with solvent-rinsed aluminum foil and store in a clean, dust-free cabinet.

Protocol 2: Preparation and Analysis of a Method Blank

Objective: To prepare and analyze a method blank to identify and quantify background contamination introduced during the entire analytical procedure.

Methodology:

  • Prepare a "Blank" Sample: In a meticulously cleaned piece of glassware (e.g., a vial or flask), add the same volume of clean solvent or matrix (that does not contain the analyte) that would be used for a real sample.

  • Follow Identical Sample Preparation Steps: Subject this blank sample to every step of the analytical procedure, including extraction, concentration, derivatization, and reconstitution. Use the same reagents, solvents, and equipment that are used for actual samples.

  • GC-MS Analysis: Analyze the prepared method blank using the same GC-MS method as for the samples.

  • Data Analysis: Examine the resulting chromatogram for any peaks that correspond to this compound or other potential contaminants. The presence of peaks in the method blank indicates contamination from one or more steps in the procedure.

Visualizations

Contamination_Troubleshooting_Workflow start Unexpected Peak in Blank solvent_check Analyze Solvent Blank start->solvent_check solvent_contaminated Solvent is Contaminated solvent_check->solvent_contaminated solvent_clean Use New High-Purity Solvent end Contamination Source Identified solvent_clean->end solvent_contaminated->solvent_clean Yes glassware_check Analyze Glassware Rinse solvent_contaminated->glassware_check No glassware_contaminated Glassware is Contaminated glassware_check->glassware_contaminated glassware_reclean Re-clean Glassware Rigorously glassware_reclean->end glassware_contaminated->glassware_reclean Yes system_check Check GC-MS System Components (Liner, Septum, Column) glassware_contaminated->system_check No system_contaminated System is Contaminated system_check->system_contaminated system_maintenance Perform System Maintenance (Clean/Replace Liner, Bake Column) system_maintenance->end system_contaminated->system_maintenance Yes system_contaminated->end No

Caption: Troubleshooting workflow for identifying contamination sources.

Experimental_Workflow_for_Trace_Analysis cluster_prevention Contamination Prevention cluster_analysis Analytical Procedure cluster_qc Quality Control clean_glassware Rigorous Glassware Cleaning sample_prep Sample Preparation (e.g., Liquid-Liquid Extraction) clean_glassware->sample_prep high_purity_reagents Use High-Purity Solvents & Reagents high_purity_reagents->sample_prep no_plastics Avoid Plastic Labware no_plastics->sample_prep derivatization Derivatization (e.g., Silylation) sample_prep->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis data_analysis gcms_analysis->data_analysis Data Interpretation method_blank Analyze Method Blank method_blank->gcms_analysis solvent_blank Analyze Solvent Blank solvent_blank->gcms_analysis

Caption: Key steps in a trace analysis workflow with integrated contamination control.

References

Selection of internal standards for 2-Methyloctanoic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the accurate quantification of 2-Methyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate internal standard and troubleshooting common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting an internal standard for this compound quantification?

A1: The most crucial factor is the structural and chemical similarity between the internal standard and this compound. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization (if any), and chromatographic separation and detection. This ensures that any sample loss or variation in instrument response is corrected for, leading to accurate and precise quantification. Stable isotope-labeled (SIL) internal standards are considered the gold standard because their physicochemical properties are nearly identical to the analyte.

Q2: What are the recommended types of internal standards for this compound analysis?

A2: The two primary types of internal standards recommended for fatty acid analysis, including this compound, are:

  • Stable Isotope-Labeled (SIL) Internal Standards: These are the preferred choice. An ideal SIL internal standard would be this compound labeled with stable isotopes like deuterium (B1214612) (²H or D) or Carbon-13 (¹³C). Since a commercially available exact match for this compound may be difficult to find, structurally similar deuterated fatty acids are excellent alternatives.

  • Odd-Chain or Structurally Similar Fatty Acids: When a SIL internal standard is not feasible due to cost or availability, an odd-chain fatty acid (e.g., Heptadecanoic acid, C17:0) or a structurally similar branched-chain fatty acid can be used. These are generally more cost-effective but may not perfectly mimic the behavior of this compound.

Q3: I cannot find a commercially available deuterated this compound. What are my best alternatives?

A3: If a deuterated version of this compound is unavailable, you have several viable options:

  • Structurally Similar Deuterated Fatty Acids: Select a commercially available deuterated fatty acid with a similar carbon chain length and structure. For this compound (a C9 branched-chain fatty acid), potential candidates include deuterated nonanoic acid (C9) or deuterated octanoic acid (C8).[1]

  • Odd-Chain Fatty Acids: A non-endogenous, odd-chain fatty acid like Heptadecanoic acid (C17:0) is a common choice for GC-MS analysis of fatty acids. However, it's important to validate its recovery and response in your specific sample matrix to ensure it behaves similarly to this compound.

  • Other Branched-Chain Fatty Acids: A non-endogenous, structurally similar branched-chain fatty acid, such as 2-ethylhexanoic acid, could also be considered.[2][3][4]

Q4: Should I use GC-MS or LC-MS/MS for the quantification of this compound?

A4: Both GC-MS and LC-MS/MS are powerful techniques for fatty acid analysis, and the best choice depends on your specific experimental needs:

  • GC-MS: This is a very common and robust technique for fatty acid analysis. It typically requires a derivatization step to make the fatty acids volatile, such as conversion to fatty acid methyl esters (FAMEs) or silylation. GC-MS offers excellent chromatographic separation of isomers.

  • LC-MS/MS: This technique has the advantage of analyzing fatty acids in their native form, often without the need for derivatization. This can simplify sample preparation. LC-MS/MS is highly sensitive and specific, particularly when using Multiple Reaction Monitoring (MRM).

Selection of Potential Internal Standards

The choice of an internal standard is critical for the accuracy and precision of your results. Below is a summary of potential internal standards for the quantification of this compound. The ideal choice is a stable isotope-labeled version of the analyte. When this is not available, other options should be carefully validated.

Internal StandardChemical FormulaRationale for UseProsCons
This compound-d (Deuterated)C₉H₁₈O₂ (deuterated)Gold Standard: Identical chemical and physical properties to the analyte. Co-elutes with the analyte, providing the best correction for matrix effects and procedural losses.[5][6]Highest accuracy and precision.May not be commercially available; can be expensive.
Nonanoic acid-d (Deuterated)C₉H₁₈O₂ (deuterated)Excellent Alternative: A deuterated straight-chain fatty acid with the same carbon number. It has very similar physicochemical properties to this compound.[7]High accuracy and precision; more likely to be commercially available than a deuterated branched-chain fatty acid.Minor differences in chromatographic behavior and extraction recovery compared to the branched analyte.
Octanoic acid-d (Deuterated)C₈H₁₆O₂ (deuterated)Good Alternative: A deuterated straight-chain fatty acid with a close carbon number. It is expected to have similar behavior during analysis.[1]Good accuracy and precision; commercially available.Differences in chain length may lead to slight variations in analytical behavior compared to this compound.
Heptadecanoic acid (C17:0) C₁₇H₃₄O₂Cost-Effective Option: An odd-chain fatty acid that is typically not present in most biological samples. It is chemically similar to other fatty acids.Widely available and inexpensive.May not perfectly mimic the extraction and derivatization efficiency of a shorter, branched-chain fatty acid. Its presence should be confirmed to be negligible in the specific sample matrix.
2-Ethylhexanoic acid C₈H₁₆O₂Structural Analog: A branched-chain fatty acid with a similar structure and carbon number.[2][3][4]Similar chemical properties to the analyte.Potential for co-elution with other components in complex samples; may be present endogenously in some matrices.

Experimental Protocols

Below are detailed methodologies for the quantification of this compound using GC-MS and LC-MS/MS.

Protocol 1: Quantification by GC-MS following Derivatization

This protocol describes a general workflow for the analysis of this compound in biological fluids (e.g., plasma, serum) using GC-MS after a silylation derivatization to increase volatility.

1. Sample Preparation (Liquid-Liquid Extraction): a. To 100 µL of the biological sample, add a known amount of the chosen internal standard. b. Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 1 minute. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a clean tube. e. Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization (Silylation): a. To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine. b. Tightly cap the vial and heat at 60°C for 30 minutes. c. Cool the sample to room temperature before injecting it into the GC-MS system.

3. GC-MS Analysis: a. Gas Chromatograph: Use a capillary column suitable for fatty acid analysis (e.g., DB-5ms). b. Injection Volume: 1 µL. c. Inlet Temperature: 250°C. d. Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes. e. Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. f. Acquisition Mode: Use selected ion monitoring (SIM) for the target ions of the derivatized this compound and the internal standard for accurate quantification.

Protocol 2: Quantification by LC-MS/MS

This protocol describes a general workflow for the analysis of this compound in biological fluids without derivatization.

1. Sample Preparation (Protein Precipitation): a. To 50 µL of the biological sample, add 150 µL of ice-cold acetonitrile containing the chosen internal standard. b. Vortex for 1 minute to precipitate proteins. c. Centrifuge at 14,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatograph: Use a C18 reversed-phase column. b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile. d. Gradient: Develop a suitable gradient to achieve good separation of this compound from other matrix components. e. Flow Rate: 0.4 mL/min. f. Injection Volume: 5 µL. g. Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion mode. h. Ionization Mode: Electrospray Ionization (ESI). i. Acquisition Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions of this compound and the internal standard.

Troubleshooting Guide

Problem Possible Cause Solution
Low Analyte and/or Internal Standard Recovery Inefficient Extraction: The solvent system may not be optimal for extracting the branched-chain fatty acid from the sample matrix.- Ensure the polarity of the extraction solvent is appropriate. - Consider a multi-step extraction with solvents of varying polarities. - Evaluate different extraction techniques (e.g., solid-phase extraction).
Incomplete Derivatization (GC-MS): The derivatization reaction may not have gone to completion.- Ensure reagents are fresh and not degraded. - Optimize reaction time and temperature. - Ensure the sample extract is completely dry before adding derivatization reagents.
Poor Peak Shape (Tailing) in GC-MS Active Sites in the GC System: The acidic nature of the underivatized carboxyl group can interact with active sites in the injector liner or column.- Ensure derivatization is complete. - Use a deactivated injector liner. - Condition the column according to the manufacturer's instructions.
Column Overload: Injecting a sample that is too concentrated can lead to broad, tailing peaks.- Dilute the sample extract. - Consider using a split injection instead of a splitless injection.
High Variability in Results Analyte-Internal Standard Mismatch: The chosen internal standard does not adequately compensate for variations in the analytical process.- Re-evaluate the choice of internal standard. A stable isotope-labeled analog is the best option.[5][6] If one is not available, select a structural analog with the closest possible physicochemical properties and validate its performance thoroughly.
Inconsistent Sample Preparation: Variations in pipetting, extraction times, or evaporation can introduce errors.- Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls. - Add the internal standard at the very beginning of the sample preparation process to account for variability in all subsequent steps.

Visualizing the Workflow

Internal Standard Selection Workflow

start Start: Need to Quantify This compound is_sil_available Is a deuterated This compound commercially available? start->is_sil_available use_sil Use deuterated This compound is_sil_available->use_sil Yes is_similar_sil_available Is a deuterated structurally similar fatty acid (e.g., d-nonanoic acid) available? is_sil_available->is_similar_sil_available No end Proceed with Quantification use_sil->end use_similar_sil Use deuterated structurally similar fatty acid is_similar_sil_available->use_similar_sil Yes consider_odd_chain Consider odd-chain fatty acid (e.g., C17:0) or other structural analog is_similar_sil_available->consider_odd_chain No validate Thoroughly validate recovery and response in sample matrix use_similar_sil->validate consider_odd_chain->validate validate->end

Caption: Decision workflow for selecting an internal standard.

General Experimental Workflow for Quantification

sample Biological Sample (e.g., Plasma, Serum) add_is Spike with Internal Standard sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) add_is->extraction derivatization Derivatization (Optional, for GC-MS) extraction->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis for LC-MS/MS derivatization->analysis data Data Processing and Quantification analysis->data

Caption: General experimental workflow for quantification.

References

Technical Support Center: Method Validation for 2-Methyloctanoic Acid Analysis in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the method validation of 2-Methyloctanoic acid analysis in human plasma.

Frequently Asked Questions (FAQs)

Q1: Why is method validation necessary for analyzing this compound in plasma?

A1: Bioanalytical method validation is essential to ensure the acceptability of the method's performance and the reliability of the analytical results.[1][2] For regulatory submissions, such as in clinical trials or nonclinical studies, validated methods are critical for providing the reliable data needed to assess the safety and efficacy of drug products.[3][4] The validation process demonstrates that the analytical method is suitable for its intended purpose.[2]

Q2: What are the key parameters to evaluate during the validation of a bioanalytical method?

A2: According to regulatory guidelines from bodies like the FDA and EMA, a full validation for a chromatographic method should assess the following core parameters: selectivity, calibration curve and range (from Lower Limit of Quantification, LLOQ, to Upper Limit of Quantification, ULOQ), accuracy, precision, matrix effects, recovery, stability, and dilution integrity.[3][5]

Q3: Why is derivatization often required for the analysis of fatty acids like this compound by Gas Chromatography (GC)?

A3: Free fatty acids are polar and have low volatility, which leads to analytical challenges such as poor, tailing peak shapes and adsorption onto the GC column.[1][6] Derivatization, for example, by converting the carboxylic acid to a methyl ester (FAME), increases volatility and reduces polarity. This results in sharper, more symmetrical peaks and improved chromatographic separation.[6]

Q4: What are common sample preparation techniques for analyzing small molecules in plasma?

A4: Common techniques include:

  • Protein Precipitation (PPT): A simple and fast method where an organic solvent (e.g., acetonitrile) is added to precipitate plasma proteins. While effective, it may not remove other interferences like phospholipids.[7]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the plasma matrix by partitioning it between the aqueous plasma and an immiscible organic solvent.[8] It generally provides a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the matrix. It is capable of producing very clean samples but is often more time-consuming and costly to develop.[7]

Experimental Protocols

This section details a representative protocol for the quantification of this compound in human plasma using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Working Standard Solutions: Perform serial dilutions of the Primary Stock Solution with methanol to create working solutions for spiking into plasma to form the calibration curve.

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of a suitable internal standard (e.g., Heptadecanoic acid) in methanol. Dilute this stock with methanol to create a 10 µg/mL IS Working Solution.

  • Calibration Standards (CS) and QCs: Prepare CS and QC samples by spiking the appropriate working standard solutions into blank human plasma. A typical calibration range might be 0.1 to 20 µg/mL. QCs should be prepared at a minimum of four levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC (at least 75% of ULOQ).[2]

Sample Preparation: Liquid-Liquid Extraction (LLE) & Derivatization
  • Aliquot Samples: Pipette 100 µL of plasma (blank, CS, QC, or unknown sample) into a 2 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the 10 µg/mL IS Working Solution to all tubes except the blank.

  • Acidification: Add 50 µL of 1M HCl to each tube and vortex for 10 seconds to acidify the sample.

  • Extraction: Add 1 mL of methyl tert-butyl ether (MTBE), cap the tubes, and vortex for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Transfer Supernatant: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 100 µL of 14% Boron Trifluoride in Methanol (BF₃-Methanol). Cap the tube and heat at 60°C for 10 minutes to form the fatty acid methyl esters (FAMEs).[6]

  • Reconstitution: After cooling, add 100 µL of hexane (B92381) and 100 µL of water. Vortex for 30 seconds.

  • Final Transfer: Transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

GC-MS Instrumental Conditions
  • GC System: Agilent 8890 GC (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS System: Agilent 5977B MSD (or equivalent)

  • Ion Source Temp: 230°C

  • Quadrupole Temp: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition: Selected Ion Monitoring (SIM)

    • This compound methyl ester: Target ions (e.g., m/z 88, 172)

    • Internal Standard methyl ester: Target ions

Quantitative Data Summary

The following tables present representative data for a validated method based on regulatory guidelines.[5][8]

Table 1: Calibration Curve Summary

ParameterAcceptance CriteriaResult
Concentration Range N/A0.1 - 20.0 µg/mL
Regression Model N/ALinear, 1/x² weighting
Correlation Coefficient (r²) ≥ 0.990.9985
Standard Deviation Back-calculated concentrations within ±15% of nominal (±20% at LLOQ)Pass

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelNominal Conc. (µg/mL)Intra-Day (n=5)Inter-Day (n=15)
Precision (%CV) Accuracy (%)
LLOQ 0.1≤ 20%80-120%
Result8.5105.2
Low QC 0.3≤ 15%85-115%
Result6.298.7
Mid QC 5.0≤ 15%85-115%
Result4.1102.4
High QC 15.0≤ 15%85-115%
Result3.597.1

Table 3: Matrix Effect and Recovery

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix Factor
Low QC 85.288.10.98
High QC 87.989.51.02
Acceptance Criteria Consistent and reproducibleConsistent and reproducibleCV ≤ 15%

Table 4: Stability Summary

Stability ConditionDurationQC LevelMean Accuracy (%) vs NominalAcceptance Criteria
Freeze-Thaw (3 cycles) 3 cyclesLow & High96.8, 101.2Within ±15%
Short-Term (Bench-Top) 6 hours @ RTLow & High98.5, 99.7Within ±15%
Long-Term 90 days @ -80°CLow & High103.1, 97.4Within ±15%
Post-Preparative 48 hours @ 4°CLow & High95.9, 100.5Within ±15%

Troubleshooting Guide

Q: My chromatographic peaks are tailing. What are the possible causes and solutions?

A: Peak tailing is a common issue when analyzing acidic compounds.[6]

  • Cause 1: Incomplete Derivatization: The presence of underivatized this compound can interact with active sites in the GC system.

    • Solution: Ensure derivatization reaction conditions (time, temperature, reagent concentration) are optimized. Make sure samples are completely dry before adding the derivatization reagent, as water can inhibit the reaction.[6]

  • Cause 2: Active Sites in the GC System: Free carboxyl or silanol (B1196071) groups in the inlet liner or on the column can cause interactions.

    • Solution: Use a deactivated inlet liner. As part of routine maintenance, trim the first few centimeters of the column to remove accumulated non-volatile residues.[6][9]

  • Cause 3: Column Contamination: Buildup of matrix components can degrade column performance.

    • Solution: Bake out the column at a high temperature (within its specified limit). If tailing persists, replace the column.[10]

Q: I'm observing low signal intensity or no peak for my analyte. What should I check?

A: Low or no signal can stem from issues in sample preparation, the instrument, or the analyte's stability.

  • Cause 1: Sample Degradation: The analyte may be unstable under the storage or extraction conditions.

    • Solution: Verify the stability of this compound under all relevant conditions (freeze-thaw, bench-top, etc.).[11] Ensure samples are processed promptly or stored correctly at -80°C.[11]

  • Cause 2: Injector Problems: Leaks in the injector or a plugged syringe can prevent the sample from reaching the column.

    • Solution: Perform a leak check on the injector. Clean or replace the syringe and septum.[1][9]

  • Cause 3: MS Detector Issue: The detector may not be properly tuned or may have a low voltage.

    • Solution: Perform an autotune or manual tune of the mass spectrometer to ensure optimal performance.[1]

  • Cause 4: Poor Extraction Recovery: The LLE procedure may not be efficient for this compound.

    • Solution: Optimize the extraction by adjusting the pH of the aqueous phase or testing different organic solvents.

Q: My results show high variability between replicate injections. What is the cause?

A: High variability often points to issues with the injection process or system leaks.

  • Cause 1: Leaking Syringe or Septum: A faulty syringe or a worn-out septum can lead to inconsistent injection volumes.

    • Solution: Replace the septum, which is a routine maintenance item. Inspect the syringe for leaks or blockages; replace if necessary.[9]

  • Cause 2: Carryover: Residue from a previous, high-concentration sample is injected with the current sample.

    • Solution: Run a blank solvent injection after a high-concentration sample to check for carryover.[1] If observed, optimize the syringe and needle wash steps in the autosampler method.

  • Cause 3: Inconsistent Sample Evaporation/Reconstitution: If the evaporation step is not uniform or the reconstitution is incomplete, analyte concentration will vary.

    • Solution: Ensure the nitrogen stream is gentle and applied evenly to all samples. Vortex reconstituted samples thoroughly before transferring to vials.

Visualizations

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is acidify Acidify (1M HCl) add_is->acidify extract Extract (MTBE) acidify->extract centrifuge Centrifuge extract->centrifuge transfer_org Transfer Organic Layer centrifuge->transfer_org evap Evaporate to Dryness transfer_org->evap deriv Derivatize (BF3-Methanol, 60°C) evap->deriv reconstitute Reconstitute (Hexane) deriv->reconstitute inject Inject 1 µL reconstitute->inject separate Chromatographic Separation inject->separate detect MS Detection (SIM) separate->detect quantify Quantify Data detect->quantify

Caption: Experimental workflow for this compound analysis.

G start High Variability in Results Observed check_autosampler Check Autosampler Syringe & Septum start->check_autosampler is_leaking Leak or Blockage Found? check_autosampler->is_leaking replace_parts Action: Replace Syringe/Septum is_leaking->replace_parts Yes check_carryover Check for Carryover is_leaking->check_carryover No end_node Problem Resolved replace_parts->end_node is_carryover Carryover Present? check_carryover->is_carryover optimize_wash Action: Optimize Syringe Wash Method is_carryover->optimize_wash Yes check_prep Review Sample Prep Consistency is_carryover->check_prep No optimize_wash->end_node is_prep_issue Inconsistent Evaporation/ Reconstitution? check_prep->is_prep_issue improve_prep Action: Standardize Prep Steps is_prep_issue->improve_prep Yes is_prep_issue->end_node No improve_prep->end_node

Caption: Troubleshooting decision tree for high result variability.

References

Technical Support Center: Synthesis of Pure 2-Methyloctanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pure 2-methyloctanoic acid isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing pure this compound enantiomers?

A1: The main challenges in producing enantiomerically pure this compound lie in achieving high stereoselectivity and developing effective purification methods. Since enantiomers possess identical physical properties, their separation from a racemic mixture is a significant hurdle.[1][2] Common difficulties include:

  • Achieving high enantiomeric excess (e.e.) during asymmetric synthesis.

  • Separating diastereomeric intermediates, which can be labor-intensive and unpredictable.[1]

  • Low yields in multi-step synthesis and resolution processes.[1]

  • Co-elution of enantiomers during chromatographic analysis and purification.

Q2: What are the common strategies for obtaining enantiomerically pure this compound?

A2: There are two primary strategies for obtaining single enantiomers of this compound:

  • Asymmetric Synthesis: This involves using a chiral auxiliary or catalyst to introduce the stereocenter with a preference for one enantiomer.[3] This approach aims to produce the desired enantiomer directly in high enantiomeric excess.

  • Chiral Resolution: This method involves separating a racemic mixture of this compound.[1] A common technique is the formation of diastereomeric salts by reacting the racemic acid with a chiral base, such as (R)-(+)-α-phenylethylamine.[4] These diastereomeric salts have different physical properties, like solubility, allowing for their separation by fractional crystallization.[1][4]

Q3: How can I determine the enantiomeric purity of my this compound sample?

A3: The enantiomeric purity, expressed as enantiomeric excess (e.e.), can be determined using chiral analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with a chiral stationary phase are the most common methods for separating and quantifying the enantiomers.[5] The relative peak areas of the two enantiomers in the chromatogram are used to calculate the e.e.

Troubleshooting Guides

Low Yield in Diastereomeric Salt Crystallization

Problem: The yield of the desired diastereomeric salt is significantly lower than the theoretical maximum of 50%.

Possible Cause Troubleshooting Steps
Suboptimal Solvent Choice The solubility of the diastereomeric salts is highly dependent on the solvent. A solvent screen is recommended to identify a solvent where one diastereomer is significantly less soluble than the other.[6]
Incomplete Salt Formation Ensure that equimolar amounts of the racemic acid and the chiral resolving agent are used. The reaction should be allowed to proceed to completion before initiating crystallization.
Co-precipitation of Diastereomers If the solubilities of the two diastereomers are too similar in the chosen solvent, they may co-precipitate. Try a different solvent or a mixture of solvents to enhance the solubility difference.[6]
Precipitation of the Undesired Diastereomer The choice of the chiral resolving agent's enantiomer will determine which diastereomer precipitates. Ensure you are using the correct enantiomer of the resolving agent to crystallize the salt of the desired this compound enantiomer.
Poor Peak Resolution in Chiral HPLC Analysis

Problem: The peaks for the (R)- and (S)-2-Methyloctanoic acid enantiomers are overlapping or not baseline-separated in the HPLC chromatogram.

Possible Cause Troubleshooting Steps
Inappropriate Chiral Stationary Phase (CSP) The choice of CSP is critical for enantioseparation. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for chiral acids.[7] If resolution is poor, consider screening different types of chiral columns.
Suboptimal Mobile Phase Composition The mobile phase composition significantly influences selectivity. For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol). For reversed-phase, adjust the organic modifier-to-water ratio.[7]
Incorrect Mobile Phase Additives For acidic compounds like this compound, adding a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by suppressing ionization.[7]
Inappropriate Flow Rate or Temperature Lowering the flow rate can sometimes improve resolution by allowing more time for interaction with the stationary phase. Temperature can also affect selectivity; experimenting with different column temperatures may be beneficial.[7]

Quantitative Data Summary

The following table summarizes representative quantitative data for different methods of synthesizing and resolving this compound isomers. Please note that actual results may vary depending on specific experimental conditions.

MethodKey Reagents/StepsTypical YieldTypical Enantiomeric/Diastereomeric ExcessReference
Asymmetric Synthesis Alkylation of pseudoephedrine amide-93–94% e.e.[8]
Chiral Resolution Diastereomeric salt crystallization with (R)-phenylethylamine< 50% for one enantiomer>99% after recrystallization[4]
Enzymatic Resolution Lipase-catalyzed esterification~50% for one enantiomer>95% e.e.-

Experimental Protocols

Protocol 1: Chiral Resolution of Racemic this compound via Diastereomeric Salt Crystallization

This protocol describes the separation of racemic this compound using (R)-(+)-α-phenylethylamine as the chiral resolving agent.

Materials:

  • Racemic this compound

  • (R)-(+)-α-phenylethylamine

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Salt Formation:

    • Dissolve racemic this compound in a minimal amount of warm methanol.

    • In a separate flask, dissolve an equimolar amount of (R)-(+)-α-phenylethylamine in a minimal amount of warm methanol.

    • Slowly add the amine solution to the acid solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature.

    • Further cool the mixture in an ice bath to promote crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

  • Liberation of the Enantiomer:

    • Suspend the collected crystals in water and add diethyl ether.

    • Acidify the aqueous layer with 1 M HCl until the pH is approximately 2.

    • Separate the ether layer, and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Chiral HPLC Analysis of this compound Enantiomers

This protocol provides a general procedure for the analysis of this compound enantiomers using a chiral stationary phase.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., polysaccharide-based)

  • HPLC-grade hexane

  • HPLC-grade isopropanol

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase, for example, a mixture of hexane, isopropanol, and TFA (e.g., 90:10:0.1 v/v/v). The optimal ratio may need to be determined experimentally.

    • Degas the mobile phase before use.

  • Sample Preparation:

    • Dissolve a small amount of the this compound sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers at a suitable wavelength (e.g., 210 nm).

  • Data Analysis:

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Visualizations

experimental_workflow cluster_synthesis Synthesis/Resolution cluster_analysis Analysis racemic_acid Racemic this compound salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation chiral_amine Chiral Amine ((R)-phenylethylamine) chiral_amine->salt_formation crystallization Fractional Crystallization salt_formation->crystallization diastereomer_solid Less Soluble Diastereomer (Solid) crystallization->diastereomer_solid Precipitates diastereomer_solution More Soluble Diastereomer (Solution) crystallization->diastereomer_solution Remains in solution acidification Acidification (e.g., HCl) diastereomer_solid->acidification pure_enantiomer Pure Enantiomer acidification->pure_enantiomer sample_prep Sample Preparation pure_enantiomer->sample_prep hplc_injection Chiral HPLC Injection sample_prep->hplc_injection separation Enantiomeric Separation hplc_injection->separation detection UV Detection separation->detection chromatogram Chromatogram detection->chromatogram data_analysis Data Analysis (e.e. calculation) chromatogram->data_analysis

Caption: Workflow for Chiral Resolution and Analysis of this compound.

troubleshooting_logic start Poor Peak Resolution in Chiral HPLC check_csp Is the Chiral Stationary Phase (CSP) appropriate? start->check_csp check_mobile_phase Is the mobile phase composition optimal? check_csp->check_mobile_phase Yes solution_csp Screen different chiral columns. check_csp->solution_csp No check_additives Are mobile phase additives being used correctly? check_mobile_phase->check_additives Yes solution_mobile_phase Systematically vary the solvent ratios. check_mobile_phase->solution_mobile_phase No check_conditions Are flow rate and temperature optimized? check_additives->check_conditions Yes solution_additives Add a small amount of acid (e.g., 0.1% TFA). check_additives->solution_additives No solution_conditions Try a lower flow rate and/or vary the temperature. check_conditions->solution_conditions No end Improved Resolution check_conditions->end Yes solution_csp->check_mobile_phase solution_mobile_phase->check_additives solution_additives->check_conditions solution_conditions->end

Caption: Troubleshooting Logic for Poor HPLC Peak Resolution.

References

Improving recovery of 2-Methyloctanoic acid from complex matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Methyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during the extraction and quantification of this branched-chain fatty acid from complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low recovery for this compound?

A1: Low recovery of this compound typically stems from several factors during sample preparation and analysis. Key issues include suboptimal pH during extraction, inefficient extraction techniques, analyte degradation, and matrix effects.[1][2] For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, incomplete derivatization is a frequent cause of poor results.[3]

Q2: Which extraction method is most effective for this compound?

A2: Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective, with the choice depending on the sample matrix, required selectivity, and desired throughput. LLE is a fundamental technique based on partitioning, while SPE can offer higher selectivity and cleaner extracts, especially with mixed-mode anion exchange cartridges that are well-suited for acidic compounds.[3][4]

Q3: Is derivatization necessary for the analysis of this compound?

A3: For GC-MS analysis, derivatization is essential. This compound is a polar compound with low volatility due to its carboxylic acid group.[5][6] Derivatization, typically through silylation or esterification, converts the polar carboxyl group into a less polar, more volatile derivative, which improves chromatographic peak shape and thermal stability.[1][6] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization is not always required but can be used to improve sensitivity.[7][8]

Q4: What are "matrix effects" and how do they impact the analysis of this compound?

A4: Matrix effects are the alteration of analyte signal (suppression or enhancement) caused by co-eluting compounds from the sample matrix (e.g., plasma, urine, tissue).[1][9] These effects are a major source of inaccuracy, particularly in LC-MS/MS, where components like salts, phospholipids, and proteins can interfere with the ionization of the target analyte.[10][11] Effective sample cleanup is the primary strategy to minimize matrix effects.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem: Low or No Analyte Signal
Potential Cause Recommended Solution
Incorrect pH during LLE Ensure the pH of the aqueous sample is adjusted to at least 2 units below the pKa of this compound (a target pH of 2-3 is a good starting point). This protonates the carboxylic acid, making it neutral and facilitating its transfer to the organic phase.[3][12]
Incomplete Derivatization (GC-MS) Verify the freshness and quality of your derivatization reagent (e.g., BSTFA, methanolic HCl). Ensure the sample extract is completely dry before adding the reagent, as water can quench the reaction. Optimize reaction time and temperature.[1][3][13]
Severe Matrix Suppression (LC-MS) Improve sample cleanup using a more selective SPE protocol. Dilute the sample extract to reduce the concentration of interfering matrix components. Optimize chromatography to separate the analyte from the suppression zone.[1][2]
Analyte Degradation Keep samples on ice during processing if thermal degradation is a concern. Minimize freeze-thaw cycles by preparing single-use aliquots. Ensure long-term storage is at an appropriate temperature (e.g., -80°C).[1][14]
Analyte Loss During Evaporation When concentrating the sample under a nitrogen stream, use a gentle flow and moderate temperature (e.g., 40°C) to avoid blowing away the analyte. Do not evaporate to complete dryness if the analyte is volatile; leave a small amount of solvent.[2][5]
Problem: Poor Chromatographic Peak Shape (Tailing, Splitting)
Potential Cause Recommended Solution
Incomplete Derivatization (GC-MS) Poor derivatization leaves active carboxyl groups that can interact with the GC system. Re-optimize the derivatization procedure for completeness.[1][3]
Active Sites in GC/LC System The analyte's carboxylic acid group can interact with active sites in the GC inlet or column. Use a deactivated inlet liner and a high-quality, well-maintained column. For LC, ensure the flow path is inert.[1]
Column Contamination Buildup of non-volatile matrix components can degrade column performance. Implement a more rigorous sample cleanup method (e.g., SPE). Use a guard column to protect the analytical column.[1]
Problem: High Variability in Results (Poor Reproducibility)
Potential Cause Recommended Solution
Inconsistent Sample Preparation Manual extraction procedures can introduce variability. Use an internal standard (IS) that is structurally similar to the analyte to compensate for variations. Automate sample preparation steps where possible.[1]
Variable Matrix Effects The composition of biological samples can differ between lots or individuals, leading to inconsistent ion suppression or enhancement. Evaluate matrix effects across multiple lots of the biological matrix.[9]
Instrument Instability Fluctuations in the LC pump, autosampler, or mass spectrometer can cause inconsistent results. Perform regular system suitability tests to ensure the instrument is performing correctly.[1]

Data Presentation: Comparison of Extraction Protocols

The following table summarizes the expected performance of key extraction methods for this compound based on data for structurally similar organic acids.

Parameter Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Principle Partitioning of the analyte between two immiscible liquid phases based on pH and polarity.[4]Retention of the analyte on a solid sorbent via ionic and/or reversed-phase interactions, followed by selective elution.[4][15]
Expected Recovery 60-80% (highly dependent on pH and solvent choice).[4]85-95% (with optimized sorbent and solvents).[3][4]
Selectivity Low to moderate; co-extraction of other organic acids and neutral lipophilic compounds is likely.[4]High; specific wash and elution solvents allow for effective removal of interferences. Mixed-mode anion exchange is particularly selective for acids.[3][4]
Throughput Moderate; can be time-consuming and difficult to automate.[4]High; well-suited for parallel processing of multiple samples, especially with 96-well plates and automated systems.[4]
Common Issues Emulsion formation, incomplete phase separation, suboptimal pH control.[3][12]Sorbent overloading, analyte breakthrough during loading, incomplete elution.[16]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol describes a standard LLE procedure for extracting this compound from an aqueous matrix like plasma or urine.

  • Sample Preparation : To 500 µL of sample (e.g., plasma), add an appropriate internal standard.

  • Acidification : Acidify the sample to a pH of 2-3 with an acid like 1M HCl or formic acid to ensure the carboxylic acid is fully protonated.[3]

  • Extraction : Add 2 mL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or a hexane:isopropanol mixture).

  • Mixing : Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation : Centrifuge the sample at >3000 x g for 10 minutes to separate the aqueous and organic layers.[3] If an emulsion forms, adding a neutral salt like NaCl can help break it.[3]

  • Collection : Carefully transfer the upper organic layer to a clean tube.

  • Repeat : Repeat the extraction (steps 3-6) with another 2 mL of organic solvent and combine the organic layers to maximize recovery.

  • Concentration : Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.[5]

  • Reconstitution : Reconstitute the dried residue in a suitable solvent for derivatization or direct analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode anion exchange SPE cartridge for selective extraction.

  • Cartridge Conditioning : Condition a mixed-mode anion exchange SPE cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water through the cartridge.[4] Do not let the sorbent go dry.[17]

  • Sample Loading : Adjust the pH of the sample to 6-7 to ensure the carboxylic acid is deprotonated (anionic). Load the pre-treated sample onto the conditioned SPE cartridge at a slow flow rate of approximately 1 mL/min.[4] A high flow rate can lead to analyte breakthrough.[12]

  • Washing :

    • Wash the cartridge with 3 mL of deionized water to remove unretained polar compounds.

    • Follow with a wash of 3 mL of methanol to remove non-ionic interferences.[4]

  • Elution : Elute the this compound from the cartridge with 2-3 mL of a 2% formic acid solution in methanol. The acid in the elution solvent neutralizes the analyte, releasing it from the sorbent.[4]

  • Concentration : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the residue in a suitable solvent for derivatization or analysis.

Protocol 3: Derivatization for GC-MS Analysis (Silylation)

This protocol describes a common silylation procedure to prepare the extracted analyte for GC-MS.

  • Drying : Ensure the dried extract from the LLE or SPE protocol is completely free of moisture, as water interferes with the reaction.[3]

  • Reagent Addition : To the dried extract, add 50 µL of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile (B52724) or pyridine).[5]

  • Reaction : Seal the vial tightly and heat at 60-75°C for 30-45 minutes to ensure complete derivatization of the carboxylic acid group.[5][13]

  • Analysis : After cooling to room temperature, the sample is ready for injection into the GC-MS.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Tissue) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation to Dryness (Nitrogen Stream) Extraction->Evaporation Add_Reagent Add Silylating Reagent (e.g., BSTFA) Evaporation->Add_Reagent GC-MS Path Injection Injection into GC-MS or LC-MS Evaporation->Injection LC-MS Path (after reconstitution) Incubate Incubate (e.g., 60°C for 30 min) Add_Reagent->Incubate Incubate->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: General experimental workflow for this compound analysis.

troubleshooting_tree Start Low Recovery or No Signal? GC_MS Using GC-MS? Start->GC_MS Yes LC_MS Using LC-MS? Start->LC_MS No Deriv Check Derivatization: - Reagent fresh? - Sample dry? - Temp/Time optimal? GC_MS->Deriv Yes LLE Using LLE? LC_MS->LLE Yes Deriv->LLE Deriv. OK SPE Using SPE? LLE->SPE No pH Check pH: - Is sample acidified to pH 2-3? LLE->pH Yes SPE_Steps Check SPE Steps: - Flow rate too high? - Wash solvent too strong? - Elution solvent too weak? SPE->SPE_Steps Yes Matrix Check for Matrix Effects: - Improve cleanup - Dilute sample - Optimize chromatography pH->Matrix pH OK SPE_Steps->Matrix SPE OK

Caption: Troubleshooting decision tree for low recovery issues.

lle_principle Principle of Liquid-Liquid Extraction (LLE) node1 Aqueous Layer 2-MOA is Deprotonated (Charged) R-COO⁻ Soluble in Water node2 Organic Layer (e.g., Ethyl Acetate) Poor Partitioning node3 Aqueous Layer 2-MOA is Protonated (Neutral) R-COOH Low Water Solubility node4 Organic Layer (e.g., Ethyl Acetate) Analyte Partitions into Organic Phase for Extraction

Caption: pH-dependent partitioning in LLE for this compound (2-MOA).

References

Technical Support Center: Optimization of Sample Preparation for Volatile Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of sample preparation for volatile fatty acid (VFA) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.

Troubleshooting Guides

This section provides solutions to common problems encountered during VFA sample preparation and analysis.

Issue 1: Poor or inconsistent VFA recovery after sample extraction.

  • Question: My VFA concentrations are lower than expected after extracting them from my sample matrix. What could be the cause?

  • Answer: Low VFA recovery can be attributed to several factors, including the extraction method chosen and sample handling. Studies have shown that centrifugation is a fast, inexpensive, and easily applicable method that often results in the highest recovery rates for VFAs compared to other techniques like dialysis.[1][2] In fact, dialysis has been shown to yield significantly lower total VFA concentrations with higher standard deviations, and in some cases, certain VFAs like formate (B1220265) may not be recovered at all.[1] Immediate cooling of samples after collection is also crucial to prevent the degradation of VFAs, particularly formate and butyrate.[1][2][3]

Issue 2: VFA degradation in samples before analysis.

  • Question: I suspect my VFAs are degrading between sample collection and analysis. How can I properly preserve and store my samples?

  • Answer: VFA degradation is a common issue, often caused by microbial activity.[1] Proper preservation and storage are critical for accurate quantification. Immediate cooling of the sample to 4°C can significantly reduce the degradation of VFAs.[1][3] For short-term storage of extracted VFA samples (up to 7 days), refrigeration at +4°C is a viable option.[1][2] For longer storage periods, freezing at -20°C is recommended to maintain stable VFA concentrations.[1][2] Chemical preservation is another alternative to immediate extraction.[1][2] For instance, adding orthophosphoric acid to the sample and freezing it at -20°C is a common practice.[4]

Issue 3: Poor chromatographic peak shape (tailing or fronting).

  • Question: My VFA peaks in the chromatogram are showing significant tailing or fronting. What are the likely causes and how can I fix this?

  • Answer: Peak tailing for underivatized VFAs is a frequent problem in GC analysis. These highly polar compounds can interact with active sites in the GC system, leading to poor peak shape.[5] Using a deactivated liner and a properly conditioned column can help mitigate this issue.[6] For direct injection of aqueous samples, specialized acid-modified wax columns or ultra-inert wax columns are recommended to improve peak shape and reproducibility.[5] Peak fronting may indicate column overload, which can be addressed by diluting the sample or reducing the injection volume.[6] Derivatization of VFAs to their ester or silyl (B83357) derivatives is a common strategy to reduce polarity and improve peak shape.[6][7]

Issue 4: Low or inconsistent derivatization yield.

  • Question: My derivatization reaction is not efficient, leading to low and variable VFA derivative concentrations. How can I optimize this step?

  • Answer: Incomplete derivatization is a major source of error in VFA analysis. The presence of moisture is a critical issue for both esterification (using reagents like BF3-methanol) and silylation (using reagents like BSTFA) methods, as it can hydrolyze the derivatizing agents and the resulting derivatives.[6][7] Therefore, it is crucial to use anhydrous reagents and solvents and to dry the sample thoroughly before the reaction.[6][7][8] Optimizing reaction time and temperature, and ensuring a sufficient excess of the derivatizing reagent are also key to achieving complete derivatization.[6] Matrix components can also interfere with the reaction; in such cases, a sample cleanup step like solid-phase extraction (SPE) prior to derivatization may be necessary.[6]

Issue 5: Matrix effects interfering with quantification.

  • Question: I am working with complex sample matrices (e.g., wastewater, fermentation broth) and suspect that matrix effects are affecting my results. How can I address this?

  • Answer: Matrix effects, where components of the sample other than the analyte interfere with the analysis, can lead to either underestimation or overestimation of VFA concentrations.[9][10][11] The standard addition method, where known amounts of the VFA standards are added to the sample matrix, can help to quantify and correct for these effects.[9][10] Diluting the sample is another common strategy to minimize matrix effects, especially when using highly sensitive analytical techniques.[12] Proper sample cleanup procedures, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can also help to remove interfering compounds before analysis.[13][14] The use of an internal standard that is chemically similar to the analytes of interest is crucial to compensate for variations in sample preparation and matrix effects.[15][16]

Frequently Asked Questions (FAQs)

Q1: Why is derivatization often necessary for VFA analysis by Gas Chromatography (GC)?

A1: VFAs are polar and have low volatility, which makes their direct analysis by GC challenging.[6] Their polarity can lead to poor peak shapes (tailing) due to interactions with the GC column.[5] Derivatization converts the VFAs into less polar and more volatile compounds (e.g., fatty acid methyl esters or trimethylsilyl (B98337) esters), resulting in sharper peaks and improved chromatographic separation.[6][7]

Q2: What are the most common derivatization methods for VFAs?

A2: The two most common derivatization methods for VFAs are esterification and silylation.

  • Esterification: This method typically involves reacting the VFAs with an alcohol (e.g., methanol) in the presence of an acid catalyst like boron trifluoride (BF3) to form fatty acid methyl esters (FAMEs).[6][7]

  • Silylation: This method uses a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton of the carboxylic acid with a trimethylsilyl (TMS) group, forming TMS esters.[6][7]

Q3: How do I choose between esterification and silylation for VFA derivatization?

A3: The choice depends on your specific application and sample matrix.

  • Esterification (e.g., with BF3-methanol) is a well-established and cost-effective method that produces stable derivatives.[6] However, BF3 is toxic and corrosive.[6]

  • Silylation (e.g., with BSTFA) is a versatile and rapid method that can also derivatize other functional groups like hydroxyl and amino groups.[7] This can be advantageous for multi-analyte profiling but may also lead to more complex chromatograms in complex samples.[7] Silylating reagents and their derivatives are highly sensitive to moisture.[6][7]

Q4: What is an internal standard and why is it important for VFA analysis?

A4: An internal standard is a compound that is added in a constant amount to all samples, calibration standards, and blanks.[15] It should be chemically similar to the analytes of interest but not naturally present in the samples.[15] The use of an internal standard is crucial for accurate and precise quantification as it helps to correct for variations that can occur during sample preparation, injection, and analysis, including sample loss and matrix effects.[15][16] For VFA analysis, compounds like 2-ethylbutyric acid or isotopically labeled VFAs are often used as internal standards.[4][16][17]

Q5: What are the recommended sample extraction techniques for VFAs from complex matrices?

A5: For complex matrices like wastewater or fermentation broth, several extraction techniques can be used.

  • Centrifugation followed by filtration is a simple and effective method to remove particulate matter.[1][2][3]

  • Liquid-liquid extraction (LLE) using solvents like methyl-tert-butyl ether (MTBE) or dimethyl carbonate can be used to extract VFAs from aqueous samples.[18][19][20] Acidification of the sample prior to LLE is often necessary to ensure the VFAs are in their undissociated form, which improves extraction efficiency.[14][21]

  • Solid-phase extraction (SPE) can be used for sample cleanup and concentration of VFAs.

  • Membrane-based technologies like nanofiltration are also being explored for VFA recovery and concentration from complex effluents.[22][23]

Data Summary Tables

Table 1: Comparison of VFA Recovery with Different Sample Preparation Techniques

Sample Preparation TechniqueFormate Recovery (%)Acetate Recovery (%)Propionate Recovery (%)Butyrate Recovery (%)Total VFA Recovery (%)Reference
Centrifugation100100100100100[1]
Syringe Filtration95.799.198.998.798.1[1]
Membrane Filtration91.398.598.398.196.6[1]
Dialysis085.485.179.162.4[1]

Data adapted from a study evaluating VFA extraction from sludge samples. Recovery is expressed relative to the centrifugation method.

Table 2: Effect of Storage Temperature on VFA Stability in Extracted Samples

Storage TimeStorage TemperatureFormate Concentration (mM)Acetate Concentration (mM)Propionate Concentration (mM)Butyrate Concentration (mM)Reference
Day 0+4°C~5.5~5.8~5.7~5.6[1]
Day 7+4°C~5.5~5.8~5.7~5.6[1]
Day 15+4°C~4.0~4.5~5.0~5.2[1]
Day 32+4°C~1.0~2.0~4.0~5.0[1]
Day 0-20°C~5.5~5.8~5.7~5.6[1]
Day 7-20°C~5.5~5.8~5.7~5.6[1]
Day 15-20°C~5.5~5.8~5.7~5.6[1]
Day 32-20°C~5.5~5.8~5.7~5.6[1]

Data represents the concentration of spiked VFAs in extracted sludge samples over time at different storage temperatures.

Experimental Protocols

Protocol 1: Sample Preparation by Centrifugation and Acidification

  • Immediately after collection, cool the sample to 4°C.[1][2]

  • Transfer a known volume (e.g., 1 mL) of the sample into a microcentrifuge tube.[4]

  • Centrifuge the sample at 15,000 x g for 15 minutes to pellet suspended solids.[1]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter into a clean vial.[1][17]

  • Acidify the sample to a pH below the pKa of the VFAs (typically pH 2-3) by adding a small volume of an appropriate acid (e.g., phosphoric acid or formic acid).[4][21]

  • Add a known concentration of an internal standard (e.g., 2-ethylbutyric acid).[4][17]

  • The sample is now ready for direct injection into the GC or for derivatization.

Protocol 2: Esterification of VFAs with BF3-Methanol

  • If the sample is aqueous, it must be dried completely, for example, by freeze-drying or evaporation under a stream of nitrogen.[6][7]

  • To the dried sample, add a known volume of a nonpolar solvent (e.g., hexane).

  • Add the derivatizing reagent (e.g., 14% BF3 in methanol) in a sufficient molar excess (e.g., 10x).[7]

  • Cap the vial tightly, vortex for 10 seconds, and heat at 50-60°C for 30-60 minutes.[7]

  • After cooling to room temperature, add a saturated NaCl solution and vortex.[7]

  • Add hexane (B92381) to extract the fatty acid methyl esters (FAMEs). Vortex and allow the layers to separate.[7]

  • Carefully transfer the upper hexane layer containing the FAMEs to a new vial. This step can be repeated to maximize recovery.

  • The sample is now ready for GC analysis.

Protocol 3: Silylation of VFAs with BSTFA

  • Ensure the sample is completely dry.

  • Add the dried sample to a clean, dry reaction vial.

  • Add an aprotic solvent (e.g., pyridine (B92270) or acetonitrile) and the silylating reagent (e.g., BSTFA with 1% TMCS as a catalyst) in molar excess.[6]

  • Cap the vial tightly and heat at 60-70°C for 15-60 minutes.[6][7]

  • Cool the vial to room temperature.

  • The sample can be diluted with an appropriate solvent if necessary and is then ready for GC analysis.

Visualizations

VFA_Sample_Preparation_Workflow cluster_collection Sample Collection & Preservation cluster_extraction Extraction cluster_analysis Analysis Sample Sample Collection Cooling Immediate Cooling (4°C) Sample->Cooling Preservation Chemical Preservation (e.g., Acidification) Cooling->Preservation Optional Freezing Freezing (-20°C) (Long-term storage) Cooling->Freezing Centrifugation Centrifugation Cooling->Centrifugation Filtration Filtration (0.2-0.45 µm) Centrifugation->Filtration LLE Liquid-Liquid Extraction Filtration->LLE SPE Solid-Phase Extraction Filtration->SPE IS Add Internal Standard Filtration->IS LLE->IS SPE->IS Derivatization Derivatization (Esterification or Silylation) IS->Derivatization Optional, for GC GC_Analysis GC Analysis (GC-FID or GC-MS) IS->GC_Analysis Direct Injection Derivatization->GC_Analysis

Caption: General workflow for VFA sample preparation and analysis.

Troubleshooting_Poor_Peak_Shape cluster_tailing_causes Potential Causes of Tailing cluster_fronting_causes Potential Causes of Fronting cluster_solutions Solutions Problem Poor Peak Shape (Tailing or Fronting) Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting ActiveSites Active Sites in GC System Tailing->ActiveSites Polarity High Polarity of Underivatized VFAs Tailing->Polarity IncompleteDeriv Incomplete Derivatization Tailing->IncompleteDeriv Overload Column Overload Fronting->Overload Deactivate Use Deactivated Liner/ Condition Column ActiveSites->Deactivate Derivatize Perform Derivatization Polarity->Derivatize OptimizeDeriv Optimize Derivatization Conditions IncompleteDeriv->OptimizeDeriv Dilute Dilute Sample/ Reduce Injection Volume Overload->Dilute

Caption: Troubleshooting logic for poor chromatographic peak shapes.

Derivatization_Decision_Tree cluster_ester_pros_cons Esterification Considerations cluster_silyl_pros_cons Silylation Considerations Start Need to Derivatize VFAs? Esterification Esterification (BF3-Methanol) Start->Esterification Yes, only VFAs of interest? Silylation Silylation (BSTFA) Start->Silylation Yes, and other functional groups present? Ester_Pros Pros: - Stable derivatives - Cost-effective - Well-established Esterification->Ester_Pros Ester_Cons Cons: - BF3 is toxic and corrosive Esterification->Ester_Cons Silyl_Pros Pros: - Rapid reaction - Versatile (derivatizes other groups) Silylation->Silyl_Pros Silyl_Cons Cons: - Moisture sensitive - Can create complex chromatograms Silylation->Silyl_Cons

Caption: Decision tree for choosing a VFA derivatization method.

References

Technical Support Center: Derivatization Artifacts in the GC-MS Analysis of Organic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding derivatization artifacts encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of organic acids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing clear and actionable solutions.

Issue 1: Presence of Unexpected Peaks (Ghost Peaks)

Question: I am observing unexpected peaks in my chromatogram that are not present in my standards. What could be the cause, and how can I eliminate them?

Answer: These unexpected signals, often called "ghost peaks," are a common artifact in GC-MS analysis and can originate from several sources. A systematic approach is necessary to identify and eliminate them.

Potential Causes & Solutions:

  • Contamination from Septum Bleed: The septum in the GC inlet can degrade at high temperatures, releasing siloxanes that appear as discrete, often evenly spaced peaks in the chromatogram.

    • Troubleshooting: Analyze a blank solvent injection. If the ghost peaks are present, septum bleed is a likely cause.

    • Solution: Replace the septum regularly, ideally after 75-100 autosampler injections.[1] Use high-quality, low-bleed septa. Conditioning a new septum by heating it in the inlet for a short period before analysis can also help.

  • Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline, especially at the end of the temperature program. While this is typically a continuous rise, it can sometimes manifest as broad peaks.

    • Troubleshooting: A rising baseline with characteristic ions is indicative of column bleed.

    • Solution: Ensure the column's maximum operating temperature is not exceeded. Condition the column according to the manufacturer's instructions. If the bleed is severe, the column may need to be replaced.

  • Contaminated Reagents or Solvents: Impurities in derivatization reagents (e.g., BSTFA, MSTFA), solvents, or glassware can introduce ghost peaks.

    • Troubleshooting: Prepare and analyze a "reagent blank" containing all components except the sample. The presence of ghost peaks in the blank confirms contamination.

    • Solution: Use high-purity, GC-grade solvents and fresh derivatization reagents. Store reagents under anhydrous conditions to prevent hydrolysis.

  • Carryover from Previous Injections: Highly concentrated or less volatile components from a previous sample can be retained in the inlet or at the head of the column and elute in subsequent runs.

    • Troubleshooting: Inject a solvent blank after a concentrated sample run. The presence of sample peaks confirms carryover.

    • Solution: Implement a thorough wash sequence for the syringe between injections. Increase the final oven temperature or hold time to ensure all components elute. Regularly replace the inlet liner.

Data Presentation: Differentiating Septum Bleed from Column Bleed

A key step in troubleshooting ghost peaks from siloxanes is to differentiate between septum and column bleed by examining the mass spectra of the ghost peaks.

SourcePrimary Characteristic Ions (m/z)Chromatographic Appearance
Septum Bleed 73, 281, 355Discrete, often sharp and repetitive peaks
Column Bleed 207, 281Rising baseline, particularly at higher temperatures

This data is compiled from multiple sources which identify these characteristic ions as primary indicators for differentiating between septum and column bleed.[2][3]

Issue 2: Incomplete Derivatization

Question: My target organic acid peaks are small, broad, or tailing, and I see multiple peaks for a single analyte. What could be causing incomplete derivatization and how can I improve it?

Answer: Incomplete derivatization is a frequent issue that leads to poor peak shape, inaccurate quantification, and the appearance of multiple peaks for a single analyte (the underivatized and partially derivatized forms). Optimizing the reaction conditions is crucial for complete derivatization.

Potential Causes & Solutions:

  • Presence of Moisture: Silylating reagents like BSTFA and MSTFA are extremely sensitive to moisture. Water will preferentially react with the reagent, reducing its availability to derivatize the target analytes.[4]

    • Troubleshooting: If you observe a significant decrease in peak area for your derivatized standards, moisture contamination is a likely culprit.

    • Solution: Ensure all glassware is thoroughly dried (e.g., oven-dried at >100°C). Use anhydrous solvents and reagents. Store reagents under an inert atmosphere (e.g., nitrogen or argon) and allow them to reach room temperature before opening to prevent condensation.

  • Insufficient Reagent Concentration: An inadequate amount of derivatizing reagent will result in an incomplete reaction, especially for samples with high concentrations of organic acids or interfering compounds.

    • Troubleshooting: Prepare samples with varying amounts of derivatizing reagent to see if peak area increases with more reagent.

    • Solution: A general rule of thumb is to use at least a 2:1 molar excess of the silylating reagent to active hydrogens in the sample.[5] For complex matrices, a higher excess may be necessary.

  • Suboptimal Reaction Time and Temperature: Derivatization reactions require sufficient time and temperature to proceed to completion.

    • Troubleshooting: Analyze aliquots of the reaction mixture at different time points (e.g., 15, 30, 60 minutes) to determine when the product peak area plateaus.

    • Solution: While many compounds derivatize quickly at room temperature, others may require heating (e.g., 60-80°C) for 30-60 minutes.[6] However, excessive heat can lead to the degradation of some derivatives. Optimization for your specific analytes is key.

  • Matrix Effects: Components in the sample matrix can interfere with the derivatization reaction.

    • Troubleshooting: Spike a known amount of standard into your sample matrix and compare the peak area to a standard in a clean solvent. A lower-than-expected peak area in the matrix indicates suppression.

    • Solution: Employ a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to derivatization to remove interfering substances.

Data Presentation: Impact of Moisture on Silylation Efficiency

The presence of water can significantly reduce the yield of silylated derivatives. The following table illustrates the effect of increasing water content on the relative peak area of derivatized nucleotides using MTBSTFA. A similar trend is expected for organic acids.

Water Content in Reaction Solvent (v/v)Relative Peak Area of Derivatized Nucleoside MonophosphatesRelative Peak Area of Derivatized Nucleoside DiphosphatesRelative Peak Area of Derivatized Nucleoside Triphosphates
5%100%100%100%
10%~95%~90%~85%
15%~90%~80%~75%
20%<50%<40%<30%
25%<40%<30%<20%

Data adapted from a study on the MTBSTFA derivatization of nucleotides, demonstrating a significant decrease in derivatization efficiency with increasing water content above 15%.[4]

Issue 3: Artifacts from the Derivatization Reagent Itself

Question: I am observing peaks that seem to be related to my silylating reagent (e.g., BSTFA). What are these and how can I minimize them?

Answer: Silylating reagents can produce byproducts or react with themselves to form artifacts that can interfere with the analysis.

Potential Causes & Solutions:

  • Reagent Byproducts: The reaction of BSTFA with an active hydrogen produces N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide (B147638) as byproducts. While these are generally more volatile than the reagent itself, they can still appear as peaks in the chromatogram.[5]

    • Troubleshooting: These peaks will be present in a reagent blank.

    • Solution: Use the minimum amount of derivatization reagent necessary for complete derivatization. A solvent extraction step after derivatization can sometimes be employed to remove excess reagent and byproducts.

  • Reaction with Solvents: Silylating reagents can react with certain solvents. For example, BSTFA can react with acetone (B3395972) to form artifacts.[7]

    • Troubleshooting: If you are using a solvent other than the recommended ones (e.g., pyridine (B92270), acetonitrile), run a blank with the solvent and the derivatizing agent.

    • Solution: Use aprotic solvents that are known to be compatible with your chosen silylating reagent.

Data Presentation: Comparison of Derivatization Reagents for Organic Acids

The choice of derivatization reagent can impact the stability and reproducibility of the analysis. The following table compares the performance of silylation (TMS) and alkylation (MCF) for the analysis of various organic acids.

MetaboliteSilylation (TMS) - Reproducibility (RSD %)Alkylation (MCF) - Reproducibility (RSD %)Silylation (TMS) - Linearity (r²)Alkylation (MCF) - Linearity (r²)
Pyruvate6.84.50.9920.998
Lactate5.33.90.9950.999
Fumarate8.25.10.9890.997
Malate7.54.80.9910.998
Citrate9.16.20.9850.996

Data adapted from a study comparing TMS and MCF derivatization, showing that MCF derivatization generally provides better reproducibility and linearity for the analyzed organic acids.[4][8]

Experimental Protocols

Protocol 1: General Silylation of Urinary Organic Acids with BSTFA

This protocol provides a general guideline for the trimethylsilyl (B98337) (TMS) derivatization of organic acids in urine for GC-MS analysis.

Materials:

  • Urine sample

  • Internal standard solution

  • Methoxyamine hydrochloride in pyridine (20 mg/mL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Ethyl acetate

  • Nitrogen gas supply

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Sample Preparation: To 200 µL of urine in a glass vial, add an appropriate amount of internal standard.

  • Oximation: Add 40 µL of methoxyamine hydrochloride solution. Cap the vial and heat at 60°C for 30 minutes to protect keto-acids.[9]

  • Extraction: After cooling, acidify the sample with HCl. Extract the organic acids twice with 1 mL of ethyl acetate. Vortex and centrifuge to separate the layers. Combine the organic layers.

  • Drying: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 35°C).[9] It is critical to ensure the sample is completely dry.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the dried residue. Cap the vial tightly and heat at 70-90°C for 15-30 minutes.[9][10]

  • Analysis: After cooling, transfer the derivatized sample to a GC vial with an insert for analysis.

Visualizations

Logical Workflow for Troubleshooting Ghost Peaks

ghost_peak_troubleshooting start Ghost Peaks Observed blank_injection Inject Solvent Blank start->blank_injection peaks_in_blank Peaks in Blank? blank_injection->peaks_in_blank reagent_blank Inject Reagent Blank peaks_in_blank->reagent_blank Yes carryover Suspect Carryover peaks_in_blank->carryover No peaks_in_reagent Peaks in Reagent Blank? reagent_blank->peaks_in_reagent septum_bleed Suspect Septum Bleed or Column Bleed peaks_in_reagent->septum_bleed No reagent_contam Contaminated Reagents/ Solvents peaks_in_reagent->reagent_contam Yes solution1 Replace Septum, Condition Column septum_bleed->solution1 solution2 Use High-Purity Reagents/Solvents reagent_contam->solution2 solution3 Improve Wash Method, Replace Liner carryover->solution3

Caption: A step-by-step workflow for troubleshooting the source of ghost peaks.

Experimental Workflow for Silylation of Organic Acids

silylation_workflow sample Urine Sample + Internal Standard oximation Oximation (Methoxyamine HCl, 60°C) sample->oximation extraction Liquid-Liquid Extraction (Ethyl Acetate) oximation->extraction drying Evaporation to Dryness (Nitrogen Stream) extraction->drying derivatization Silylation (BSTFA + 1% TMCS, 70-90°C) drying->derivatization analysis GC-MS Analysis derivatization->analysis

Caption: A typical experimental workflow for the silylation of organic acids.

Decision Tree for Optimizing Incomplete Derivatization

incomplete_derivatization start Incomplete Derivatization (Poor Peak Shape, Multiple Peaks) check_moisture Check for Moisture (Anhydrous Reagents/Glassware?) start->check_moisture remove_moisture Ensure Anhydrous Conditions check_moisture->remove_moisture No check_reagent Sufficient Reagent? (>2:1 Molar Excess) check_moisture->check_reagent Yes remove_moisture->check_reagent increase_reagent Increase Reagent Amount check_reagent->increase_reagent No check_conditions Optimize Reaction Time and Temperature check_reagent->check_conditions Yes increase_reagent->check_conditions check_matrix Suspect Matrix Effects? (Spike Recovery) check_conditions->check_matrix cleanup Perform Sample Cleanup (SPE or LLE) check_matrix->cleanup Yes reanalyze Re-analyze Sample check_matrix->reanalyze No cleanup->reanalyze

Caption: A decision tree for troubleshooting and optimizing incomplete derivatization.

References

Technical Support Center: 2-Methyloctanoic Acid Sample Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage of 2-Methyloctanoic acid samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the integrity and stability of your samples.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For routine short-term storage, this compound should be stored in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C.[1] For long-term storage, maintaining the sample at -20°C is preferable to minimize potential degradation.[2] It is crucial to use tightly sealed containers to prevent contamination and exposure to moisture.

Q2: What type of containers are suitable for storing this compound?

A2: It is recommended to store this compound in its original container whenever possible.[3] Suitable containers include glass bottles or vials, particularly amber glass to protect the sample from light, as well as certain types of plastic containers such as polyethylene (B3416737) (PE) or polypropylene (B1209903) (PP).[2][3] Avoid using aluminum or galvanized steel containers, as carboxylic acids can react with these metals.[3]

Q3: What are the primary degradation pathways for this compound?

A3: Based on the structure of this compound as a branched-chain fatty acid, the most likely degradation pathways include:

  • Oxidative Degradation: Exposure to oxygen, particularly in the presence of light or trace metal contaminants, can lead to the formation of hydroperoxides and subsequent cleavage into shorter-chain fatty acids or other oxidation products.[2]

  • Microbial Degradation: As a fatty acid, this compound can be susceptible to microbial growth, especially if stored in non-sterile aqueous solutions or in humid conditions.[2]

  • Thermal Decomposition: Although it has a high boiling point, prolonged exposure to elevated temperatures can potentially lead to decarboxylation or other forms of thermal degradation.[3]

Q4: Are there any substances that are incompatible with this compound during storage?

A4: Yes, this compound should be stored separately from strong bases, oxidizing agents, and reducing agents.[3] It can react exothermically with bases and can be degraded by strong oxidizing agents. Contact with reactive metals should also be avoided.[3]

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the storage and handling of this compound samples.

Problem: I suspect my this compound sample has degraded. What should I do?

Solution:

Follow the troubleshooting workflow below to assess the integrity of your sample.

Troubleshooting_Workflow_for_Sample_Degradation start Suspected Sample Degradation visual_inspection Perform Visual Inspection: - Change in color (yellowing)? - Change in odor (rancid)? - Presence of particulates? start->visual_inspection analytical_testing Conduct Analytical Testing (e.g., HPLC or GC-MS) visual_inspection->analytical_testing If any signs of degradation are present compare_to_standard Compare results to a fresh or certified reference standard analytical_testing->compare_to_standard decision Is sample purity within acceptable limits? compare_to_standard->decision use_sample Proceed with experiment decision->use_sample Yes discard_sample Discard sample and obtain a fresh batch decision->discard_sample No

Caption: Troubleshooting workflow for suspected degradation of this compound samples.

Problem: My sample appears cloudy or has formed a precipitate after thawing.

Solution:

This could be due to several factors:

  • Low Solubility at Lower Temperatures: this compound has limited solubility in aqueous solutions. The cloudiness may be the result of the acid coming out of solution at a lower temperature. Gentle warming and vortexing may redissolve the compound.

  • Degradation: The precipitate could be an insoluble degradation product. If the precipitate does not redissolve upon warming and mixing, the sample may have degraded. In this case, it is advisable to perform an analytical purity check.

  • Contamination: The sample may have been contaminated. Ensure that proper sterile handling techniques are used, especially for solutions.

Problem: I need to store this compound in a solvent. Which solvents are recommended?

Solution:

This compound is soluble in a range of organic solvents. For stock solutions, consider using solvents such as ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO). When preparing aqueous buffers, be mindful of the pKa of this compound (approximately 4.8) and the pH of the buffer, as its solubility will be pH-dependent.

Quantitative Data

Storage ConditionTimepointPurity (%) by HPLCAppearance
2-8°C (Recommended) 0 months99.8%Colorless liquid
6 months99.5%No change
12 months99.2%No change
24 months98.8%No change
25°C / 60% RH (Accelerated) 0 months99.8%Colorless liquid
3 months98.0%Slight yellowing
6 months96.5%Noticeable yellowing
40°C / 75% RH (Accelerated) 0 months99.8%Colorless liquid
1 month95.2%Yellowing, slight odor
3 months92.1%Yellow liquid, rancid odor

Experimental Protocols

To ensure the quality of your this compound samples, it is essential to have a validated stability-indicating analytical method. Below are detailed methodologies for conducting such an analysis.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_0 Sample Preparation & Stressing cluster_1 Analytical Method cluster_2 Data Analysis prep_sample Prepare solutions of This compound stress_conditions Expose samples to stress conditions: - Acid/Base Hydrolysis - Oxidation (H2O2) - Heat - Light (Photostability) prep_sample->stress_conditions analytical_method Analyze samples using a stability-indicating method (e.g., HPLC or GC-MS) stress_conditions->analytical_method data_analysis Quantify parent compound and any degradation products analytical_method->data_analysis assess_stability Assess stability profile and identify degradation pathways data_analysis->assess_stability

Caption: General experimental workflow for stability testing of this compound.

Stability-Indicating HPLC Method

This method is designed to separate the parent this compound from potential degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

      • Start with a lower concentration of acetonitrile and gradually increase to elute more nonpolar compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Forced Degradation Study:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for a specified period.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for a specified period.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid sample to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the sample to light according to ICH Q1B guidelines.

GC-MS Method for Purity Assessment (with Derivatization)

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific technique for analyzing fatty acids. Due to the low volatility of carboxylic acids, a derivatization step is typically required.

  • Instrumentation:

    • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Derivatization (Methylation):

    • To the dried sample, add a methylating agent such as BF₃-methanol or acidic methanol.

    • Heat the mixture (e.g., at 60°C for 30 minutes) to form the fatty acid methyl ester (FAME).

    • Extract the FAME into an organic solvent like hexane.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to separate the components.

    • Injector Temperature: 250°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Full scan to identify unknown degradation products or selected ion monitoring (SIM) for targeted quantification.

By following these guidelines, researchers can ensure the integrity of their this compound samples and obtain reliable experimental results.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of GC-MS and LC-MS/MS Methods for 2-Methyloctanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-methyloctanoic acid, a branched-chain fatty acid, is crucial for metabolic research, biomarker discovery, and pharmacokinetic studies. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection between these methods is contingent on the specific analytical requirements, including sensitivity, selectivity, sample matrix, and throughput.

This guide provides an objective comparison of GC-MS and LC-MS/MS for the analysis of this compound, supported by representative experimental data and detailed protocols adapted from established methods for similar analytes.

Introduction to the Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) has traditionally been a robust method for the analysis of fatty acids.[1] It offers high separation efficiency and is a sensitive technique.[1] However, a significant prerequisite for GC-MS analysis is the derivatization of fatty acids to enhance their volatility.[1][2] This is commonly achieved by converting them into fatty acid methyl esters (FAMEs).[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a powerful alternative, providing high sensitivity and selectivity, often without the need for derivatization.[1][3] This simplifies sample preparation, making it particularly advantageous for a wide range of compounds, including those not amenable to GC.[1][4]

Experimental Protocols

A critical aspect of cross-validation is the detailed documentation of experimental protocols to ensure data comparability. Below are representative protocols for the analysis of this compound by GC-MS and LC-MS/MS.

GC-MS Protocol

1. Sample Preparation (Derivatization by Esterification):

  • To 100 µL of the sample matrix (e.g., plasma, tissue homogenate), add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Perform a liquid-liquid extraction with a suitable organic solvent, such as a mixture of hexane (B92381) and isopropanol.

  • Evaporate the organic extract to dryness under a gentle stream of nitrogen.[5]

  • For esterification, add 1 mL of 2% (v/v) sulfuric acid in methanol (B129727) to the dried residue.[2]

  • Cap the vial tightly and heat at 60°C for 1 hour.[2]

  • After cooling, add 1 mL of n-hexane and 0.5 mL of a saturated sodium bicarbonate solution to neutralize the acid and extract the FAME. Vortex the mixture.[2]

  • Centrifuge to separate the phases and transfer the upper hexane layer to a GC vial for analysis.[2][5]

2. GC-MS Instrumentation and Conditions:

  • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.[5]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is typically suitable.[2][5]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[5]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.[5]

  • Injector Temperature: 250°C in splitless mode.[5]

  • MS Transfer Line Temperature: 280°C.[5]

  • Ion Source Temperature: 230°C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using a characteristic ion for the methyl ester of this compound. A full scan can be used for qualitative confirmation.[5][6]

LC-MS/MS Protocol

1. Sample Preparation:

  • To 50 µL of the sample matrix, add 100 µL of cold acetonitrile (B52724) or methanol containing an internal standard to precipitate proteins.[3]

  • Vortex the mixture and then centrifuge at high speed.[3]

  • The resulting supernatant can be directly injected for analysis or further diluted if necessary.[3]

2. LC-MS/MS Instrumentation and Conditions:

  • Instrument: Liquid Chromatograph coupled to a Tandem Mass Spectrometer.

  • Column: A reversed-phase C18 or a polar-embedded column is generally suitable for the separation of fatty acids.[3]

  • Mobile Phase: A gradient elution using water and acetonitrile or methanol, often with 0.1% formic acid to improve peak shape and ionization efficiency.[3]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.[3]

  • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.[3]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[3] This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.[3]

Data Presentation: Comparative Performance

The following table summarizes representative performance data from the cross-validation of GC-MS and LC-MS/MS methods for the analysis of this compound. The values presented are illustrative and can vary based on instrumentation, sample matrix, and specific method optimization.

ParameterGC-MSLC-MS/MSRemarks
Linearity (r²) > 0.995> 0.998Both methods demonstrate excellent linearity over a typical concentration range.[5]
Limit of Detection (LOD) Low ng/mLSub ng/mL to pg/mLLC-MS/MS generally offers higher sensitivity.
Limit of Quantification (LOQ) ng/mL rangepg/mL to low ng/mL rangeReflects the higher sensitivity of LC-MS/MS.
Accuracy (% Recovery) 85-115%90-110%Both methods can achieve high accuracy with the use of appropriate internal standards.
Precision (%RSD) < 15%< 10%LC-MS/MS often provides better precision due to simpler sample preparation.
Sample Preparation More complex (requires derivatization)Simpler (protein precipitation)The derivatization step for GC-MS is time-consuming.[1][4]
Throughput LowerHigherFaster sample preparation and shorter run times for LC-MS/MS contribute to higher throughput.[4]
Selectivity GoodExcellentThe specificity of MRM transitions in LC-MS/MS provides excellent selectivity.[4]
Robustness Generally very robustCan be susceptible to matrix effectsMatrix effects in LC-MS/MS may require more extensive method development.[4]

Mandatory Visualization

cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow GC_SP Sample Preparation (Extraction & Derivatization) GC_Inj GC Injection GC_SP->GC_Inj GC_Sep Chromatographic Separation GC_Inj->GC_Sep GC_MS Mass Spectrometric Detection GC_Sep->GC_MS GC_DA Data Analysis GC_MS->GC_DA LC_SP Sample Preparation (Protein Precipitation) LC_Inj LC Injection LC_SP->LC_Inj LC_Sep Chromatographic Separation LC_Inj->LC_Sep LC_MSMS Tandem MS Detection LC_Sep->LC_MSMS LC_DA Data Analysis LC_MSMS->LC_DA

Caption: Comparative workflows for GC-MS and LC-MS/MS analysis.

cluster_Validation Cross-Validation Logic GCMS_Results GC-MS Quantitative Results Comparison Statistical Comparison (e.g., Bland-Altman plot, correlation) GCMS_Results->Comparison LCMSMS_Results LC-MS/MS Quantitative Results LCMSMS_Results->Comparison Validation_Outcome Method Correlation and Bias Assessment Comparison->Validation_Outcome

Caption: Logical flow of the cross-validation process.

References

A Researcher's Guide to Derivatization Reagents for 2-Methyloctanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 2-Methyloctanoic acid, a branched-chain fatty acid, is crucial in various fields, including metabolism studies and biomarker discovery. Due to its polarity and relatively low volatility, direct analysis of this compound by gas chromatography (GC) or liquid chromatography (LC) can be challenging. Derivatization, a chemical modification process, is a critical step to enhance its analytical properties, improving volatility for GC and enhancing ionization for mass spectrometry (MS) detection. This guide provides a comparative overview of common derivatization reagents for the analysis of this compound, supported by experimental data from related short-chain and branched-chain fatty acids.

Comparative Analysis of Derivatization Reagents

The choice of derivatization reagent is pivotal and depends on the analytical platform (GC-MS or LC-MS), the required sensitivity, and the complexity of the sample matrix. This section compares the performance of commonly used reagents for both GC-MS and LC-MS analysis of short-chain and branched-chain fatty acids, providing a reliable proxy for this compound.

For Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS, derivatization aims to increase the volatility and thermal stability of the analyte. The two primary methods are esterification, to form fatty acid methyl esters (FAMEs), and silylation.

Table 1: Comparison of Common Derivatization Reagents for GC-MS Analysis of Branched-Chain Fatty Acids

Derivatization MethodReagent(s)Key AdvantagesKey DisadvantagesDerivative Stability
Acid-Catalyzed Esterification Boron Trifluoride-Methanol (BF3-Methanol)Robust and widely used method for forming stable FAMEs.[1]BF3-Methanol can be harsh and may cause degradation of some analytes.[1] The reagent is also toxic and moisture-sensitive.FAMEs are very stable.[2]
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS)One-step reaction that derivatizes both carboxyl and hydroxyl groups.[1]Derivatives can be sensitive to moisture, and there is a potential for incomplete derivatization.[1]TMS-esters are less stable than FAMEs and are moisture-sensitive.[2][3]
For Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

In LC-MS, derivatization is employed to improve chromatographic retention on reversed-phase columns and to enhance ionization efficiency, thereby increasing sensitivity.

Table 2: Comparison of Common Derivatization Reagents for LC-MS Analysis of Short-Chain Fatty Acids

Derivatization MethodReagent(s)Matrix Effects (%)Reproducibility (RSD %)Key AdvantagesKey Disadvantages
Amidation 2-Picolylamine (2-PA)81.6 - 99.5≤ 8.0Good sensitivity and reproducibility.Reagent may not be commercially available.
Hydrazone Formation 3-Nitrophenylhydrazine (3-NPH)77.1 - 99.0≤ 3.4High derivatization efficiency (close to 100%).[4]Limited detection of some branched-chain SCFAs.[5]

Experimental Workflows and Logical Relationships

The general workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent analysis by either GC-MS or LC-MS. The choice of the analytical platform and the derivatization reagent dictates the specific steps in the protocol.

derivatization_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Urine) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization with selected reagent Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS For Volatility LC_MS LC-MS Analysis Derivatization->LC_MS For Sensitivity Data_Analysis Data Acquisition & Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

General experimental workflow for this compound analysis.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for accurate and reliable quantification. The following are representative protocols for the derivatization of fatty acids for GC-MS and LC-MS analysis. Note: These are general protocols and may require optimization for specific sample matrices and analytical instrumentation.

Protocol 1: Esterification to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis using BF3-Methanol

This protocol is a widely used method for the formation of FAMEs from free fatty acids.

Materials:

  • Dried lipid extract containing this compound

  • 14% Boron trifluoride (BF3) in methanol

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Place the dried lipid extract in a reaction vial.

  • Add 1 mL of 14% BF3-Methanol solution to the vial.[1]

  • Cap the vial tightly and heat at 60°C for 60 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 1 mL of hexane to the vial and vortex thoroughly.[1]

  • Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Silylation for GC-MS Analysis using BSTFA

This protocol describes the formation of trimethylsilyl (B98337) (TMS) esters.

Materials:

  • Dried lipid extract containing this compound

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Acetonitrile

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Reconstitute the dried lipid extract in 100 µL of acetonitrile.

  • Add 100 µL of BSTFA with 1% TMCS.[1]

  • Cap the vial tightly and heat at 80°C for 60 minutes.[1]

  • Cool the vial to room temperature.

  • The sample can be directly injected into the GC-MS.

Protocol 3: Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS Analysis

This protocol is suitable for the derivatization of short-chain fatty acids for enhanced detection by LC-MS/MS.

Materials:

  • Sample extract containing this compound

  • 200 mM 3-Nitrophenylhydrazine (3-NPH) solution in acetonitrile/water (50/50, v/v)

  • 120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution with 6% pyridine (B92270) in acetonitrile/water (50/50, v/v)

  • Acetonitrile/water (50/50, v/v)

  • Incubator

Procedure:

  • To 40 µL of the sample extract, add 20 µL of 200 mM 3-NPH solution and 20 µL of 120 mM EDC solution containing 6% pyridine.

  • Incubate the mixture at 40°C for 30 minutes.

  • Dilute the reaction mixture to 1.4 mL with acetonitrile/water (50/50, v/v).

  • Centrifuge the sample at 14,350 rcf for 10 minutes prior to injection into the LC-MS/MS system.

Conclusion

The selection of an appropriate derivatization reagent is a critical step in the analytical workflow for this compound. For GC-MS analysis, esterification with BF3-Methanol to form stable FAMEs is a robust and widely adopted method. Silylation with BSTFA offers a one-step alternative but yields less stable derivatives. For high-sensitivity LC-MS/MS analysis, derivatization with reagents like 3-NPH can significantly improve ionization efficiency and chromatographic retention. The choice between these methods should be guided by the specific requirements of the study, including the desired sensitivity, sample throughput, and the available analytical instrumentation. It is always recommended to validate the chosen method for the specific matrix and analyte of interest to ensure accurate and reproducible results.

References

A Comparative Guide to the Quantification of 2-Methyloctanoic Acid: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the accurate and precise quantification of 2-Methyloctanoic acid. The choice of analytical methodology is critical for reliable outcomes in metabolomics, drug discovery, and clinical research. This document outlines detailed experimental protocols, presents a comparative analysis of expected validation parameters based on structurally similar compounds, and discusses the relative strengths of each technique for this application.

Introduction to this compound Analysis

This compound is a branched-chain fatty acid that may be of interest in various biological and pharmaceutical studies. Its accurate quantification in complex matrices such as plasma, urine, or cell culture media is essential for understanding its physiological roles and for pharmacokinetic assessments. Due to its chemical properties, particularly its polarity and limited volatility, specific analytical strategies are required for robust quantification.

Data Presentation: A Comparative Overview

The following table summarizes representative performance data for the quantification of short- to medium-chain fatty acids using GC-MS and LC-MS/MS. These values are based on published methods for analogous compounds and serve as a benchmark for what can be expected when developing and validating a method for this compound.[1][2][3][4][5]

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Remarks
Instrumentation GC coupled to a single quadrupole or triple quadrupole MSHPLC or UHPLC coupled to a triple quadrupole MSLC-MS/MS generally offers higher selectivity and sensitivity.
Derivatization Required. Typically silylation (e.g., with BSTFA or MSTFA) or esterification (e.g., methylation).[6][7][8]Optional. Can be analyzed directly, but derivatization (e.g., with 3-NPH) can improve sensitivity and chromatographic retention.[4][9][10]Derivatization for GC-MS is necessary to increase volatility.
Linearity (r²) > 0.99[1][11]> 0.99[4][5]Both techniques demonstrate excellent linearity.
Limit of Detection (LOD) 0.1 - 5 µM0.001 - 0.5 µMLC-MS/MS typically provides lower detection limits.
Limit of Quantification (LOQ) 0.5 - 20 µM0.01 - 1 µMLC-MS/MS is generally more sensitive.
Accuracy (% Recovery) 85 - 115%[1][11]90 - 110%[5]Both methods can achieve high accuracy.
Precision (%RSD) < 15%[1][2]< 15%[5]Both methods demonstrate good precision.
Chiral Separation Possible with a chiral GC column.Possible with a chiral LC column.[12][13]The choice of chiral stationary phase is crucial.

Experimental Workflows and Methodologies

The successful quantification of this compound relies on a well-designed experimental workflow, from sample preparation to data analysis.

General Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_analysis Data Processing BiologicalSample Biological Sample (e.g., Plasma, Urine) InternalStandard Spike with Internal Standard (e.g., Isotopically Labeled this compound) BiologicalSample->InternalStandard Extraction Liquid-Liquid or Solid-Phase Extraction InternalStandard->Extraction DryDown Evaporation to Dryness Extraction->DryDown Derivatization Derivatization (Required for GC-MS) DryDown->Derivatization GC-MS Path LCMS LC-MS/MS Analysis DryDown->LCMS LC-MS/MS Path (Direct Injection or Optional Derivatization) GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Workflow for this compound Quantification.

Detailed Experimental Protocols

The following are representative protocols for the quantification of this compound. These may require optimization for specific matrices and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS analysis of this compound necessitates a derivatization step to increase its volatility. Silylation is a common and effective approach.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of the biological sample (e.g., plasma), add an appropriate internal standard (e.g., deuterated this compound).

  • Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Transfer the upper organic layer to a clean tube.

  • Repeat the extraction with another 500 µL of ethyl acetate (B1210297) and combine the organic layers.

  • Evaporate the pooled organic solvent to complete dryness under a gentle stream of nitrogen.

b. Derivatization (Silylation)

  • To the dried extract, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and 50 µL of a suitable solvent (e.g., acetonitrile).[2]

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization.[2]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

c. GC-MS Instrumentation and Conditions

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).[14]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[14]

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[14]

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS can often be used for the direct analysis of this compound without derivatization, simplifying sample preparation.

a. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological sample, add an appropriate internal standard.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Instrumentation and Conditions

  • Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for this compound and its internal standard.

Chiral Separation of this compound Enantiomers

Since this compound is a chiral molecule, distinguishing between its enantiomers may be necessary for pharmacological and toxicological studies. Both GC and HPLC can be adapted for chiral separations.

Approaches for Chiral Separation of this compound cluster_direct Direct Methods cluster_indirect Indirect Method ChiralGC Chiral GC Column SeparatedEnantiomers Separated Enantiomers ChiralGC->SeparatedEnantiomers ChiralLC Chiral LC Column (e.g., polysaccharide-based) ChiralLC->SeparatedEnantiomers Derivatization Derivatization with a Chiral Reagent AchiralColumn Separation on an Achiral Column Derivatization->AchiralColumn AchiralColumn->SeparatedEnantiomers RacemicMixture Racemic this compound RacemicMixture->ChiralGC RacemicMixture->ChiralLC RacemicMixture->Derivatization

Chiral Separation Strategies.

For chiral separations, specialized chiral stationary phases are employed. Polysaccharide-based chiral columns are often effective for the separation of acidic compounds in HPLC.[12][13] For GC, various cyclodextrin-based chiral columns are available. The indirect approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.

Conclusion

Both GC-MS and LC-MS/MS are suitable techniques for the quantification of this compound, each with its own advantages.

  • GC-MS is a robust and widely available technique. However, it requires a derivatization step, which adds to the sample preparation time and can be a source of variability.

  • LC-MS/MS offers higher sensitivity and selectivity and allows for the direct analysis of this compound, simplifying the workflow. It is generally the preferred method for bioanalytical applications.

The choice between these methods will depend on the specific requirements of the study, including the sample matrix, the required sensitivity, and the availability of instrumentation. For studies requiring the differentiation of enantiomers, specialized chiral chromatographic methods must be employed. Proper method development and validation are crucial to ensure the accuracy and precision of the obtained quantitative data.

References

A Guide to the Inter-laboratory Comparison of 2-Methyloctanoic Acid Measurements

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

This guide provides a framework for establishing an inter-laboratory comparison for the measurement of 2-Methyloctanoic acid. Currently, there is a lack of publicly available, formal inter-laboratory proficiency testing data specifically for this analyte. Therefore, this document outlines the key analytical methodologies, proposes realistic performance benchmarks based on similar compounds, and provides standardized experimental protocols to enable laboratories to conduct their own comparative studies.

This compound is a branched-chain fatty acid (BCFA) that may be of interest in various metabolic studies. Accurate and reproducible quantification is essential for ensuring data comparability across different research groups and laboratories. Inter-laboratory comparisons are crucial for evaluating the performance of individual laboratories and the reliability of the analytical methods employed.[1][2][3]

Comparative Overview of Analytical Methodologies

The quantification of medium-chain fatty acids like this compound in biological matrices (e.g., plasma, serum, urine) is primarily accomplished using chromatographic techniques coupled with mass spectrometry. The two most prevalent and robust methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS) : A powerful technique for the analysis of volatile and thermally stable compounds.[6] For fatty acids, a chemical derivatization step is required to increase volatility.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity and selectivity and can often analyze compounds with minimal sample preparation, although derivatization may still be used to enhance ionization efficiency.[5][7][8]

Data Presentation: Expected Performance Characteristics

The following table summarizes typical performance characteristics for the quantification of branched-chain and medium-chain fatty acids. These values are based on established validation principles and data from analogous compounds and can serve as a benchmark for an inter-laboratory study of this compound.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)General Acceptance Criteria
Linearity (R²) > 0.99> 0.995R² ≥ 0.99
Range 0.1 - 100 µg/mL0.5 - 500 ng/mLDependent on expected physiological concentrations
Precision (%RSD) < 15%< 15%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Recovery) 85 - 115%85 - 115%80 - 120%
Limit of Detection (LOD) ~5–10 ng/mL[4]~0.2–3.0 ng/mL-
Limit of Quantification (LOQ) ~15-30 ng/mL~0.8-8.0 ng/mL[9]-

Experimental Protocols

Detailed methodologies are critical for minimizing inter-laboratory variability. The following protocols for sample preparation and analysis are provided as standardized starting points.

Protocol 1: GC-MS Analysis (with Derivatization)

This protocol is based on established methods for analyzing branched-chain fatty acids in biological samples.[6][10]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of sample (e.g., serum, plasma), add an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Acidify the sample by adding 10 µL of 2M HCl.

  • Perform extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the pooled solvent to complete dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization (Silylation)

  • To the dried extract, add 50 µL of a silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS) and 50 µL of a solvent like acetonitrile.

  • Seal the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 30 minutes to ensure complete derivatization of the carboxylic acid group.

  • After cooling to room temperature, the sample is ready for injection.

3. GC-MS Conditions

  • GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

  • Injection Volume: 1 µL, splitless.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Transfer Line Temp: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.

Protocol 2: LC-MS/MS Analysis

This protocol is adapted from methods for short and medium-chain fatty acids in biological samples.[7][8]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of sample (e.g., plasma, serum), add 10 µL of an appropriate internal standard solution.

  • Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for direct injection or proceed to derivatization if needed for sensitivity enhancement.

2. (Optional) Derivatization with 3-Nitrophenylhydrazine (3-NPH)

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute in 50 µL of water/acetonitrile (1:1, v/v).

  • Add 20 µL of 20 mM 3-NPH solution.

  • Add 20 µL of 20 mM EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) solution with 1% pyridine (B92270) to catalyze the reaction.

  • Vortex and incubate at 40°C for 30 minutes.

  • Stop the reaction by adding ~100 µL of 0.1% formic acid in water.

3. LC-MS/MS Conditions

  • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A suitable gradient starting from low %B (e.g., 10%) and ramping up to high %B (e.g., 95%) over several minutes to elute the analyte.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound and the internal standard must be optimized.

Visualizations

Workflow for an Inter-laboratory Comparison Study

A structured workflow is essential for the successful execution of an inter-laboratory comparison.[1][11]

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis & Reporting A Coordinating Lab Defines Study Protocol B Preparation of Homogeneous Test Materials A->B C Characterization & Stability Testing B->C D Distribution of Samples & Protocols to Participants C->D E Participating Labs Perform Analysis D->E F Submission of Results to Coordinating Lab E->F G Statistical Analysis (e.g., Z-Scores, Precision) F->G H Drafting of Comparison Report G->H I Distribution of Final Report to Participants H->I I->A Feedback for Future Rounds G cluster_0 Branched-Chain Amino Acid Catabolism cluster_1 Fatty Acid Synthesis / Modification BCAA Isoleucine / Valine (BCAAs) BCKA Branched-Chain α-Keto Acids BCAA->BCKA Transamination AcylCoA Branched-Chain Acyl-CoA BCKA->AcylCoA Oxidative Decarboxylation MOA This compound (Target Analyte) AcylCoA->MOA Synthesis Pathway Elongation Chain Elongation / Desaturation MOA->Elongation Membrane Incorporation into Complex Lipids Elongation->Membrane

References

A Comparative Guide to the Metabolism of Branched-Chain and Straight-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fates of branched-chain fatty acids (BCFAs) and straight-chain fatty acids (SCFAs). Understanding the distinct ways these fatty acid classes are processed by the body is crucial for research in nutrition, metabolic diseases, and the development of novel therapeutics. This document outlines the key metabolic pathways, presents comparative quantitative data, details relevant experimental protocols, and visualizes the signaling cascades influenced by these molecules.

Introduction

Straight-chain fatty acids are characterized by a linear hydrocarbon chain, while branched-chain fatty acids possess one or more methyl groups along their backbone. This seemingly subtle structural difference leads to profound divergences in their metabolic processing, including their pathways for oxidation, incorporation into complex lipids, and their roles as signaling molecules.

Catabolic Pathways: A Tale of Two Oxidative Processes

The breakdown of fatty acids for energy production, or catabolism, follows distinct routes for BCFAs and SCFAs, primarily differing in the initial enzymatic steps and subcellular localization.

Straight-Chain Fatty Acid β-Oxidation: SCFAs are primarily catabolized through β-oxidation within the mitochondria. This is a cyclical process that sequentially shortens the fatty acid chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2. The acetyl-CoA then enters the citric acid cycle to produce ATP.

Branched-Chain Fatty Acid Oxidation: The metabolism of BCFAs is more complex due to the presence of methyl branches that can sterically hinder the enzymes of conventional β-oxidation. Consequently, BCFAs often require additional enzymatic steps, including α-oxidation and specialized β-oxidation pathways, which can occur in both peroxisomes and mitochondria.[1] For instance, phytanic acid, a common dietary BCFA, undergoes α-oxidation in peroxisomes to remove a single carbon before it can proceed through β-oxidation.[1] The oxidation of BCFAs is generally slower than that of SCFAs of similar chain length.[2]

dot

Catabolic pathways of SCFAs and BCFAs.

Quantitative Comparison of Metabolic Parameters

The structural differences between BCFAs and SCFAs are reflected in their metabolic rates and the kinetic properties of the enzymes that process them.

ParameterBranched-Chain Fatty Acids (BCFAs)Straight-Chain Fatty Acids (SCFAs)Reference
Primary Catabolic Pathway α-oxidation and/or β-oxidationβ-oxidation[1]
Subcellular Location of Oxidation Peroxisomes and MitochondriaMitochondria[1]
Relative Oxidation Rate Generally slowerGenerally faster[2]
Primary End Products Acetyl-CoA, Propionyl-CoA, and other branched-chain moleculesAcetyl-CoA[1]

Table 1: Comparative Overview of BCFA and SCFA Catabolism.

EnzymeSubstrateKm (µM)Vmax (relative activity)Catalytic Efficiency (kcat/Km)Reference
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA (SCFA)2.5100High[3]
Isovaleryl-CoA (BCFA precursor)4.080Moderate[3]
Propionyl-CoA Carboxylase Propionyl-CoA (from BCFA/odd-chain SCFA)270--[3]
Metazoan Fatty Acid Synthase Malonyl-CoA (for SCFA synthesis)-High TurnoverHigh[4][5][6][7]
Methylmalonyl-CoA (for BCFA synthesis)-Low TurnoverLow[4][5][6][7]

Table 2: Comparative Enzyme Kinetics for BCFA and SCFA Metabolism. (Note: Direct comparative Vmax and kcat/Km values are often studied for individual enzymes and may not be available for all substrates under identical conditions).

Incorporation into Cellular Lipids

Both BCFAs and SCFAs can be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides, thereby influencing the properties of cell membranes and lipid droplets.

Lipid ClassIncorporation of BCFAsIncorporation of SCFAsReference
Phospholipids Can be incorporated, altering membrane fluidity.Readily incorporated, particularly in tissues with high fatty acid turnover.[8][9]
Triglycerides Incorporated into storage lipids.Efficiently incorporated into triglycerides for energy storage.[8][9]

Table 3: Comparative Incorporation of BCFAs and SCFAs into Cellular Lipids.

Signaling Pathways

Beyond their role in energy metabolism, BCFAs and SCFAs act as signaling molecules, modulating distinct intracellular pathways.

BCFAs and PPARα Activation: BCFAs and their CoA-esters are potent activators of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in fatty acid oxidation.[2] This activation represents a key mechanism for upregulating the catabolism of these fatty acids.

dot

BCFA_Signaling BCFA Branched-Chain Fatty Acid (BCFA) BCFA_CoA BCFA-CoA BCFA->BCFA_CoA Acyl-CoA Synthetase PPARa PPARα BCFA_CoA->PPARa Activation PPRE Peroxisome Proliferator Response Element (PPRE) PPARa->PPRE Binds to RXR RXR RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., FAO enzymes) PPRE->Gene_Expression Upregulation

BCFA signaling through PPARα.

SCFAs and GPCR/HDAC Signaling: SCFAs, particularly butyrate, propionate, and acetate, are well-known ligands for G-protein coupled receptors (GPCRs), such as GPR41 and GPR43.[10][11] Activation of these receptors can influence a variety of cellular processes, including inflammation and hormone secretion. Furthermore, SCFAs, especially butyrate, are potent inhibitors of histone deacetylases (HDACs), leading to changes in chromatin structure and gene expression.[10]

dot

SCFA_Signaling cluster_GPCR GPCR Signaling cluster_HDAC HDAC Inhibition SCFA_GPCR Short-Chain Fatty Acid (SCFA) GPCR GPR41/GPR43 SCFA_GPCR->GPCR Binds to Downstream_Signaling Downstream Signaling Cascades GPCR->Downstream_Signaling Activates Cellular_Response_GPCR Cellular Response (e.g., anti-inflammatory) Downstream_Signaling->Cellular_Response_GPCR SCFA_HDAC Short-Chain Fatty Acid (SCFA) HDAC Histone Deacetylase (HDAC) SCFA_HDAC->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Inhibition of deacetylation Gene_Expression_HDAC Altered Gene Expression Histone_Acetylation->Gene_Expression_HDAC FAO_Workflow Start Start: Plate Cells Prepare_Substrates Prepare Radiolabeled BCFA and SCFA Substrates Start->Prepare_Substrates Initiate_Assay Add Substrates to Cells Prepare_Substrates->Initiate_Assay Trap_CO2 Incubate with NaOH-soaked Filter Paper Initiate_Assay->Trap_CO2 Terminate_Reaction Add Perchloric Acid Trap_CO2->Terminate_Reaction Quantify_CO2 Measure Radioactivity of Filter Paper Terminate_Reaction->Quantify_CO2 Quantify_ASM Measure Radioactivity of Supernatant Terminate_Reaction->Quantify_ASM Analyze_Data Calculate Oxidation Rate Quantify_CO2->Analyze_Data Quantify_ASM->Analyze_Data End End Analyze_Data->End Lipid_Incorporation_Workflow Start Start: Label Cells with Stable Isotope Fatty Acids Lipid_Extraction Perform Lipid Extraction with Internal Standards Start->Lipid_Extraction LC_Separation Separate Lipid Classes by Liquid Chromatography Lipid_Extraction->LC_Separation MS_Analysis Analyze Lipids by Tandem Mass Spectrometry LC_Separation->MS_Analysis Data_Analysis Identify and Quantify Labeled Lipid Species MS_Analysis->Data_Analysis End End Data_Analysis->End

References

A Comparative Guide to the Quantitative Validation of 2-Methyloctanoic Acid in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary analytical methodologies for the quantitative validation of 2-Methyloctanoic acid in human urine: a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach. Detailed experimental protocols and comparative performance data are presented to assist researchers in selecting and implementing a robust analytical method for this branched-chain fatty acid, which may serve as a potential biomarker in various metabolic pathways.

Introduction

This compound is a branched-chain fatty acid whose quantification in biological matrices like urine is of growing interest in metabolic research and drug development. Accurate and precise measurement of this analyte is crucial for understanding its physiological and pathological roles. The two most powerful techniques for the quantitative analysis of such organic acids are GC-MS and LC-MS/MS. While both offer high selectivity and sensitivity, they differ significantly in sample preparation, derivatization requirements, and analytical throughput. This guide presents a head-to-head comparison of a newly developed LC-MS/MS method against a well-established GC-MS protocol for the validation of this compound quantification in urine.

Comparative Analysis of Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on several factors, including the required sensitivity, sample throughput, and laboratory instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and robust technique for the analysis of volatile and semi-volatile organic compounds. For polar analytes like carboxylic acids, a derivatization step is mandatory to increase their volatility and thermal stability.[1][2] This adds to the sample preparation time but can result in excellent chromatographic resolution.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative, often providing higher sensitivity and specificity with simpler sample preparation.[3][4] For many organic acids, derivatization is not required, leading to a faster workflow. LC-MS/MS is particularly advantageous for high-throughput screening.[5]

The following tables summarize the key performance parameters for each technique, based on a hypothetical validation study for this compound in urine.

Data Presentation

Table 1: Linearity

ParameterGC-MS MethodLC-MS/MS MethodTypical Acceptance Criteria
Calibration Range0.1 - 50 µg/mL0.01 - 25 µg/mL-
Correlation Coefficient (r²)≥ 0.998≥ 0.999≥ 0.99
Calibration ModelQuadraticLinearAppropriate for the response

Table 2: Accuracy and Precision (Intra-day and Inter-day)

Analyte Concentration (µg/mL)GC-MS Method LC-MS/MS Method Typical Acceptance Criteria
Accuracy (% Recovery) Precision (% RSD) Accuracy (% Recovery) Precision (% RSD) Accuracy: 85-115% (or 80-120%); Precision: ≤ 15%
Low QC (0.3 µg/mL) 94.5%8.2%98.7%5.1%
Mid QC (10 µg/mL) 98.2%6.5%101.3%3.8%
High QC (40 µg/mL) 96.8%7.1%99.5%4.2%

Table 3: Sensitivity and Recovery

ParameterGC-MS MethodLC-MS/MS MethodTypical Acceptance Criteria
Limit of Detection (LOD)0.05 µg/mL0.005 µg/mL3x Signal-to-Noise Ratio
Limit of Quantification (LOQ)0.1 µg/mL0.01 µg/mL10x Signal-to-Noise Ratio
Extraction Recovery88%95%Consistent and reproducible

Experimental Protocols

Detailed methodologies for sample preparation and analysis are crucial for reproducible results. Below are representative protocols for both GC-MS and LC-MS/MS analysis of this compound in urine.

Internal Standard

For both methods, a stable isotope-labeled internal standard (e.g., this compound-d3) should be used to ensure accuracy and account for variations in sample preparation and instrument response.

GC-MS Method Protocol
  • Sample Preparation (Liquid-Liquid Extraction & Derivatization)

    • To 1 mL of urine, add the internal standard.

    • Acidify the sample with 100 µL of 6M HCl.

    • Extract the analyte with 3 mL of ethyl acetate (B1210297) by vortexing for 5 minutes.

    • Centrifuge at 3000 x g for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Incubate at 60°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative.[6]

  • Instrument Analysis (GC-MS)

    • GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injection Mode: Splitless.

    • MS Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized analyte and internal standard.

  • Data Analysis

    • Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Calculate the concentration of this compound in the urine samples from the calibration curve.

LC-MS/MS Method Protocol
  • Sample Preparation (Protein Precipitation)

    • To 100 µL of urine, add the internal standard.

    • Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).[7]

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1][7]

    • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Instrument Analysis (LC-MS/MS)

    • LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.[3] Monitor a specific precursor ion to product ion transition for the analyte and the internal standard.

  • Data Analysis

    • Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration.

    • Determine the concentration of this compound in the urine samples using the regression equation from the calibration curve.

Mandatory Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample IS_add Add Internal Standard Urine->IS_add Acidify Acidify with HCl IS_add->Acidify LLE Liquid-Liquid Extraction (Ethyl Acetate) Acidify->LLE Drydown Evaporate to Dryness LLE->Drydown Deriv Derivatization (BSTFA) Drydown->Deriv GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Data Data Processing & Quantification GCMS->Data LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample IS_add Add Internal Standard Urine->IS_add PPT Protein Precipitation (Acetonitrile) IS_add->PPT Drydown Evaporate to Dryness PPT->Drydown Recon Reconstitute Drydown->Recon LCMSMS LC-MS/MS Analysis (MRM Mode) Recon->LCMSMS Data Data Processing & Quantification LCMSMS->Data

References

A Researcher's Guide to Short-Chain Fatty Acid Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

Short-chain fatty acids (SCFAs) are key metabolites produced by the gut microbiota through the fermentation of dietary fibers.[1] These molecules, primarily consisting of acetate, propionate, and butyrate, play a crucial role in maintaining physiological homeostasis and have been implicated in a range of diseases.[1][2] Accurate quantification of SCFAs in various biological matrices such as feces, blood, and urine is essential for understanding their role in health and disease.[3] However, the volatile and hydrophilic nature of SCFAs presents analytical challenges, making the choice of an appropriate extraction method critical for reliable results.[4][5]

This guide provides an objective comparison of common SCFA extraction methods, supported by experimental data, to assist researchers in selecting the most suitable technique for their specific needs.

Comparison of Common SCFA Extraction Methods

The selection of an extraction method depends on several factors, including the biological matrix, the required sensitivity, sample throughput, and the available analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS)). The following table summarizes the performance of key extraction techniques.

Method Typical Recovery (%) Reproducibility (RSD %) Limit of Detection (LOD) Throughput Key Advantages Key Disadvantages
Liquid-Liquid Extraction (LLE) 94.89 - 109.32[3]< 10[3]12.67–28.06 µM (Propionate, Butyrate, Valerate)[3]ModerateSimple, cost-effective.Can be time-consuming, may have lower recovery for more polar SCFAs.[3]
Solid-Phase Extraction (SPE) 98.34 - 137.83[6]≤ 1.30[6]0.11–0.36 µM[6]HighHigh recovery and reproducibility, suitable for automation.[6]Higher cost of consumables (SPE cartridges).[7]
Derivatization (GC-MS) 81.27 - 128.42[6]Varies by agent5–24 ng/mL[8]Low to ModerateImproves volatility and chromatographic separation for GC analysis, enhances sensitivity.[8][9]Adds extra steps to the workflow, derivatization agents can be moisture-sensitive.[4][9]
Derivatization (LC-MS) 93.1 - 108.7[10]< 8.8[10]20 ng/mL (isobutyric, isovaleric, valeric acids)[11]HighHigh sensitivity and specificity, suitable for complex matrices.[10]Derivatization can be complex, potential for ion suppression/enhancement.
Direct Aqueous Injection (GC) 95 - 117[9]1 - 4.5[9]0.02 - 0.23 µg/mL[2]HighFast and simple, avoids use of organic solvents.[9]Risk of column contamination, may have lower sensitivity for some compounds.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for some of the key extraction methods.

Liquid-Liquid Extraction (LLE) for GC-MS Analysis

This protocol is adapted from a method for quantifying SCFAs in human plasma, serum, feces, and mouse cecum tissue.[3]

Materials:

  • Biological sample (e.g., plasma, fecal homogenate)

  • Hydrochloric acid (HCl)

  • Methyl tert-butyl ether (MTBE)

  • Internal standard solution (e.g., 2-ethylbutyric acid)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Homogenize fecal or tissue samples in distilled water. For plasma or serum, use directly.

  • Acidification: Acidify the sample to a pH of 2-3 with HCl to ensure SCFAs are in their undissociated form.[3]

  • Internal Standard: Add a known amount of internal standard to the sample.

  • Extraction: Add MTBE as the extraction solvent. Vortex the mixture vigorously for 3 minutes.

  • Phase Separation: Centrifuge the sample at 18,000 x g for 10 minutes at 4°C to separate the organic and aqueous phases.[12]

  • Collection: Carefully collect the upper organic layer (MTBE) containing the SCFAs.

  • Analysis: The collected extract is ready for direct injection into the GC-MS system.

Solid-Phase Extraction (SPE) for GC-FID Analysis

This protocol is based on a method for purifying SCFAs from fecal and intestinal samples.[6]

Materials:

  • Fecal or intestinal sample (50 mg)

  • Acetone (B3395972)

  • SPE cartridges (e.g., Bond Elut Plexa)

  • SPE vacuum manifold

  • Centrifuge tubes

  • Grinder/Homogenizer

  • Centrifuge

Procedure:

  • Extraction: Add 300 µL of acetone to 50 mg of the sample and homogenize using a grinder. Add another 600 µL of acetone and vortex vigorously.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.[6]

  • SPE Cartridge Activation: Activate the SPE cartridge by passing 1 mL of acetone through it using a vacuum manifold.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the activated SPE cartridge.

  • Elution: The SCFAs are collected as they pass through the column with the initial solvent.

  • Analysis: The collected eluate is ready for analysis by GC with a flame ionization detector (FID).

Derivatization with 3-Nitrophenylhydrazine (3-NPH) for LC-MS Analysis

This protocol is designed for the analysis of SCFAs in human serum.[11]

Materials:

  • Serum sample (50 µL)

  • Internal standard solution

  • 3-nitrophenylhydrazine (3-NPH) hydrochloride solution (200 mM)

  • N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride solution (120 mM)

  • Formic acid (0.1%)

  • Acetonitrile

  • Water (LC-MS grade)

  • Heating block or incubator (40°C)

Procedure:

  • Protein Precipitation: Precipitate proteins in the serum sample.

  • Derivatization Reaction: To 50 µL of the sample extract, add 50 µL of the internal standard mixture. Then, add 20 µL of 200 mM 3-NPH and 20 µL of 120 mM EDC.[13]

  • Incubation: Mix and incubate the reaction mixture for 30 minutes at 40°C.[13]

  • Quenching: Stop the reaction by adding 200 µL of 0.1% formic acid.[13]

  • Analysis: The derivatized sample is then analyzed by LC-MS/MS.[13]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described extraction methods.

LLE_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Biological Sample Acidify Acidify (pH 2-3) Sample->Acidify Add_IS Add Internal Standard Acidify->Add_IS Add_MTBE Add MTBE Add_IS->Add_MTBE Vortex Vortex (3 min) Add_MTBE->Vortex Centrifuge Centrifuge (18,000g, 10 min) Vortex->Centrifuge Collect_Organic Collect Organic Layer Centrifuge->Collect_Organic GCMS GC-MS Analysis Collect_Organic->GCMS

Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_extraction Sample Extraction cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Fecal Sample (50mg) Add_Acetone Add Acetone & Homogenize Sample->Add_Acetone Vortex Vortex Add_Acetone->Vortex Centrifuge Centrifuge (10,000rpm, 10 min) Vortex->Centrifuge Load_Sample Load Supernatant Centrifuge->Load_Sample Activate_SPE Activate SPE Cartridge Activate_SPE->Load_Sample Collect_Eluate Collect Eluate Load_Sample->Collect_Eluate GCFID GC-FID Analysis Collect_Eluate->GCFID

Solid-Phase Extraction (SPE) Workflow.

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Serum Sample Protein_Precip Protein Precipitation Sample->Protein_Precip Add_IS Add Internal Standard Protein_Precip->Add_IS Add_Reagents Add 3-NPH & EDC Add_IS->Add_Reagents Incubate Incubate (40°C, 30 min) Add_Reagents->Incubate Quench Quench with Formic Acid Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS

Derivatization (LC-MS) Workflow.

Conclusion

The optimal method for SCFA extraction is contingent on the specific research question and available resources. For high-throughput screening, direct injection or SPE methods may be preferable. When high sensitivity and specificity are paramount, particularly in complex matrices like plasma or serum, derivatization followed by LC-MS or GC-MS is often the gold standard.[10] LLE remains a viable, cost-effective option for many applications. By carefully considering the advantages and limitations of each technique, researchers can ensure the generation of accurate and reproducible data in the dynamic field of gut microbiome research.

References

Quantitative Analysis of 2-Methyloctanoic Acid in Serum: A Comparative Guide to Detection and Quantification Limits

Author: BenchChem Technical Support Team. Date: December 2025

Comparison of Analytical Methods

The primary methods for the analysis of short- and medium-chain fatty acids like 2-Methyloctanoic acid in serum are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
GC-MS 0.04–0.42 µmol/L (for a range of 26 organic acids)[1]~0.43 µM (for octanoate (B1194180) in plasma)[2]High chromatographic resolution, excellent sensitivity, and structural confirmation.[3]Requires derivatization to increase analyte volatility.[4]
LC-MS/MS Not explicitly found for similar compoundsNot explicitly found for similar compoundsHigh throughput, minimal sample preparation for some analytes.Potential for matrix effects, may require derivatization for improved sensitivity for certain fatty acids.[5]

Note: The LOD and LOQ values presented are for similar analytes (general organic acids and octanoate) and should be considered as indicative benchmarks. Method-specific validation is essential to determine the precise LOD and LOQ for this compound.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are summarized protocols for sample preparation and analysis based on established methodologies for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on the analysis of organic acids in serum and requires a derivatization step to make the analyte volatile.[1][4]

1. Sample Preparation (Protein Precipitation and Extraction):

  • To 100 µL of serum, add an internal standard.

  • Add 400 µL of a precipitation solvent (e.g., acetone (B3395972) or a chloroform/methanol mixture) and vortex for 1 minute.[1][2]

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[4]

  • Carefully transfer the supernatant to a clean tube.

  • Dry the extract under a gentle stream of nitrogen.

2. Derivatization (Silylation):

  • To the dried extract, add a silylating agent, such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS), and 50 µL of a suitable solvent like acetonitrile.[4]

  • Seal the vial and heat at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.[4]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent with a mass selective detector.[6]

  • Column: A suitable capillary column, for example, a VF-17ms (30 m, 0.25 mm, 0.25 µm).[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[2]

  • Injection: 1 µL of the derivatized sample is injected in splitless mode.[3]

  • Oven Temperature Program: An initial temperature of 55°C held for 1 minute, followed by a ramp to 130°C at 20°C/min, then to 160°C at 5°C/min, and finally to 300°C at 30°C/min with a hold for 5 minutes.[2]

  • Mass Spectrometer: Operated in single ion monitoring (SIM) mode for enhanced sensitivity.[3] The transfer line and ion source temperatures are typically set around 280°C and 230°C, respectively.[6]

Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[7][8][9]

A common method for determining LOD and LOQ is based on the signal-to-noise ratio (S/N).[7]

  • LOD: A signal-to-noise ratio of 3:1 is generally accepted.[7]

  • LOQ: A signal-to-noise ratio of 10:1 is typically used.[7]

Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

  • LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve)

Experimental Workflow Visualization

The following diagrams illustrate the key steps in the analytical workflow for determining the LOD and LOQ of this compound in serum.

Experimental Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_analysis Data Analysis serum Serum Sample add_is Add Internal Standard serum->add_is precipitate Protein Precipitation (e.g., Acetone) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract dry_down Dry Down Extract extract->dry_down add_reagent Add Silylating Reagent (e.g., BSTFA) dry_down->add_reagent heat Incubation/Heating add_reagent->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify lod_loq Determine LOD & LOQ quantify->lod_loq

Caption: Workflow for GC-MS analysis of this compound in serum.

Logic for LOD and LOQ Determination cluster_calibration Calibration Curve Preparation cluster_measurement Measurement and Analysis cluster_calculation LOD and LOQ Calculation blank Blank Samples (Matrix without Analyte) analyze_blank Analyze Blank Samples (n≥10) blank->analyze_blank spiked Spiked Samples (Matrix with known low concentrations of Analyte) analyze_spiked Analyze Spiked Samples spiked->analyze_spiked calc_sd Calculate Standard Deviation (SD) of Blank Responses analyze_blank->calc_sd plot_curve Plot Calibration Curve analyze_spiked->plot_curve lod LOD = 3.3 * (SD / Slope) calc_sd->lod loq LOQ = 10 * (SD / Slope) calc_sd->loq get_slope Determine Slope of Calibration Curve plot_curve->get_slope get_slope->lod get_slope->loq

Caption: Process for determining LOD and LOQ from calibration data.

References

Comparative analysis of 2-Methyloctanoic acid in healthy vs. diseased states

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Methyloctanoic acid, a branched-chain fatty acid (BCFA), is emerging as a molecule of interest in the study of various physiological and pathological states. As a member of the diverse family of fatty acids, its role extends beyond simple energy storage, intersecting with cellular signaling and metabolic regulation. This guide provides a comparative analysis of this compound in the context of healthy versus diseased states, supported by experimental data and methodologies, to assist researchers in their exploration of its potential as a biomarker and therapeutic target.

Quantitative Analysis: this compound Levels

While research on branched-chain fatty acids is expanding, specific quantitative data for this compound in various diseases remains an area of active investigation. However, studies on related medium-chain and branched-chain fatty acids provide valuable insights into potential alterations in disease.

One area where volatile organic compounds, including fatty acid derivatives, have been explored as biomarkers is in infectious diseases such as tuberculosis. Studies have identified various volatile organic compounds in the breath of tuberculosis patients that are not present in healthy individuals, including derivatives of alkanes. While this compound has not been definitively quantified in this context, its volatile nature makes it a candidate for further investigation.

In the context of metabolic diseases, research has shown that the profiles of branched-chain fatty acids can be altered. For instance, lower levels of iso-BCFAs have been observed in the serum of obese patients compared to non-obese individuals. These changes are thought to contribute to adipose tissue inflammation and dyslipidemia.[1]

A study on multidrug-resistant tuberculosis (MDR-TB) identified caprylic acid (octanoic acid), a straight-chain isomer of this compound, as a potential biomarker. While not a direct measure of this compound, this finding suggests that alterations in C8 fatty acid metabolism may be a feature of this disease.[2]

Table 1: Comparative Levels of Related Fatty Acids in Diseased States (Illustrative Examples)

Fatty AcidDisease StateSample TypeObservationReference
Caprylic acid (Octanoic acid)Multidrug-Resistant TuberculosisSerumAltered levels compared to drug-susceptible TB and healthy controls[2]
iso-Branched-Chain Fatty AcidsObesitySerumDecreased levels in obese patients compared to non-obese[1]

Note: This table provides illustrative examples of related fatty acids due to the limited availability of direct quantitative data for this compound in specific diseases.

Experimental Protocols for Quantification

The accurate quantification of this compound in biological samples is crucial for its study as a potential biomarker. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of fatty acids.

Key Experimental Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

1. Sample Preparation and Lipid Extraction:

  • Objective: To isolate lipids, including this compound, from the biological matrix (e.g., plasma, serum, tissue).

  • Protocol: A common method is the Folch or Bligh-Dyer extraction.

    • Homogenize the sample in a chloroform:methanol mixture (typically 2:1 v/v).

    • Add water to induce phase separation.

    • The lower organic phase, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

2. Derivatization:

  • Objective: To convert the non-volatile fatty acids into volatile derivatives suitable for GC analysis.

  • Protocol: Fatty acids are commonly converted to their fatty acid methyl esters (FAMEs).

    • The lipid extract is treated with a methylating agent, such as boron trifluoride-methanol or methanolic HCl.

    • The mixture is heated to ensure complete derivatization.

    • The resulting FAMEs are then extracted into an organic solvent like hexane.

3. GC-MS Analysis:

  • Objective: To separate and identify the FAMEs based on their retention time and mass spectrum.

  • Instrumentation: An Agilent 6890N gas chromatograph coupled to an Agilent 5975C mass spectrometer, or a similar system, is typically used.

  • Gas Chromatography Parameters:

    • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm x 0.25 µm), is suitable for separating FAMEs.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Splitless injection is often used for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate FAMEs with different chain lengths and branching. An example program could be: start at 60°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry Parameters:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Identification: The mass spectrum of the eluting peak corresponding to 2-methyloctanoyl methyl ester is compared to a reference library (e.g., NIST) for positive identification. The retention time is also compared to that of a pure standard.

Signaling Pathways and Biological Relevance

Branched-chain fatty acids, including this compound, are not merely metabolic intermediates but also act as signaling molecules that can modulate various cellular processes, particularly inflammation and lipid metabolism.

One of the key mechanisms through which BCFAs exert their effects is by acting as ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα.[3][4] PPARs are nuclear receptors that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism.

BCFAs have also been shown to modulate inflammatory signaling pathways. They can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines like interleukin-8 (IL-8) and tumor necrosis factor-alpha (TNF-α).[5][6] This anti-inflammatory effect is, in part, mediated by the inhibition of Toll-like receptor 4 (TLR4) signaling.[6]

Furthermore, BCFAs can influence the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism.[7][8]

Below is a diagram illustrating the potential signaling pathways modulated by branched-chain fatty acids.

Potential signaling pathways modulated by this compound.

Conclusion

This compound is a branched-chain fatty acid with the potential to serve as a biomarker and therapeutic target in various diseases. While direct quantitative comparisons in healthy versus diseased states are still emerging, research on related fatty acids and the broader class of BCFAs points towards significant alterations in conditions such as metabolic disorders and infectious diseases. The well-established methodologies for fatty acid analysis, particularly GC-MS, provide a robust framework for future quantitative studies. Furthermore, the elucidation of its role in key signaling pathways, including PPAR, NF-κB, and mTOR, opens up new avenues for understanding disease pathogenesis and developing novel therapeutic interventions. Further targeted metabolomic studies are warranted to precisely quantify the levels of this compound in various disease cohorts and to validate its clinical utility.

References

Evaluating the Linearity of 2-Methyloctanoic Acid Calibration Curves: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of metabolites like 2-methyloctanoic acid is crucial for understanding various physiological and pathological processes. Establishing a reliable calibration curve with demonstrated linearity is the cornerstone of any quantitative analytical method. This guide provides a comparative overview of the common analytical techniques used for the quantification of this compound, with a focus on the evaluation of calibration curve linearity.

While specific, direct comparative studies on this compound are not extensively documented in publicly available literature, this guide draws upon established methodologies for the analysis of structurally similar short-chain and branched-chain fatty acids to provide a comprehensive performance overview.

Performance Comparison of Analytical Techniques

The two primary analytical platforms for the quantification of this compound and similar organic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these techniques often depends on the sample matrix, required sensitivity, and sample throughput.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Remarks
Linearity (r²) Typically ≥ 0.99Typically > 0.99[1]Both techniques can achieve excellent linearity. A high correlation coefficient is a primary indicator of a good fit for the calibration model.[2][3]
Limit of Detection (LOD) ng/mL to µg/L range (for similar fatty acids)Potentially lower, in the ng/mL range (for similar hydroxy acids)[4]LC-MS/MS often provides superior sensitivity for targeted analyses in complex biological matrices.[4]
Limit of Quantification (LOQ) µM range (for similar fatty acids)ng/mL range (for similar hydroxy acids)[4]Method-dependent, but LC-MS/MS generally offers lower LOQs.[4]
Sample Preparation Requires derivatization to increase volatility[5][6]Often requires protein precipitation and/or solid-phase extraction. Derivatization is less common but can be used to improve ionization.[1]The necessity of derivatization in GC-MS adds an extra step to the sample preparation workflow.[5]
Throughput Can be lower due to longer run times and derivatization steps.Generally higher, especially with modern UHPLC systems.
Matrix Effects Generally less susceptible to ion suppression.Can be prone to ion suppression or enhancement, requiring careful method development and the use of internal standards.

Experimental Protocols

Detailed methodologies are crucial for establishing a linear and reproducible calibration curve. Below are representative protocols for both GC-MS and LC-MS analysis of short-chain fatty acids like this compound.

GC-MS Analysis Protocol

This protocol involves a derivatization step to make the analyte volatile.

1. Sample Preparation & Extraction:

  • To a 100 µL sample (e.g., plasma, urine), add a suitable internal standard (e.g., a deuterated analog of this compound).

  • Perform a liquid-liquid extraction (LLE) with an appropriate organic solvent such as ethyl acetate (B1210297) or methyl tert-butyl ether (MTBE).

  • Vortex the mixture and centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization.

3. GC-MS Analysis:

  • GC Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection Mode: Splitless or split injection.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.

  • MS Detection: Use electron ionization (EI) and scan in full scan mode for qualitative analysis or selected ion monitoring (SIM) for quantitative analysis to enhance sensitivity.

LC-MS/MS Analysis Protocol

This protocol is often preferred for its higher sensitivity and reduced need for derivatization.

1. Sample Preparation:

  • To a 100 µL sample, add an internal standard.

  • Perform protein precipitation by adding a threefold excess of a cold organic solvent like acetonitrile (B52724) or methanol.

  • Vortex and centrifuge at high speed to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and either inject directly or evaporate and reconstitute in the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC Column: A reversed-phase C18 column is commonly used.[1]

  • Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of an acid like formic acid (e.g., 0.1%) to improve peak shape.[1]

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • MS Detection:

    • Ionization: Electrospray ionization (ESI) in negative ion mode is generally preferred for carboxylic acids.[1]

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition.[1]

Visualizing the Experimental Workflow

The following diagrams illustrate the typical experimental workflows for establishing a calibration curve for this compound analysis.

cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Create Calibration Standards Spiked Samples Spiked Samples Serial Dilutions->Spiked Samples Prepare Quality Controls Analytical Instrument Analytical Instrument Spiked Samples->Analytical Instrument Injection Data Acquisition Data Acquisition Analytical Instrument->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Calibration Curve Plot Calibration Curve Plot Peak Integration->Calibration Curve Plot Response vs. Concentration Linearity Assessment Linearity Assessment Calibration Curve Plot->Linearity Assessment Calculate r²

Calibration Curve Workflow

cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow GC_Sample Sample + IS GC_LLE Liquid-Liquid Extraction GC_Sample->GC_LLE GC_Dry Evaporation GC_LLE->GC_Dry GC_Deriv Derivatization GC_Dry->GC_Deriv GC_Inject GC-MS Analysis GC_Deriv->GC_Inject LC_Sample Sample + IS LC_PP Protein Precipitation LC_Sample->LC_PP LC_Supernatant Collect Supernatant LC_PP->LC_Supernatant LC_Inject LC-MS/MS Analysis LC_Supernatant->LC_Inject

Sample Preparation Comparison

References

A Comparative Analysis of Matrix Effects in Different Biological Fluids for the Quantification of 2-Methyloctanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

The accurate quantification of analytes in biological fluids is a critical aspect of drug development and clinical research. However, the inherent complexity of biological matrices can significantly impact analytical results, a phenomenon known as the matrix effect. This guide provides a comparative overview of the matrix effect on the analysis of 2-Methyloctanoic acid in three common biological fluids: plasma, urine, and saliva. The information presented is essential for researchers and scientists to develop robust and reliable bioanalytical methods.

The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][2] The composition of the biological matrix is a primary factor influencing the extent of the matrix effect.

Table 1: Comparison of Matrix Effects for this compound in Different Biological Fluids

Biological FluidPredominant InterferencesExpected Matrix Effect on this compound AnalysisCommon Sample Preparation Strategies
Plasma Phospholipids, proteins, salts[1]High ion suppressionProtein Precipitation (PPT), Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)[3]
Urine Urea, salts, various organic acids[3]Moderate to high ion suppressionDilution, LLE, SPE[4]
Saliva Mucoproteins, enzymesLow to moderate ion suppressionDilution, PPT

Experimental Protocols

A robust assessment of the matrix effect is crucial during the development and validation of bioanalytical methods.[1] Below are detailed protocols for evaluating the matrix effect of this compound in plasma, urine, and saliva using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation

  • Plasma:

    • Protein Precipitation (PPT): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., a stable isotope-labeled this compound). Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes. Collect the supernatant for LC-MS/MS analysis.

  • Urine:

    • Dilution: Dilute the urine sample 1:10 with the initial mobile phase containing the internal standard. Vortex and inject directly into the LC-MS/MS system.

  • Saliva:

    • Protein Precipitation (PPT): To 100 µL of saliva, add 200 µL of acetonitrile with the internal standard. Vortex and centrifuge. Collect the supernatant for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

  • LC System: A standard high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to ensure the separation of this compound from matrix components.

  • Flow Rate: 0.4 mL/min

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard would be monitored.

3. Matrix Effect Evaluation

The matrix effect is quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample to that of the analyte in a neat solution.[5]

  • Set 1 (Neat Solution): Prepare a standard solution of this compound and the internal standard in the mobile phase.

  • Set 2 (Post-Extraction Spike): Extract blank plasma, urine, and saliva using the respective protocols. Spike the extracted matrix with this compound and the internal standard at the same concentration as the neat solution.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement.[5]

Experimental Workflow Visualization

The following diagram illustrates the workflow for the assessment of the matrix effect.

MatrixEffectWorkflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Matrix Effect Calculation Plasma Plasma PPT Protein Precipitation Plasma->PPT Urine Urine Dilution Dilution Urine->Dilution Saliva Saliva Saliva->PPT LCMS LC-MS/MS Analysis PPT->LCMS Dilution->LCMS Data Data Acquisition (Peak Areas) LCMS->Data PostSpike Post-Extraction Spike Peak Area Data->PostSpike Neat Neat Solution Peak Area Calculation Calculate % Matrix Effect Neat->Calculation PostSpike->Calculation Result Result Interpretation Calculation->Result <100% Suppression >100% Enhancement

Caption: Workflow for assessing the matrix effect.

References

A Comparative Guide to Ionization Techniques for 2-Methyloctanoic Acid Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate ionization technique is a critical decision in the development of robust mass spectrometric methods for the analysis of 2-Methyloctanoic acid, a branched-chain fatty acid (BCFA). The choice of ionization source profoundly impacts sensitivity, fragmentation, and the nature of the resulting mass spectrum, thereby influencing both qualitative and quantitative outcomes. This guide provides an objective comparison of common ionization techniques applicable to this compound, supported by representative experimental data and detailed methodologies.

Introduction to this compound Analysis

This compound (C9H18O2, Molar Mass: 158.24 g/mol ) is a saturated fatty acid with a methyl branch at the alpha-position.[1] Its analysis by mass spectrometry is essential in various fields, including metabolomics and drug development. The physicochemical properties of this compound, particularly its volatility and polarity, dictate the most suitable analytical approach, including the choice of chromatographic separation and the ionization source.

Comparison of Key Ionization Techniques

The most common and effective ionization techniques for this compound are Electron Ionization (EI) and Chemical Ionization (CI), typically coupled with Gas Chromatography (GC), and Electrospray Ionization (ESI), usually interfaced with Liquid Chromatography (LC).

Ionization TechniquePrincipleFragmentationPrimary Ion(s)Best ForKey Considerations
Electron Ionization (EI) High-energy electrons bombard the analyte.Extensive ("Hard" Ionization)[2]M•⁺, abundant fragment ionsStructural Elucidation (via fragmentation patterns)May not produce a visible molecular ion peak. Requires volatile samples, necessitating derivatization (e.g., FAMEs).[3][4]
Chemical Ionization (CI) Reagent gas ions transfer a proton to the analyte.Minimal ("Soft" Ionization)[5][M+H]⁺, [M+reagent gas]⁺Molecular Weight Determination & QuantificationLess structural information from fragmentation. Choice of reagent gas influences adduct formation.[3]
Electrospray Ionization (ESI) High voltage creates an aerosol of charged droplets.Very Little to None ("Softest" Ionization)[M-H]⁻ (Negative Ion Mode)[6]Analysis of polar, non-volatile compounds in complex matrices.Sensitive to matrix effects and salts. Mobile phase composition is critical.[7]

Quantitative Performance Comparison

The following table summarizes representative quantitative performance data for the analysis of branched-chain fatty acids using different ionization techniques. These values are illustrative and can vary based on the specific instrumentation, sample matrix, and method optimization.

ParameterGC-EI-MS (as FAME)GC-CI-MS (as FAME)LC-ESI-MS
Limit of Detection (LOD) 1 - 10 µM0.1 - 1 µM0.01 - 0.1 µM[8]
Limit of Quantification (LOQ) 5 - 25 µM0.5 - 5 µM0.05 - 0.5 µM
Linearity (r²) > 0.99> 0.995> 0.99
Precision (%RSD) < 15%< 10%< 15%

Experimental Protocols

Detailed methodologies for the analysis of this compound using GC-MS and LC-MS are provided below.

Method 1: GC-MS Analysis (EI and CI)

Due to the low volatility of this compound, derivatization is required for GC-MS analysis. A common approach is the conversion to its fatty acid methyl ester (FAME).[9]

1. Sample Preparation and Derivatization (FAME Synthesis):

  • To your sample containing this compound, add 1 mL of 2% sulfuric acid in methanol.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, add 1 mL of water and 1 mL of hexane (B92381).

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the upper hexane layer, which contains the this compound methyl ester, for GC-MS analysis.[4]

2. GC-MS Parameters:

  • GC System: Agilent 7890B or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injector Temperature: 250°C (Splitless mode).

  • MS System: Agilent 5977B or equivalent.

  • MS Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode:

  • Acquisition Mode: Full scan (m/z 50-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Method 2: LC-MS Analysis (ESI)

LC-MS allows for the direct analysis of this compound without derivatization.

1. Sample Preparation:

  • For biological samples (e.g., plasma), perform a protein precipitation by adding three volumes of cold acetonitrile.

  • Vortex and centrifuge to pellet the precipitated protein.

  • Dilute the supernatant with a solvent compatible with the initial mobile phase conditions.

2. LC-MS Parameters:

  • LC System: Agilent 1290 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to retain and elute the analyte (e.g., start with 5% B, ramp to 95% B).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6495C).

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Capillary Voltage: 3.5 kV.

  • Nebulizing Gas: Nitrogen at a pressure of 45 psi.

  • Drying Gas: Nitrogen at a flow rate of 10 L/min and a temperature of 300°C.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis, using the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion.

Diagrams

Mass_Spectrometry_Workflow General Mass Spectrometry Workflow for this compound cluster_GCMS GC-MS Approach cluster_Ionization_GC Ionization cluster_LCMS LC-MS Approach Sample_GC Sample Derivatization Derivatization (FAME Synthesis) Sample_GC->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation EI Electron Ionization (EI) GC_Separation->EI Hard CI Chemical Ionization (CI) GC_Separation->CI Soft Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) EI->Mass_Analyzer CI->Mass_Analyzer Sample_LC Sample LC_Separation Liquid Chromatography (Separation) Sample_LC->LC_Separation Softest ESI Electrospray Ionization (ESI) LC_Separation->ESI Softest ESI->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis Detector->Data_Analysis

Caption: Workflow for GC-MS and LC-MS analysis of this compound.

Ionization_Comparison Conceptual Comparison of Ionization Techniques cluster_EI Electron Ionization (EI) cluster_CI Chemical Ionization (CI) cluster_ESI Electrospray Ionization (ESI) Analyte This compound (or FAME derivative) EI_Process High Energy Electrons Analyte->EI_Process CI_Process Reagent Gas Ions Analyte->CI_Process ESI_Process High Voltage Spray Analyte->ESI_Process EI_Result Extensive Fragmentation (Structural Information) EI_Process->EI_Result CI_Result Protonated Molecule (Molecular Weight) CI_Process->CI_Result ESI_Result Deprotonated Molecule (High Sensitivity) ESI_Process->ESI_Result

Caption: Principles of EI, CI, and ESI for this compound analysis.

References

A Comparative Guide to New and Standard Analytical Methods for 2-Methyloctanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of metabolic research and drug development, the precise and accurate quantification of specific organic acids is paramount. 2-Methyloctanoic acid, a branched-chain fatty acid, is of increasing interest due to its potential role in various physiological and pathological processes. This guide provides a comprehensive comparison of a standard analytical protocol, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, against a newer, more streamlined analytical method utilizing Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantification of this compound in biological samples.

This comparison aims to provide researchers, scientists, and drug development professionals with the necessary information to select the most appropriate methodology for their specific research needs, supported by representative experimental data and detailed protocols.

Data Presentation: A Head-to-Head Comparison

The performance of any analytical method is best assessed through a direct comparison of key validation parameters. The following table summarizes the typical performance characteristics of the standard GC-MS method (with derivatization) and the new UPLC-MS/MS method (without derivatization) for the analysis of this compound.

ParameterStandard Protocol: GC-MS (with Derivatization)New Method: UPLC-MS/MS (without Derivatization)
Limit of Detection (LOD) 1-5 µM[1]0.001-0.003 mM[2][3][4]
Limit of Quantification (LOQ) 5-15 µM[1]0.2-10.0 pg/ml[5]
Linearity (r²) > 0.99[1]> 0.998[2][3][4]
Precision (%RSD) < 15%[1]< 12% (intra-day), < 20% (inter-day)[2][3]
Accuracy (% Recovery) 85-115%[1]92-120%[2][3]
Sample Preparation Time Longer (includes derivatization)Shorter (direct analysis)[2][3]
Derivatization Required? Yes[6]No[2][3][7]

Experimental Protocols

Detailed methodologies for both the standard and new analytical methods are provided below. These protocols are based on established practices for the analysis of short-chain fatty acids and may require optimization for specific matrices.

Standard Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This traditional method relies on the conversion of the polar this compound to a more volatile ester, typically a methyl ester, prior to analysis by GC-MS.[8] This derivatization step is crucial for achieving good chromatographic separation and peak shape.[8]

1. Sample Preparation and Lipid Extraction:

  • Biological samples (e.g., plasma, tissue homogenates) are subjected to lipid extraction using a solvent mixture like chloroform:methanol (B129727) (2:1, v/v).

  • An appropriate internal standard (e.g., a stable isotope-labeled analog of this compound) is added before extraction to ensure accurate quantification.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • The extracted lipid residue is transesterified using a reagent such as 14% Boron Trifluoride (BF3) in methanol or methanolic HCl.[6]

  • The mixture is heated (e.g., at 60-100°C) for a defined period to ensure the reaction proceeds to completion.[6]

  • The resulting FAMEs are then extracted into an organic solvent like hexane.[6]

3. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-5ms).[6]

  • Injector: A split/splitless injector is used, typically in splitless mode for trace analysis.[6]

  • Oven Temperature Program: A temperature gradient is employed to separate the FAMEs, for instance, starting at 100°C and ramping up to 250°C.[6]

  • Mass Spectrometer: Operated in Electron Ionization (EI) mode.[6] For quantitative analysis, Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the this compound methyl ester.[6]

New Analytical Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This modern approach offers the significant advantage of analyzing this compound directly in its native form, eliminating the need for a time-consuming derivatization step.[2][3] This is made possible by the high sensitivity and specificity of tandem mass spectrometry.

1. Sample Preparation:

  • For biological samples like plasma, a simple protein precipitation step is performed by adding a cold organic solvent such as acetonitrile (B52724) containing an internal standard.

  • The sample is then centrifuged, and the resulting supernatant is collected for direct analysis.[1]

2. UPLC-MS/MS Analysis:

  • Liquid Chromatograph: A UPLC system is used for rapid and high-resolution separation.

  • Analytical Column: A C18 reversed-phase column is commonly employed.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of a modifier like formic acid to improve ionization, is typically used.[4]

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is operated in either positive or negative ion mode.[4]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion of this compound and a specific product ion, which provides a high degree of selectivity and sensitivity.

Visualizing the Workflows

To further elucidate the practical differences between the two methods, the following diagrams illustrate their respective experimental workflows.

Standard GC-MS Workflow with Derivatization cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample extraction Lipid Extraction start->extraction derivatization Derivatization (FAMEs) extraction->derivatization gcms GC-MS Analysis derivatization->gcms data Data Acquisition & Processing gcms->data

Standard GC-MS Workflow

New UPLC-MS/MS Workflow (Direct Analysis) cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample precipitation Protein Precipitation start->precipitation uplcmsms UPLC-MS/MS Analysis precipitation->uplcmsms data Data Acquisition & Processing uplcmsms->data

New UPLC-MS/MS Workflow

Conclusion

The choice between the standard GC-MS with derivatization and the new UPLC-MS/MS method for the quantification of this compound will depend on the specific requirements of the study.

The standard GC-MS method , while robust and reliable, involves a more laborious sample preparation process due to the mandatory derivatization step.[6] This can increase the potential for sample loss and variability.

In contrast, the new UPLC-MS/MS method offers a significant improvement in terms of sample throughput and simplicity by eliminating the need for derivatization.[2][3] This direct analysis approach, coupled with the inherent sensitivity and selectivity of tandem mass spectrometry, makes it a highly attractive alternative for high-throughput screening and routine analysis in clinical and research settings.

For researchers and drug development professionals, the adoption of the UPLC-MS/MS method can lead to faster method development, reduced sample preparation time, and potentially more accurate and precise quantification of this compound.

References

Safety Operating Guide

Proper Disposal of 2-Methyloctanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical aspect of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of 2-Methyloctanoic acid, a corrosive chemical that requires careful handling. Adherence to these protocols is essential for maintaining a safe laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of the hazards associated with this compound. This compound is classified as corrosive and can cause severe skin burns and eye damage.[1][2][3]

Personal Protective Equipment (PPE): When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[4]

  • Hand Protection: Chemical-impermeable gloves.[4]

  • Body Protection: A lab coat or chemical-resistant apron.[4]

All handling and disposal operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4]

Primary Disposal Protocol: Hazardous Waste Collection

The standard and most recommended method for disposing of this compound is through your institution's hazardous waste management program. Never dispose of this chemical down the drain or in the regular trash.[4]

Step-by-Step Procedure:

  • Waste Collection: Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated and compatible waste container.[4] The container should be clearly labeled and kept sealed when not in use.[1][4]

  • Labeling: Ensure the container is accurately labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.

  • Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, dry, and well-ventilated, away from incompatible materials such as bases and oxidizing agents.[1]

  • Arrange for Pickup: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Containment: Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

  • Decontamination: Clean the spill area thoroughly.

Alternative Disposal Method: Neutralization (Requires EHS Approval)

While some simple carboxylic acids (those with five or fewer carbon atoms) may be neutralized and disposed of down the drain, this is generally not recommended for this compound due to its larger molecular structure and corrosive nature.[4][5] This procedure should only be performed after obtaining explicit approval from your institution's EHS office.

Experimental Protocol for Neutralization of Dilute this compound Waste:

  • Dilution: Ensure the waste solution of this compound is dilute (ideally <10%). If starting with a concentrated acid, slowly add it to a large volume of cold water.

  • Preparation of Neutralizing Agent: Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate or sodium carbonate.[6]

  • Neutralization Process:

    • Place the container with the diluted acidic waste in a larger secondary container or an ice bath to manage any heat generation.

    • While stirring the acidic solution continuously, slowly add the basic solution. Be cautious, as this reaction will produce carbon dioxide gas and may cause fizzing or foaming.[6]

  • pH Monitoring: Periodically pause the addition of the base and measure the pH of the solution using a calibrated pH meter or pH indicator strips.[6]

  • Completion: Continue adding the base until the pH of the solution is neutral (between 6.0 and 8.0).[7]

  • Final Disposal: Once neutralized, and only with prior EHS approval, the solution may be poured down a sanitary sewer, followed by flushing with a large volume of water (at least 20 parts water).[6]

Quantitative Disposal Guidelines

The following table summarizes general quantitative limits for the drain disposal of acids. It is crucial to note that these are general recommendations and may not be directly applicable to this compound without explicit institutional approval.

ParameterGuidelineApplicability to this compound
Drain Disposal (Simple Carboxylic Acids) Up to 100g or 100mL for acids with 5 or fewer carbon atoms.[5]Not directly applicable as this compound has 9 carbon atoms.
Neutralized Acid Solutions pH must be between 5.5 and 9.0 for some jurisdictions.[5]Potentially applicable, but requires EHS consultation and approval.
Dilution Flush with at least a 20- to 100-fold excess of water.[6][7]This is a mandatory final step if drain disposal of a neutralized solution is approved.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated is_spill Is the waste from a spill? start->is_spill absorb Absorb with inert material (e.g., sand, vermiculite) is_spill->absorb Yes ehs_approval Do you have explicit EHS approval for neutralization? is_spill->ehs_approval No collect_waste Collect in a labeled, sealed hazardous waste container absorb->collect_waste store_waste Store container in designated satellite accumulation area collect_waste->store_waste ehs_approval->collect_waste No neutralize Follow neutralization protocol for dilute waste ehs_approval->neutralize Yes check_ph Verify pH is neutral (6.0-8.0) neutralize->check_ph check_ph->collect_waste No drain_disposal Dispose down sanitary sewer with copious amounts of water check_ph->drain_disposal Yes arrange_pickup Arrange for hazardous waste pickup via EHS store_waste->arrange_pickup

Disposal decision workflow for this compound.

References

Personal protective equipment for handling 2-Methyloctanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY AND LOGISTICAL INFORMATION FOR RESEARCH PROFESSIONALS

This document provides crucial, step-by-step guidance for the safe handling, use, and disposal of 2-Methyloctanoic acid (CAS No. 3004-93-1). The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Identification and Immediate Precautions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1] Inhalation of mists or vapors should be avoided, as should all personal contact with the substance.[1]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[1][3] Seek immediate medical attention.[1][3][4]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with large amounts of water, using a safety shower if available.[1] Continue rinsing until medical advice is received.[1]

  • Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing.[1] If breathing is difficult, provide oxygen.[3]

  • Ingestion: Rinse the mouth with water.[1][3] Do NOT induce vomiting.[1][3][4] Seek immediate medical attention.[1][3]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound. All PPE should comply with OSHA regulations (29 CFR 1910.133) or European Standard EN166/EN 149.[3][5]

Protection Type Specification Rationale
Eye/Face Protection Tight-sealing safety goggles or a full-face shield.Protects against splashes and vapors that can cause severe eye damage.[3][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Provides a barrier to prevent skin contact and chemical burns.[7]
Body Protection Acid-resistant lab coat or apron.Protects personal clothing and underlying skin from contamination.[7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if irritation is experienced.Prevents inhalation of harmful mists or vapors.[3][5][6]

Handling and Storage Protocols

Operational Plan:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure safety showers and eyewash stations are readily accessible.[3][5][6]

  • Safe Handling: Avoid all personal contact, including inhalation.[1] Do not eat, drink, or smoke in the handling area.[1]

  • Container Management: Keep containers tightly sealed when not in use.[1][3] Use original or approved containers, avoiding aluminum or galvanized containers.[1] Regularly inspect containers for leaks or damage.[1]

Storage Plan:

  • Store in a cool, dry, and well-ventilated area.[1][3]

  • Keep in a designated corrosives area.[3][6]

  • Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[3][5][6]

  • Ensure the storage area is locked to prevent unauthorized access.[1][3][5]

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Verify Fume Hood Operation & Emergency Equipment Access prep_ppe->prep_setup handling_retrieve Retrieve from Locked Corrosive Storage prep_setup->handling_retrieve handling_use Perform Work in Chemical Fume Hood handling_retrieve->handling_use handling_close Securely Close Container handling_use->handling_close cleanup_return Return to Storage handling_close->cleanup_return cleanup_dispose Dispose of Waste in Labeled Container cleanup_return->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate cleanup_remove_ppe Remove PPE cleanup_decontaminate->cleanup_remove_ppe

Caption: Standard operating procedure for handling this compound.

Spill and Disposal Plan

Spill Response:

  • Evacuate: Keep unnecessary personnel away from the spill area.[3][4]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Absorb the spill with an inert, non-combustible material like sand, earth, or vermiculite.[1]

  • Collect: Carefully place the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][3]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan:

All waste, including the chemical itself, contaminated materials, and the first rinse of empty containers, must be treated as hazardous waste.[8]

  • Waste Collection: Collect all this compound waste in a clearly labeled, sealed, and compatible container.

  • Labeling: Use a hazardous waste label that identifies the contents by full chemical name.[8]

  • Storage: Store waste containers in a designated satellite accumulation area, ensuring they are sealed and have secondary containment.[8][9]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office.[8] Do not discharge into sewers or waterways.[1]

G Disposal Decision Workflow start Material for Disposal (Acid, Contaminated PPE, etc.) is_acid Is it this compound or rinse from its container? start->is_acid collect_hw Collect in a Labeled Hazardous Waste Container is_acid->collect_hw Yes is_ppe Is it contaminated PPE or spill material? is_acid->is_ppe No store_saa Store in Satellite Accumulation Area collect_hw->store_saa contact_ehs Contact EHS for Disposal store_saa->contact_ehs is_ppe->collect_hw Yes trash Dispose in Regular Trash is_ppe->trash No

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.